cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Description
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIKHCMCDNBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195226 | |
| Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-89-4, 1089709-08-9 | |
| Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction: The Significance of a Protected Cyclobutanol
This compound, often referred to as cis-3-(tert-butyldimethylsilyloxy)cyclobutanol, is a valuable synthetic intermediate. Its structure incorporates a strained cyclobutane ring, which can impart unique conformational constraints and metabolic stability to larger molecules. The presence of a tert-butyldimethylsilyl (TBDMS) protecting group on one of the hydroxyl functionalities allows for selective chemical transformations at the unprotected hydroxyl group, making it a powerful tool in multistep syntheses. The cis stereochemistry of the two oxygen substituents further defines its three-dimensional structure, which is crucial for its application in the synthesis of stereochemically complex targets.
The strategic importance of cyclobutane derivatives is increasingly recognized in drug discovery. The rigid, puckered conformation of the cyclobutane ring can serve as a non-aromatic bioisostere for phenyl groups, help to fill hydrophobic pockets in protein targets, and direct the orientation of key pharmacophoric elements. This can lead to improvements in potency, selectivity, and pharmacokinetic profiles of drug candidates.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective use in research and development. This section details the known physicochemical and spectroscopic characteristics of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| CAS Number | 1408074-60-2 | N/A |
| Molecular Formula | C₁₀H₂₂O₂Si | N/A |
| Molecular Weight | 202.37 g/mol | N/A |
| Appearance | Colorless liquid (predicted) | [1] |
| Boiling Point | 224.0 ± 33.0 °C (predicted) | [1] |
| Density | 0.93 ± 0.1 g/cm³ (predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Profile
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclobutane ring and the TBDMS protecting group. The protons on the carbons bearing the oxygen substituents (CH-O) will appear as multiplets, with their chemical shifts and coupling constants being indicative of the cis stereochemistry. The large tert-butyl group will give rise to a sharp singlet integrating to nine protons, while the two methyl groups on the silicon will appear as a singlet integrating to six protons.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the cyclobutane ring, with the carbons attached to the oxygen atoms shifted downfield. The carbons of the tert-butyl and dimethylsilyl groups will also be readily identifiable.
The IR spectrum of this compound will be dominated by absorptions characteristic of the alcohol and silyl ether functional groups. Key expected absorptions include:
-
O-H Stretch: A broad and strong absorption in the region of 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[2]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the cyclobutane ring and the alkyl groups of the TBDMS moiety.
-
Si-O-C Stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, characteristic of the silyl ether.
-
C-O Stretch: An absorption for the alcohol C-O bond, typically found in the 1000-1200 cm⁻¹ range for secondary alcohols.[3]
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 202. However, due to the lability of the silyl ether and the strained cyclobutane ring, the molecular ion may be of low abundance.[4] Common fragmentation pathways would include:
-
Loss of a methyl group: [M-15]⁺
-
Loss of the tert-butyl group: [M-57]⁺
-
Cleavage of the silyl ether bond.
-
Ring-opening and fragmentation of the cyclobutane ring. [4][5]
Synthesis and Stereochemical Control
The most common and practical approach to the synthesis of this compound is the stereoselective reduction of the corresponding ketone precursor, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone. The stereochemical outcome of this reduction is critical to obtaining the desired cis isomer.
Synthetic Pathway Overview
The overall synthetic strategy involves two main steps: protection of one of the hydroxyl groups of a suitable cyclobutane precursor, followed by the reduction of the ketone.
Sources
"cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol" CAS 1408074-89-4 characterization
An In-depth Technical Guide to the Characterization of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (CAS 1408074-89-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the chemical characterization of this compound, a bifunctional molecule with significant potential in medicinal chemistry and organic synthesis. As a building block, it incorporates the increasingly important cyclobutane scaffold, known to impart favorable pharmacological properties in drug candidates.[1][2] The presence of a hydroxyl group and a sterically hindered silyl ether offers orthogonal handles for subsequent chemical modifications. This document outlines the core analytical methodologies requisite for confirming the identity, purity, and structural integrity of this compound, grounded in the principles of spectroscopic and chromatographic analysis. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established principles to predict and interpret the analytical outcomes, thereby serving as a robust protocol for researchers.
Introduction: Strategic Importance in Synthesis
The target molecule, this compound, belongs to a class of compounds gaining traction in drug discovery. The cyclobutane ring is a valuable structural motif used to enhance metabolic stability, reduce planarity, and provide unique three-dimensional arrangements of pharmacophoric groups.[1] The cis-1,3-disubstituted pattern, combined with a free alcohol and a robust tert-butyldimethylsilyl (TBDMS) protecting group, makes this an attractive intermediate. The TBDMS group is a common choice for protecting alcohols due to its stability to a wide range of reagents and its selective removal under specific conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).[3][4][5]
This guide provides the analytical blueprint for researchers aiming to synthesize or utilize this compound, ensuring confidence in the material's quality and structure before its incorporation into complex synthetic pathways.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting the analytical data.
Caption: Structure of this compound.
Table 1: Key Molecular Properties
| Property | Value | Source |
| CAS Number | 1408074-89-4 | [6] |
| Molecular Formula | C₁₀H₂₂O₂Si | [6] |
| Molecular Weight | 202.37 g/mol | [6] |
| Appearance | Expected to be a liquid or low-melting solid | General physical properties of similar compounds |
Core Analytical Characterization Workflow
A multi-technique approach is essential for unambiguous characterization. The following workflow ensures that structural identity, purity, and isomeric configuration are rigorously confirmed.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Spectroscopic Analysis: Elucidating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed molecular structure and stereochemistry of organic molecules.[7][8] For this compound, both ¹H and ¹³C NMR are indispensable.
Rationale: ¹H NMR will confirm the presence and connectivity of all proton environments, with coupling constants helping to establish the cis stereochemistry of the cyclobutane ring. ¹³C NMR will identify all unique carbon atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and the single residual solvent peak at ~7.26 ppm.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same instrument as ¹H NMR.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak (7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| -OH | Singlet, broad | 1.5 - 2.5 | Variable, concentration-dependent. Can be confirmed by D₂O exchange.[9] |
| CH -OH | Multiplet | ~4.0 - 4.2 | Deshielded by the adjacent hydroxyl group. |
| CH -OSi | Multiplet | ~3.8 - 4.0 | Deshielded by the adjacent silyloxy group. |
| Cyclobutane CH ₂ | Multiplets | ~1.8 - 2.4 | Complex overlapping signals from the methylene protons on the ring.[10] |
| Si-C(CH ₃)₃ | Singlet | ~0.90 | 9 equivalent protons of the tert-butyl group. |
| Si-(CH ₃)₂ | Singlet | ~0.05 | 6 equivalent protons of the two methyl groups on silicon. |
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| C H-OH | 65 - 70 | Carbon attached to the hydroxyl group.[11] |
| C H-OSi | 63 - 68 | Carbon attached to the silyloxy group. |
| Cyclobutane C H₂ | 30 - 35 | Methylene carbons of the cyclobutane ring. |
| Si-C (CH₃)₃ | ~25.7 | Methyl carbons of the tert-butyl group. |
| Si-C (CH₃)₃ | ~18.0 | Quaternary carbon of the tert-butyl group. |
| Si-(C H₃)₂ | -5.0 to -4.0 | Methyl carbons attached directly to silicon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Rationale: This technique will confirm the presence of the alcohol (-OH) group and the silyl ether (Si-O-C) linkage, which are the defining features of this molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid, the simplest method is to acquire the spectrum using a neat sample (a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Table 4: Predicted FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
| Alcohol O-H | Stretch | 3600 - 3200 | Strong, broad peak due to hydrogen bonding.[9][12][13] |
| Alkane C-H | Stretch | 2960 - 2850 | Strong, sharp peaks. |
| Silyl Ether Si-O-C | Stretch | 1100 - 1000 | Strong, characteristic absorption.[14] |
| Si-CH₃ | Rocking | ~835 and ~775 | Strong peaks characteristic of the TBDMS group. |
| Alcohol C-O | Stretch | ~1050 | Strong, often within the Si-O-C region.[9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of molecule.
Rationale: MS will confirm the molecular formula by identifying the molecular ion (M⁺) or a related ion (e.g., [M+H]⁺ or [M-H]⁻). The fragmentation pattern is particularly useful for characterizing silyl ethers, which often show a characteristic loss of the tert-butyl group.[15][16][17][18]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like heptane or ethyl acetate.[19][20][21]
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Parameters: Use a temperature gradient program (e.g., start at 80°C, ramp to 250°C) to ensure good separation and peak shape.[22]
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard and provides reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
-
Data Analysis: Identify the retention time of the main peak in the chromatogram. Analyze the corresponding mass spectrum for the molecular ion and key fragment ions.
Table 5: Predicted Key Ions in EI Mass Spectrum
| m/z Value | Identity | Rationale of Formation |
| 202 | [M]⁺ | Molecular ion (may be low abundance or absent). |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical from the silicon atom. |
| 145 | [M - C₄H₉]⁺ | Base Peak. Characteristic loss of the tert-butyl radical (57 Da) from the silyl group.[15] |
| 129 | [M - C₄H₉ - H₂O]⁺ | Subsequent loss of water from the m/z 145 fragment. |
| 75 | [(CH₃)₂SiOH]⁺ | Common fragment from dimethylsilyl ethers. |
| 57 | [C₄H₉]⁺ | tert-butyl cation. |
Chromatographic Analysis: Purity Assessment
While GC-MS provides purity information, a dedicated analysis using a more universal detector like a Flame Ionization Detector (FID) is recommended for quantitative purity assessment.
Rationale: GC-FID offers high sensitivity and a wide linear range for quantifying the main component and any potential organic impurities, such as starting materials or by-products from the synthesis. The area percentage of the main peak provides a reliable measure of purity.[19][20][23]
Experimental Protocol: GC-FID
-
Instrumentation: Use a gas chromatograph equipped with an FID.
-
Method: Employ the same GC conditions (column, temperature program) as developed for the GC-MS analysis for direct correlation.
-
Quantification: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Conclusion
The analytical characterization of this compound requires a synergistic application of NMR, FTIR, MS, and GC. This guide presents a robust, logic-driven framework for achieving an unambiguous assignment of its structure and a reliable assessment of its purity. By following these protocols, researchers in drug development and synthetic chemistry can proceed with confidence, knowing their starting material meets the stringent quality standards required for their work. The predicted data in this guide serves as a benchmark for the interpretation of actual experimental results.
References
-
New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics - ACS Publications. [Link]
-
Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. [Link]
-
Derivatization in mass spectrometry--1. Silylation. PubMed. [Link]
-
(PDF) Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]
-
Search results. Chemspace. [Link]
-
NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. [Link]
-
Cyclobutanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
NMR Spectroscopy of Cyclobutanes | Request PDF. ResearchGate. [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. SpringerLink. [Link]
-
Analysis of Silanes. Wasson-ECE Instrumentation. [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. PubMed. [Link]
-
Cyclobutanol | C4H8O | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]
-
Product Search. Chemical-Suppliers. [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. ResearchGate. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Separation Science. [Link]
-
FTIR spectra results of the samples with silanol group. ResearchGate. [Link]
-
cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. CP Lab Safety. [Link]
-
Buy Sodium 3-methoxy-3-oxopropane-1-sulfonate. Evidentic. [Link]
-
cis-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, Package: 1g. Laibo Chem. [Link]
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. [Link]
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Silyl Protective Groups. Chem-Station Int. Ed.. [Link]
-
Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
-
FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube. [Link]
-
(PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]
-
TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclobutanol(2919-23-5) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization [mdpi.com]
- 17. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lib3.dss.go.th [lib3.dss.go.th]
- 20. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. applications.wasson-ece.com [applications.wasson-ece.com]
"cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol" molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Abstract
This technical guide provides a comprehensive analysis of this compound, a key building block in modern organic synthesis and medicinal chemistry. We will dissect its fundamental molecular structure, delve into the nuanced conformational dynamics of its substituted cyclobutane core, and explore its spectroscopic signature. Furthermore, this guide will touch upon its synthetic accessibility and its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical landscape. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold.
Core Molecular Structure and Physicochemical Profile
This compound is characterized by a four-membered carbocyclic ring, the cyclobutane moiety, which is 1,3-disubstituted with a hydroxyl (-OH) group and a bulky tert-butyldimethylsilyloxy (TBDMSO-) group. The "cis" stereochemical descriptor indicates that these two substituents are located on the same face of the ring. The TBDMS group serves as a common protecting group for the alcohol, rendering the remaining hydroxyl group available for subsequent chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂Si | [1][2] |
| Molecular Weight | 202.37 g/mol | [1][2] |
| CAS Number | 1408074-89-4 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Temperature | 2-8°C | [2] |
| Synonyms | cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol | [2] |
The presence of the polar hydroxyl group and the silyl ether imparts an amphiphilic character to the molecule, though it is largely nonpolar. Its utility in synthesis is greatly enhanced by the stability of the TBDMS ether under a wide range of reaction conditions, excluding those involving fluoride ions or strong acids.
Conformational Analysis: The Puckered World of a Substituted Cyclobutane
The conformation of the cyclobutane ring is a delicate balance between angle strain and torsional strain. Contrary to a planar geometry, which would minimize angle strain (with 90° internal angles) but maximize torsional strain from eclipsed C-H bonds, cyclobutane adopts a non-planar, puckered conformation.[5][6][7] This "butterfly" structure relieves the eclipsing interactions at the cost of slightly increased angle strain.[6][8][9]
The puckered ring can rapidly interconvert between two equivalent conformations, with one carbon atom acting as a "flap" out of the plane formed by the other three.[6] For cis-1,3-disubstituted cyclobutanes like the title compound, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The steric bulk of the substituents is the primary determinant of the ring's preferred conformation.
In the case of this compound, both the -OH and the exceptionally bulky -OTBDMS groups are on the same face of the ring. To minimize unfavorable steric interactions (specifically 1,3-diaxial-type interactions), the ring will preferentially adopt a conformation where the larger substituent, the TBDMS ether, occupies the more spacious pseudo-equatorial position. Consequently, the smaller hydroxyl group is relegated to the pseudo-axial position.
An additional conformational influence is the potential for intramolecular hydrogen bonding between the axial hydroxyl proton and the ether oxygen of the equatorial TBDMS group. This interaction could further stabilize the conformation where the hydroxyl group is axial.
Caption: Conformational equilibrium in cis-3-TBDMSO-cyclobutanol.
(Note: The DOT script above is a template for visualization. Actual chemical structure images would be required for a functional diagram.)
Spectroscopic Elucidation Protocols
The proposed structure and conformation can be unequivocally confirmed through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure and conformation in solution.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts (δ) of the cyclobutane protons will be in the range of 1.5-4.5 ppm. The methine protons attached to the oxygen-bearing carbons (CH-O) will be the most downfield. Coupling constants (J-values) between adjacent protons provide critical dihedral angle information, confirming the puckered nature and substituent orientation.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the cis symmetry, five distinct signals are expected for the ten carbons (excluding the TBDMS methyls which may show equivalence).
| Assignment | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| Si-C(CH₃)₃ | ~0.90 (s, 9H) | ~25.7 |
| Si-(CH₃)₂ | ~0.05 (s, 6H) | ~ -4.8 |
| Si-C(CH₃)₃ | N/A | ~18.1 |
| CH-OH | ~4.3 (m, 1H) | ~65-70 |
| CH-OTBDMS | ~3.9 (m, 1H) | ~65-70 |
| Ring CH₂ | ~2.5 (m, 2H), ~1.8 (m, 2H) | ~35-40 |
(Note: These are predicted values based on known chemical shift ranges for similar structures. Actual values are dependent on experimental conditions.)[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions:
-
O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the alcohol.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹.
-
C-O Stretch: Bands in the 1250-1000 cm⁻¹ region.
-
Si-O-C Stretch: Strong bands typically around 1100-1080 cm⁻¹.
Synthetic Strategy and Applications
Synthesis Workflow
The target molecule is typically synthesized via stereoselective reduction of the corresponding ketone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutanone. The choice of reducing agent dictates the cis/trans selectivity. Reagents that allow for substrate-directed delivery of the hydride will favor the formation of the cis isomer.
Caption: General synthetic workflow for the target molecule.
Role in Drug Discovery and Chemical Biology
The cyclobutane ring is an increasingly popular scaffold in medicinal chemistry.[11][12] Its rigid, puckered three-dimensional structure provides a fixed orientation for appended functional groups, which can enhance binding affinity and selectivity for biological targets.[13][14] This conformational constraint is a key advantage over more flexible linkers.
This compound is a bifunctional building block. The protected alcohol provides a stable handle, while the free alcohol serves as a reactive site for elaboration. This makes it an ideal component for:
-
PROTACs and Molecular Glues: The cyclobutane unit can serve as a rigid linker connecting a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase.[1]
-
Fragment-Based Drug Discovery (FBDD): The cyclobutane core provides a unique 3D vector for fragment growth, enabling exploration of chemical space that is inaccessible with flat, aromatic fragments.[13]
-
Metabolic Stability: Replacing metabolically labile groups with a stable cyclobutane ring can improve the pharmacokinetic profile of a drug candidate.[11]
Conclusion
This compound is more than a simple protected diol. Its true value lies in the conformational rigidity of its cyclobutane core, which is dominated by the steric demands of the bulky TBDMS protecting group. This well-defined three-dimensional architecture provides a predictable and robust platform for the synthesis of complex molecules. A thorough understanding of its structure, conformation, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the rational design of next-generation therapeutics and advanced materials.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 1408074-89-4 [chemicalbook.com]
- 4. file.leyan.com [file.leyan.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 9. Cycloalkanes [ch.ic.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
- 14. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]
Spectroscopic Profile of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol: A Technical Guide
Introduction
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a strained cyclobutane ring, a secondary alcohol, and a sterically hindered silyl ether. The cis stereochemical arrangement of the hydroxyl and the bulky tert-butyldimethylsilyloxy (TBDMS) groups dictates its reactivity and conformational preferences, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and materials.
Molecular Structure and Spectroscopic Analysis Workflow
The structural features of this compound are key to interpreting its spectra. The molecule contains a four-membered carbocyclic ring, a secondary alcohol, and a TBDMS ether. The cis relationship between the -OH and -OTBDMS groups is a critical stereochemical feature.
Caption: Molecular structure of this compound.
The general workflow for the spectroscopic characterization of this compound is outlined below.
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the TBDMS group, the cyclobutane ring protons, and the hydroxyl proton.
Predicted ¹H NMR Spectral Data
The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the stereochemistry of the ring.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -C(CH₃)₃ | ~0.90 | s | 9H, characteristic singlet of the tert-butyl group. |
| -Si(CH₃)₂ | ~0.05 | s | 6H, sharp singlet for the two methyl groups on silicon. |
| Cyclobutane CH₂ | ~1.8 - 2.6 | m | 4H, complex multiplets due to diastereotopicity and cis/trans coupling. |
| CH-OH | ~4.0 - 4.4 | m | 1H, deshielded by the adjacent hydroxyl group. |
| CH-OTBDMS | ~3.8 - 4.2 | m | 1H, deshielded by the silyloxy group. |
| -OH | Variable (typically 1.5 - 3.0) | br s | 1H, chemical shift is concentration and solvent dependent. |
Insights from Analogous Compounds
While a dedicated spectrum for the title compound is not prevalent, data from related structures provide valuable corroboration. For instance, the ¹H NMR spectrum of cis-3-(Boc-aMinoMethyl)cyclobutanol shows the cyclobutane ring protons in the region of 1.8-2.5 ppm, with the CH-OH proton appearing further downfield.[1] The characteristic signals for the TBDMS group are consistently observed in numerous molecules, with the tert-butyl protons appearing around 0.9 ppm and the dimethylsilyl protons near 0.05 ppm.
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Spectral Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| -Si(C(CH₃)₃) | ~18 | Quaternary carbon of the TBDMS group. |
| -C(CH₃)₃ | ~26 | Methyl carbons of the tert-butyl group. |
| -Si(CH₃)₂ | ~-4 | Methyl carbons attached to silicon, characteristically upfield. |
| Cyclobutane CH₂ | ~35 - 45 | The two equivalent methylene carbons of the cyclobutane ring. |
| CH-OH | ~65 - 70 | Carbon bearing the hydroxyl group. |
| CH-OTBDMS | ~65 - 70 | Carbon bearing the silyloxy group. |
The chemical shifts for the two methine carbons (CH-OH and CH-OTBDMS) are expected to be similar due to the comparable electron-withdrawing nature of the -OH and -OTBDMS groups in the cis configuration.
Insights from Analogous Compounds
In related silylated alcohols, the carbons of the TBDMS group consistently appear at these characteristic chemical shifts.[2] For example, the quaternary carbon of the tert-butyl group is typically found around 18 ppm, the methyl carbons of the tert-butyl group at approximately 26 ppm, and the silicon-attached methyl groups at a highly shielded value of around -4 ppm. The carbon atoms of a cyclobutane ring generally resonate in the range of 20-50 ppm, with electronegative substituents causing a downfield shift into the 60-80 ppm range, which is consistent with the predictions.[3]
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample is often required (20-50 mg in 0.6-0.7 mL of deuterated solvent).
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is processed and the spectrum is referenced to the deuterated solvent signal.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Vibrational Mode |
| Alcohol O-H | 3600 - 3200 | Strong, Broad | Stretching |
| Alkane C-H | 2960 - 2850 | Strong | Stretching |
| Alcohol C-O | 1100 - 1000 | Strong | Stretching |
| Si-O-C | 1150 - 1050 | Strong | Asymmetrical Stretching |
| Si-C | 840 - 780 | Strong | Stretching |
Insights from Analogous Compounds
The IR spectrum of cyclobutanol clearly shows a broad O-H stretching band centered around 3300 cm⁻¹ and a strong C-O stretching band around 1050 cm⁻¹.[4][5][6] The presence of the TBDMS group introduces strong absorptions corresponding to the Si-O-C and Si-C bonds. The C-H stretching vibrations of the tert-butyl and dimethylsilyl groups will contribute to the strong absorptions in the 2960-2850 cm⁻¹ region.
Standard Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.
-
ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
-
Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): The molecular weight of C₁₀H₂₂O₂Si is 202.37 g/mol . The molecular ion peak at m/z = 202 may be observed, but it is often of low intensity for alcohols.
-
Key Fragmentation: A hallmark of TBDMS ethers is the facile cleavage of the bond between the silicon and the bulky tert-butyl group. This results in a very prominent peak at [M - 57]⁺, corresponding to the loss of a tert-butyl radical (C₄H₉). For this molecule, this fragment would appear at m/z = 145. This is often the base peak in the spectrum.
-
Other Fragments:
Insights from Analogous Compounds
The fragmentation pattern of TBDMS ethers is well-documented. The loss of the tert-butyl group to give the [M-57]⁺ ion is a consistent and diagnostically significant feature.[10][11] This fragmentation is a reliable indicator of the presence of a TBDMS group in an unknown compound.
Standard Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound is a crucial step in its synthesis and application. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. By understanding the characteristic signals of the TBDMS group and the cyclobutanol moiety, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data.
References
Sources
- 1. cis-3-(Boc-aMinoMethyl)cyclobutanol(917827-92-0) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Cyclobutanol(2919-23-5) IR Spectrum [chemicalbook.com]
- 5. Cyclobutanol [webbook.nist.gov]
- 6. Cyclobutanol | C4H8O | CID 76218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]
- 8. Cyclobutanol(2919-23-5) MS [m.chemicalbook.com]
- 9. Cyclobutanol [webbook.nist.gov]
- 10. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Strategic Deployment of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol in Modern Synthesis
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction: The Rising Prominence of the Cyclobutane Scaffold
In the landscape of contemporary drug discovery, the cyclobutane motif has emerged as a privileged scaffold. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to impart favorable pharmacological properties.[1] Cyclobutanes can act as conformationally restricted linkers, replacing flexible alkyl chains to reduce the entropic penalty upon binding to a biological target.[1] Furthermore, their non-planar nature allows for the precise spatial orientation of pharmacophoric elements, enhancing binding affinity and selectivity. The strategic incorporation of cyclobutane rings has been shown to improve metabolic stability and other key drug-like properties.[1]
This guide focuses on a particularly valuable building block: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (CAS 1408074-89-4). This molecule, possessing a strategically placed bulky silyl ether and a reactive hydroxyl group in a defined cis relationship, offers a versatile platform for the stereocontrolled synthesis of complex 1,3-disubstituted cyclobutane derivatives. As a Senior Application Scientist, this document will provide you with an in-depth understanding of its synthesis, reactivity, and potential applications, grounded in established chemical principles and supported by relevant literature.
Synthesis of this compound: A Stereocontrolled Approach
The most direct and reliable route to this compound involves the stereoselective reduction of the corresponding ketone, 3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone. The stereochemical outcome of hydride reductions of 3-substituted cyclobutanones is predominantly governed by steric and electronic factors, with a strong preference for the formation of the cis-alcohol.[2]
The bulky tert-butyldimethylsilyl (TBS) protecting group on the oxygen at the 3-position effectively shields the syn-face of the carbonyl group, directing the incoming hydride reagent to the less hindered anti-face. This results in the formation of the desired cis-diol mono-silyl ether with high diastereoselectivity.[2]
Experimental Protocol: Stereoselective Reduction of 3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone
Objective: To synthesize this compound with high diastereoselectivity.
Materials:
-
3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone
-
Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)
-
Anhydrous methanol or ethanol (for NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (for LiAlH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure (using Sodium Borohydride):
-
To a solution of 3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone (1.0 eq) in anhydrous methanol at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.
Expected Outcome: The reduction of 3-substituted cyclobutanones with hydride reagents typically yields the cis-alcohol with greater than 90% diastereoselectivity.[2]
The Chemistry of a Versatile Building Block: Reactivity and Stereochemical Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups and the stereochemical information embedded in its structure.
The Role of the tert-Butyldimethylsilyl (TBS) Ether
The TBS group is a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions including many organometallic reagents, mild oxidants, and some reducing agents.[3] Its steric bulk is a key feature, not only in directing the stereoselective synthesis of the cis-diol but also in influencing the conformation of the cyclobutane ring. The bulky TBS ether will preferentially occupy a pseudo-equatorial position in the puckered cyclobutane ring, which can influence the reactivity of the free hydroxyl group and other substituents.[4]
Deprotection of the TBS ether is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions, such as HCl in methanol.[5] This orthogonality allows for the selective manipulation of the free hydroxyl group while the silylated alcohol remains protected.
Reactivity of the cis-Hydroxyl Group
The free hydroxyl group is a versatile handle for a variety of chemical transformations:
-
Oxidation: Oxidation of the secondary alcohol can regenerate the cyclobutanone, allowing for further functionalization at the α-position or for the introduction of substituents via nucleophilic addition to the carbonyl.
-
Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters, introducing a wide range of functional groups and potential pharmacophores.
-
Nucleophilic Substitution: Activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, facilitates nucleophilic substitution reactions. The stereochemistry of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile, but can often proceed with inversion of configuration.
-
Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for the inversion of the stereochemistry at the hydroxyl-bearing carbon, allowing access to the corresponding trans-isomer if required.
The cis relationship between the hydroxyl and the silyloxy groups can also be exploited in directing certain reactions, such as intramolecular cyclizations or hydrogen-bond-mediated transformations.
Applications in Medicinal Chemistry and Drug Discovery
While specific, publicly documented total syntheses employing this compound are not readily found in the surveyed literature, its value as a chemical building block is underscored by the frequent appearance of the 1,3-disubstituted cyclobutane motif in drug candidates.[1] This scaffold is particularly prevalent in the development of antiviral agents, where cyclobutane-containing nucleoside analogues have shown significant biological activity.[6][7]
The general synthetic strategy involves using the cyclobutane core as a constrained isostere for the ribose or deoxyribose sugar in nucleosides. The defined stereochemistry of building blocks like this compound is crucial for controlling the spatial arrangement of the nucleobase and the hydroxyl groups that mimic the sugar moiety.
Conceptual Synthetic Workflow: Towards Cyclobutane Nucleoside Analogues
The following diagram illustrates a conceptual pathway for the utilization of this compound in the synthesis of a generic cyclobutane nucleoside analogue.
Caption: Conceptual workflow for the synthesis of cyclobutane nucleoside analogues.
Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 1408074-89-4 | [8] |
| Molecular Formula | C₁₀H₂₂O₂Si | [8] |
| Molecular Weight | 202.37 g/mol | [8] |
| Appearance | Colorless oil or white solid | |
| Precursor | 3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone (CAS 929913-18-8) | |
| Key Synthetic Route | Stereoselective reduction of the corresponding ketone | [2] |
| Key Applications | Precursor for 1,3-disubstituted cyclobutanes in medicinal chemistry, particularly for antiviral nucleoside analogues | [6][7] |
Conclusion
This compound is a strategically designed chemical building block that offers a powerful entry point into the stereocontrolled synthesis of medicinally relevant 1,3-disubstituted cyclobutanes. Its synthesis via the highly diastereoselective reduction of the corresponding silyl-protected cyclobutanone is a robust and predictable process. The orthogonal reactivity of the TBS-protected and free hydroxyl groups, combined with the conformational constraints imposed by the cyclobutane ring, provides a versatile platform for the synthesis of complex molecular architectures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of well-defined building blocks like this compound is set to increase, making it an essential tool for the modern synthetic chemist.
References
-
Willems, H. M. G., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100494. Available from: [Link]
-
Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research, 7(3). Available from: [Link]
-
CP Lab Safety. cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. Available from: [Link]
-
Shekhar, C., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 99, 153872. Available from: [Link]
-
Barreiro, G., et al. (2013). Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. European Journal of Organic Chemistry, 2013(34), 7761-7775. Available from: [Link]
-
MySkinRecipes. (cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol. Available from: [Link]
-
ResearchGate. Synthesis of Cyclobutane Nucleosides. Available from: [Link]
-
ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Available from: [Link]
-
Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available from: [Link]
-
National Institutes of Health. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Available from: [Link]
-
Organic Chemistry Portal. Deoxygenation. Available from: [Link]
-
Organic Chemistry Portal. TBS Protection - Common Conditions. Available from: [Link]
-
National Institutes of Health. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Available from: [Link]
-
RSC Medicinal Chemistry. A new integrin antagonist chemotype incorporating a functionalised cyclobutane ring as the central scaffold in an arginine–glycine–aspartic acid mimetic structure. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. Available from: [Link]
-
Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link]
-
National Institutes of Health. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Available from: [Link]
-
Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. Available from: [Link]
-
ResearchGate. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Available from: [Link]
-
ResearchGate. The kinetics of hydroxyl radical reactions with cyclopropane and cyclobutane. Available from: [Link]
-
ResearchGate. Studies on the Thermal Ring-Opening Reactions of cis -3,4-Bis(organosilyl)cyclobutenes. Available from: [Link]
-
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]
-
National Institutes of Health. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Available from: [Link]
-
Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Available from: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biblio.vub.ac.be [biblio.vub.ac.be]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 6. rroij.com [rroij.com]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol in Advanced Protein Degrader Design: A Technical Guide
Foreword: The Linker as a Linchpin in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins, are defined by three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the oft-underestimated linker that connects them.[1][2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[1][] This guide delves into the strategic use of a specific, conformationally restricted building block, cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, in the rational design of next-generation protein degraders.
Introduction: Beyond Flexible Linkers - The Rationale for Rigid Scaffolds
Early PROTAC development frequently employed flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, due to their synthetic accessibility.[1][4] While effective in many cases, these flexible tethers can incur an entropic penalty upon binding and may not optimally orient the two ends of the PROTAC for productive ternary complex formation.[1] This has led to a paradigm shift towards the incorporation of more rigid structural motifs.
Rigid linkers, such as those containing cyclic structures, offer several distinct advantages:
-
Pre-organization: They can constrain the PROTAC's conformation, reducing the entropic cost of ternary complex formation and potentially leading to more potent degradation.[1]
-
Improved Selectivity: By limiting the accessible conformational space, rigid linkers can disfavor the formation of off-target ternary complexes.[1]
-
Enhanced Physicochemical Properties: The incorporation of cyclic moieties can improve metabolic stability and other pharmacokinetic parameters.[][5]
The cyclobutane ring, in particular, has garnered significant interest as a rigid building block. Its three-dimensional structure provides a defined exit vector for linker attachment, enabling precise spatial positioning of the POI and E3 ligase ligands.
The Featured Building Block: this compound
This guide focuses on the application of this compound, a versatile building block for the construction of rigid PROTAC linkers.
| Compound Property | Value | Source |
| CAS Number | 1408074-89-4 | [6] |
| Molecular Formula | C₁₀H₂₂O₂Si | [6] |
| Molecular Weight | 202.37 g/mol | [6] |
| Appearance | Colorless oil | General Knowledge |
| Key Features | - cis-1,3-disubstituted cyclobutane core- Orthogonal protecting groups (free hydroxyl and TBS-ether) | General Knowledge |
The key to this building block's utility lies in its pre-defined stereochemistry and the presence of two distinct hydroxyl functionalities. The free hydroxyl group allows for immediate chemical modification, while the tert-butyldimethylsilyl (TBS) ether provides a robust protecting group that can be removed under specific conditions later in the synthetic sequence. This "orthogonal" nature is paramount for the controlled, stepwise assembly of complex PROTAC molecules.
Synthesis and Functionalization: A Step-by-Step Approach
The successful incorporation of this compound into a PROTAC linker requires a carefully planned synthetic strategy. The following sections outline the general principles and representative protocols.
Synthesis of the Core Building Block
A related patent describes a method for producing cis-3-substituted cyclobutanol derivatives, which provides insight into the potential synthetic challenges, such as controlling stereochemistry and the use of specific reducing agents.[7]
Stepwise Functionalization for PROTAC Assembly
The differential reactivity of the two hydroxyl groups is the cornerstone of this building block's application. A typical workflow involves two main stages: functionalization of the free hydroxyl group and subsequent deprotection and functionalization of the TBS-protected hydroxyl group.
Experimental Protocol: Representative Two-Directional Linker Elongation
Objective: To sequentially attach different chemical moieties to the cyclobutane core, forming a heterobifunctional linker.
Step 1: Activation and Coupling at the Free Hydroxyl Position
-
Activation of the Hydroxyl Group: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add a suitable activating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.2 equiv). Stir the reaction at 0 °C for 1-2 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Nucleophilic Displacement: To the activated intermediate, add the first linker component, which typically possesses a nucleophilic handle (e.g., an amine or a thiol) (1.0-1.5 equiv). This component might be, for example, a short PEG chain with a terminal amine that will eventually be coupled to the E3 ligase ligand. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting product by flash column chromatography on silica gel.
Step 2: Deprotection of the TBS Ether
-
Silyl Ether Cleavage: Dissolve the product from Step 1 in anhydrous THF. Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF) or hydrofluoric acid-pyridine complex. Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC/LC-MS.
-
Work-up and Purification: Once deprotection is complete, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the deprotected intermediate by flash column chromatography.
Step 3: Functionalization of the Newly Exposed Hydroxyl Group
-
Activation and Coupling: Repeat the activation and nucleophilic displacement procedure described in Step 1, using the second linker component. This component will be attached to the POI ligand. For example, a common reaction is a Mitsunobu reaction, where the alcohol is reacted with a nucleophile (e.g., a carboxylic acid destined for the POI ligand) in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
-
Final Purification: After work-up, purify the final heterobifunctionally elaborated linker using flash column chromatography or preparative HPLC to yield the desired building block, ready for conjugation to the POI and E3 ligase ligands.
Impact on PROTAC Performance: A Data-Driven Perspective
The true measure of a building block's utility is its impact on the final PROTAC's performance. The rigid cyclobutane core is hypothesized to improve key degradation parameters, such as the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
While specific, head-to-head comparative data for PROTACs containing this compound versus a flexible counterpart are often proprietary or embedded within broader patent literature, we can analyze general trends from the field.[1][8] Studies comparing rigid and flexible linkers have shown that a more constrained linker can lead to more potent degradation, although this is highly dependent on the specific POI-E3 ligase pair.[9][10]
Table 2: Hypothetical Comparative Degradation Data
| Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
| cis-Cyclobutane | Kinase X | VHL | 5 | >95 | Potent degradation, suggesting optimal ternary complex geometry. |
| PEG-4 | Kinase X | VHL | 50 | 85 | Reduced potency, potentially due to linker flexibility. |
| cis-Cyclobutane | Bromodomain Y | CRBN | 25 | >90 | Effective degradation, though less potent than for Kinase X. |
| PEG-4 | Bromodomain Y | CRBN | 20 | >95 | In this case, the flexible linker is slightly more potent, highlighting target-dependency. |
This table presents illustrative data based on established principles in the field to highlight potential outcomes. Actual results are target- and system-dependent.
The data illustrates a crucial principle in PROTAC design: there is no universally superior linker. The optimal linker must be empirically determined for each new POI-E3 ligase combination.[9] The cis-cyclobutane building block provides a valuable tool within the medicinal chemist's arsenal to explore a more rigid region of chemical space.
Conclusion and Future Outlook
This compound represents a sophisticated and strategically valuable building block in the design of advanced protein degraders. Its rigid, cis-substituted cyclobutane core and orthogonally protected hydroxyl groups allow for the precise and controlled construction of conformationally defined linkers. By reducing the entropic penalty associated with ternary complex formation, such rigid linkers can lead to PROTACs with enhanced potency and potentially improved pharmacokinetic profiles.
The future of PROTAC design will undoubtedly involve an expansion of the chemical toolbox with novel, three-dimensionally complex linkers. Building blocks like the one discussed herein are at the forefront of this evolution, enabling researchers to move beyond simple, flexible tethers and into a realm of rationally designed, structurally optimized degraders. The continued exploration of such rigid scaffolds will be essential in unlocking the full therapeutic potential of targeted protein degradation.
References
- Benchchem. (n.d.). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
- Gross, P. H., Sheets, K. J., Warren, N. A., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
- Hughes, S. J., & Ciulli, A. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(18), 13350-13365.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150.
- Robles, O., & Boral, D. (2022). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. Molecules, 27(15), 4983.
- Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Lee, H., et al. (2022).
- Xie, Y., et al. (2024). PROTAC-BERT: A Transformer-based deep learning model for PROTAC-induced protein degradation prediction. arXiv preprint arXiv:2406.16851.
- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker.
- Harmand, T. J., Murar, C. E., Takano, H., & Bode, J. W. (2015). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- BLDpharm. (n.d.). 1408074-89-4|cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol.
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
- Li, Y., et al. (2024). PROTAC-PatentDB: A PROTAC Patent Compound Dataset.
- Kozmin, S. A., He, S., & Rawal, V. H. (2002). Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. Organic Syntheses, 78, 152.
- Google Patents. (n.d.). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.
- Li, Y., et al. (2024).
- Google Patents. (n.d.). WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
- Google Patents. (n.d.). US7208157B2 - Proteolysis targeting chimeric pharmaceutical.
- Benchchem. (n.d.). Applications of cis-3-(Hydroxymethyl)cyclopentanol in Asymmetric Synthesis.
Sources
- 1. PROTAC-PatentDB: A PROTAC Patent Compound Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1408074-89-4|cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol|BLD Pharm [bldpharm.com]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. PROTAC-PatentDB: A PROTAC Patent Compound Dataset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Solubility of "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol" in organic solvents
An In-depth Technical Guide to the Solubility of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary organic synthesis and drug development. Due to the absence of extensive, publicly available quantitative solubility data, this document emphasizes a predictive approach grounded in fundamental chemical principles. We will dissect the molecule's structure to forecast its behavior in a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine precise solubility measurements in their own laboratory settings. The methodologies are designed to be self-validating, ensuring accuracy and reproducibility. This document serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in various reaction and purification schemes.
Introduction: The Dichotomy of a Silyl-Protected Cyclobutanol
This compound (CAS No. 1408074-89-4) is a bifunctional molecule of significant interest.[1][2] Its utility stems from a unique molecular architecture: a polar cyclobutanol ring system and a sterically demanding, nonpolar tert-butyldimethylsilyl (TBDMS) protecting group. The cyclobutanol moiety offers a reactive hydroxyl group, a key handle for subsequent synthetic transformations. Conversely, the TBDMS ether serves to mask the cis-hydroxyl group, preventing unwanted side reactions and directing reactivity.[3][4]
Understanding the solubility of this compound is not a trivial pursuit; it is fundamental to its practical application. Solubility dictates the choice of solvent for carrying out reactions, influences the efficiency of extractions and workups, and is the cornerstone of purification by crystallization. The molecule's structure presents a fascinating solubility challenge, possessing both a hydrophilic, hydrogen-bond-donating alcohol and a bulky, lipophilic silyl ether. This duality means its solubility is highly dependent on the nature of the solvent.
This guide will first establish a theoretical framework to predict the compound's solubility profile and then provide the experimental means to verify and quantify these predictions.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a molecular solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle.[5][6] We can predict the solubility of this compound by examining its distinct structural domains.
Molecular Structure and Intermolecular Forces
The molecule can be conceptually divided into two key regions with opposing polarity characteristics.
Caption: Polarity domains of the target molecule.
-
The Polar Head (Cyclobutanol): The free hydroxyl (-OH) group is a potent site for hydrogen bonding. It can act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (at the O). This region promotes solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).[7]
-
The Nonpolar Tail (TBDMS Ether): The tert-butyldimethylsilyl group is large, aliphatic, and devoid of significant polarity. This bulky, greasy tail dominates a large portion of the molecule's surface area, driving solubility in nonpolar and weakly polar aprotic solvents through van der Waals interactions. TBDMS-protected compounds are known for their excellent solubility in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether.[8][9]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can forecast the solubility of this compound across a spectrum of solvents. This table represents an educated prediction intended to guide initial experimental design.
| Solvent Class | Solvent Example | Dominant Intermolecular Force | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Van der Waals Forces | High | The large, nonpolar TBDMS group is highly compatible with nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM) | Dipole-Dipole | Very High | DCM effectively solvates a wide range of organic compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Dipole-Dipole, H-bond Acceptor | Very High | THF's ether oxygen can accept a hydrogen bond from the -OH group, while its nonpolar body interacts well with the TBDMS group.[10] | |
| Diethyl Ether | Dipole-Dipole, H-bond Acceptor | Very High | Similar to THF, it provides a good balance for solvating both ends of the molecule. | |
| Ethyl Acetate | Dipole-Dipole, H-bond Acceptor | High | The ester functionality interacts favorably with the polar head, and the ethyl group with the nonpolar tail. | |
| Acetone | Dipole-Dipole, H-bond Acceptor | Moderate to High | A highly polar aprotic solvent that should effectively solvate the hydroxyl group. | |
| Acetonitrile (MeCN) | Dipole-Dipole | Moderate | Its high polarity may be less compatible with the large nonpolar TBDMS group compared to THF or DCM. | |
| Dimethylformamide (DMF) | Dipole-Dipole, H-bond Acceptor | High | A powerful polar aprotic solvent capable of solvating a wide range of functionalities.[8] | |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | Moderate to High | These solvents can engage in strong hydrogen bonding with the hydroxyl group, but their polarity may be less ideal for the bulky silyl ether. |
| Water | Hydrogen Bonding | Very Low / Insoluble | The large, nonpolar TBDMS group will dominate, preventing dissolution in the highly polar, structured hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
The following protocols provide a systematic approach to qualitatively and quantitatively assess the solubility of the target compound. Adherence to good laboratory practices, including the use of appropriate personal protective equipment (PPE), is mandatory.[11][12]
Qualitative Solubility Test (Test Tube Method)
This rapid method is ideal for initial screening and solvent selection.[13]
Objective: To quickly classify the compound as "soluble," "partially soluble," or "insoluble" in a given solvent. A common threshold defines "soluble" as dissolving at least 30 mg of solute in 1 mL of solvent.
Materials & Equipment:
-
This compound
-
Test solvents (high purity)
-
Small test tubes (e.g., 13x100 mm)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Weigh approximately 30 mg of the compound directly into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in 0.33 mL increments.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background. Look for the complete disappearance of solid particles.
-
Classification:
-
Soluble: The compound dissolves completely after adding a total of 1 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves after adding 1 mL.
-
Insoluble: No significant amount of solid dissolves after adding 1 mL.
-
-
Repeat: Use a fresh, clean test tube for each new solvent to be tested.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility (e.g., in mg/mL or g/L) at a specific temperature.
Objective: To determine the saturation concentration of the compound in a solvent.
Caption: Workflow for quantitative solubility determination.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 200 mg in 5 mL) in a glass vial with a screw cap. The presence of undissolved solid is essential.
-
Seal the vial and place it in a temperature-controlled environment (e.g., a shaker bath at 25°C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Phases:
-
Remove the vial from the shaker and allow the undissolved solid to settle completely. This can be accelerated by centrifugation.
-
Carefully draw the clear, saturated supernatant into a syringe, ensuring no solid particles are disturbed.
-
Attach a syringe filter (e.g., 0.45 µm PTFE) and dispense a precise volume (e.g., 2.00 mL) of the clear filtrate into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation:
-
Remove the solvent from the filtrate vial under a gentle stream of nitrogen or by using a rotary evaporator or vacuum centrifuge. Ensure the temperature is kept low to avoid degradation of the compound.
-
Continue until the residue is completely dry and a constant weight is achieved.
-
-
Calculation:
-
Weigh the vial containing the dry residue.
-
Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight.
-
Determine the solubility using the formula:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of filtrate (mL)
-
-
Conclusion
While specific, published quantitative data for the solubility of this compound is scarce, a robust predictive framework can be established through the analysis of its molecular structure. The compound's amphiphilic nature, with a polar hydroxyl head and a large nonpolar silyl ether tail, suggests high solubility in a broad range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic systems like THF and DCM. It is predicted to have limited solubility in highly polar protic solvents, particularly water. This guide provides the necessary theoretical foundation and detailed experimental protocols for scientists to confidently predict, verify, and quantify the solubility of this versatile building block, enabling its effective and efficient use in research and development.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
- Safety data sheet. (2023, November 3). BASF.
-
SAFETY DATA SHEET. (2023, August 25). Fisher Scientific. Retrieved from [Link]
-
Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyldimethylsilyl O-protected chitosan and chitooligosaccharides: Useful precursors for N-modifications in common organic solvents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1408074-89-4 [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 12. fishersci.fr [fishersci.fr]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Carbocyclic Nucleoside Analogues via Coupling of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth protocol for the coupling of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, a critical building block in the synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents.[1] This document outlines the strategic application of the Mitsunobu reaction for the crucial C-N bond formation between the cyclobutanol moiety and various nucleobases, followed by the requisite deprotection of the tert-butyldimethylsilyl (TBDMS) protecting group. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Introduction
Carbocyclic nucleosides, in which a carbocyclic ring replaces the furanose sugar of natural nucleosides, exhibit enhanced metabolic stability due to the absence of the glycosidic bond, making them less susceptible to enzymatic cleavage.[1] The unique conformational constraints imposed by the cyclobutane ring can also lead to novel interactions with target enzymes. This compound serves as a versatile chiral synthon for the stereoselective synthesis of these important therapeutic candidates.
The core of this synthetic strategy revolves around the Mitsunobu reaction, a powerful tool for the conversion of alcohols to a variety of functional groups, including the N-alkylation of nucleobases, with inversion of stereochemistry. This is followed by the removal of the TBDMS protecting group to unveil the final carbocyclic nucleoside analogue.
Reaction Schematics and Workflow
The overall synthetic workflow can be visualized as a two-step process: the Mitsunobu coupling followed by deprotection.
Caption: General workflow for the synthesis of carbocyclic nucleoside analogues.
Part 1: Mitsunobu Coupling of this compound with 6-Chloropurine
The Mitsunobu reaction facilitates the coupling of the cyclobutanol with a suitable nucleobase. 6-Chloropurine is a common choice as the chloro-substituent can be readily displaced in subsequent reactions to generate a variety of purine analogues.
Mechanism Overview
The reaction is initiated by the formation of a betaine from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then protonates the nucleobase, and the resulting anion reacts with the activated alcohol-phosphonium salt intermediate in an Sₙ2 fashion, leading to inversion of configuration at the carbon center.
Caption: Simplified mechanism of the Mitsunobu reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
6-Chloropurine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular Sieves (4Å) (optional, but recommended)[2]
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloropurine (1.0 eq) and triphenylphosphine (1.5 eq).
-
Add anhydrous THF to dissolve the solids. If solubility is an issue, gentle warming may be applied. The presence of molecular sieves can improve yields.[2]
-
Add this compound (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from triphenylphosphine oxide and other byproducts.
Key Considerations:
-
Regioselectivity: Alkylation of purines can occur at both the N9 and N7 positions. For many biological applications, the N9 isomer is desired. The ratio of N9 to N7 isomers can be influenced by the solvent, the bulkiness of the reactants, and the specific purine derivative used. In many cases, the N9 isomer is the major product.[2]
-
Purification: The major byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely by chromatography. Trituration with a solvent like diethyl ether can help in its removal before chromatographic purification.
Part 2: Deprotection of the TBDMS Group
The final step in the synthesis is the removal of the TBDMS protecting group to yield the free hydroxyl group of the carbocyclic nucleoside.
Detailed Experimental Protocol
Materials:
-
TBDMS-protected carbocyclic nucleoside
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected carbocyclic nucleoside (1.0 eq) in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.[3]
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 45-60 minutes.[3] Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.[3]
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.[3]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the final carbocyclic nucleoside analogue.
Alternative Deprotection Methods:
While TBAF is a common and effective reagent, other methods can be employed for TBDMS deprotection, which may be advantageous depending on the substrate's sensitivity to basic conditions.
| Reagent/Condition | Solvent | Typical Reaction Time | Notes |
| Acetic Acid/H₂O/THF | THF/H₂O/AcOH | Several hours | Mildly acidic conditions. |
| HF•Pyridine | Pyridine/THF | 1-3 hours | Effective but requires careful handling of HF. |
| CuCl₂•2H₂O | Acetone/H₂O | 2-30 hours | Catalytic and proceeds under nearly neutral conditions.[4] |
| SnCl₂•2H₂O | Ethanol or Water | Minutes to hours | Can be performed under conventional heating or microwave irradiation. |
Data Summary
| Step | Reactants | Key Reagents | Typical Solvent | Expected Yield |
| Mitsunobu Coupling | cis-3-TBDMS-oxycyclobutanol, 6-Chloropurine | PPh₃, DIAD/DEAD | Anhydrous THF | 60-80% (N9 isomer) |
| TBDMS Deprotection | TBDMS-protected nucleoside | TBAF (1M in THF) | THF | 85-95% |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Conclusion
The synthetic protocols detailed in this application note provide a robust and reliable methodology for the synthesis of carbocyclic nucleoside analogues from this compound. The strategic use of the Mitsunobu reaction for the key coupling step, followed by a straightforward deprotection, offers an efficient route to these medicinally important compounds. Careful attention to reaction conditions, particularly temperature control and anhydrous techniques, is paramount for achieving optimal yields and purity. The information presented here, grounded in established chemical principles and supported by the scientific literature, should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- Saha, U., & Ranu, B. C. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45(1), 322-324.
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Bandaru, S., & Lakshmi, B. M. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides and Nucleic Acids, 31(12), 915-921.
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Scribd. Retrieved from [Link]
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Alcaide, B., Almendros, P., & Luna, A. (2012). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, 77(13), 5627-5635.
- Besada, P., Terán, C., Quezada, E., Seco, J. M., & Uriarte, E. (2001). Resolution of racemic mixtures of carbocyclic analogues of nucleosides and assignment of their absolute configuration. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1359-1361.
- HETEROCYCLES, Vol. 36, No. 7, 1993. THE ALKYLATION OF 2-AMINO-6-CHLOROPURINE WITH ALCOHOLS BY MITSUNOBU REACTION FOR A SYNTHESIS OF CARBOCYCLIC GUANOSINE ANALOGS.
- Jeong, L. S., et al. (2003). Synthesis of Novel Apio Carbocyclic Nucleoside Analogues as Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 46(18), 3775-3777.
- Wang, G., & Gunic, E. (2006). A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. ARKIVOC, (ii), 101-106.
- Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378.
- Kitahara, K., Toma, T., Shimokawa, J., & Fukuyama, T. (2012). Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine: Preparation of (2Z)-4-(benzyloxy)-2-butenal oxime. Organic Syntheses, 89, 193.
- Lönnberg, T. (2017). Synthesis of Disaccharide Nucleosides Utilizing the Temporary Protection of the 2′,3′-cis-Diol of Ribonucleosides by a Boronic Ester. Molecules, 22(12), 2195.
- Figueras Sorinas, A. (2012). Stereoselective Synthesis of Cyclobutane Nucleoside Analogues.
- Dai, L. Y., Shi, Q. L., Zhang, J., Wang, X. Z., & Chen, Y. Q. (2013). Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir. Journal of Zhejiang University SCIENCE A, 14(9), 679-686.
- Gunic, E., & Wang, G. (2006). A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. ARKIVOC, 2006(ii), 101-106.
- Abramov, M., Marchand, A., Calleja-Marchand, A., & Herdewijn, P. (2004). Synthesis of D-altritol nucleosides with a 3'-O-tert-butyldimethylsilyl protecting group. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 439-455.
- Gács-Baitz, E., et al. (2020).
- Engeli, R. T., et al. (2019). Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane: Revision of the Mechanism of DNA Cross-Linking by Treosulfan. Molecular Pharmaceutics, 16(6), 2565-2575.
- Wang, Z., et al. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Nucleic Acids Research, 46(12), 6228-6241.
-
Stereoselective Syntheses of Carbocyclic Nucleosides. (2020, March 24). University of Hamburg, Department of Chemistry. Retrieved from [Link]
- de Andrade, P. B. M., & da Silva, A. B. F. (2016). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Mini-Reviews in Medicinal Chemistry, 16(10), 791-805.
- Liu, J., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
-
Gunic, E., & Wang, G. (2006). A highly efficient procedure for the oxidation of the 5'-position of adenosine analogues. Arkat USA. Retrieved from [Link]
- Jørgensen, P. T., et al. (2017). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 22(10), 1699.
- de Sousa, E. C., et al. (2021). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. ARKIVOC, 2021(iv), 1-33.
-
R-Discovery. (n.d.). Mitsunobu Conditions Research Articles. Retrieved from [Link]
- J. Med. Chem. 2003, 46, 18, 3775-3777. Synthesis of Novel Apio Carbocyclic Nucleoside Analogues as Selective A3 Adenosine Receptor Agonists.
- Engeli, R. T., et al. (2019). Kinetics of in Vitro Guanine-N7-Alkylation in Calf Thymus DNA by (2S,3S)-1,2-Epoxybutane-3,4-diol 4-methanesulfonate and (2S,3S)-1,2:3,4-Diepoxybutane: Revision of the Mechanism of DNA Cross-Linking by Treosulfan. Molecular Pharmaceutics, 16(6), 2565–2575.
- J. Med. Chem. 2003, 46, 3775-3777. Synthesis of Novel Apio Carbocyclic Nucleoside Analogues as Selective A3 Adenosine Receptor Agonists.
- J. Org. Chem. 2012, 77, 13, 5627–5635. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity.
- Molecules 2020, 25, 3348.
- Nucleosides, Nucleotides and Nucleic Acids, 20:4-7, 1359-1361.
- Nucleosides, Nucleotides and Nucleic Acids, 23:1-2, 439-455. Synthesis of D-altritol nucleosides with a 3'-O-tert-butyldimethylsilyl protecting group.
- Nucleic Acids Research, 2018, Vol. 46, No. 12 6228–6241.
- Org. Synth. 2012, 89, 193. Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine: Preparation of (2Z)-4-(benzyloxy)-2-butenal oxime.
- Molecules 2017, 22, 1699. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1.
- J. Zhejiang Univ.-Sci. A 2013, 14, 679-686. Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application in a novel synthesis of penciclovir.
- Molecules 2017, 22, 2195. Synthesis of Disaccharide Nucleosides Utilizing the Temporary Protection of the 2′,3′-cis-Diol of Ribonucleosides by a Boronic Ester.
- Mini-Reviews in Medicinal Chemistry, 2016, 16, 791-805.
- Nature Communications, 13, 7083 (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
- ARKIVOC 2021, part iv, pp 1-33. Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs.
- ACS Omega 2024, 9, 17368−17378. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
Sources
The Strategic Application of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol in Stereoselective Synthesis
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Modern Chemistry
In the landscape of contemporary drug discovery and complex molecule synthesis, the cyclobutane motif has emerged as a privileged scaffold.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling platform for the development of novel therapeutics and intricate natural product analogues.[3] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring provides a rigid framework, enabling precise spatial orientation of functional groups. This conformational restriction is a critical attribute in designing molecules with high potency and selectivity for biological targets.[4]
Among the diverse array of cyclobutane-based synthons, cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol has garnered significant attention as a versatile and stereochemically defined building block. Its pre-defined cis relationship between the hydroxyl and the bulky tert-butyldimethylsilyl (TBDMS) ether group provides an elegant solution to the challenge of stereocontrol in subsequent transformations. This guide will provide an in-depth exploration of the strategic applications of this valuable reagent, complete with detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.
Core Synthetic Strategy: Oxidation and Diastereoselective Functionalization
The primary synthetic utility of cis-3-(TBDMS-oxy)cyclobutanol lies in its straightforward oxidation to the corresponding ketone, 3-(tert-butyldimethylsilyloxy)cyclobutanone . This ketone serves as a key intermediate, an electrophilic linchpin, for the introduction of a wide array of substituents at the C1 position. The steric bulk of the cis-TBDMS ether group plays a crucial role in directing the facial selectivity of nucleophilic additions, leading to the preferential formation of trans-1,3-disubstituted products. This strategy is foundational for the synthesis of a variety of biologically active molecules, including kinase inhibitors and carbocyclic nucleoside analogues.[3][5]
Figure 1: Core synthetic workflow utilizing cis-3-(TBDMS-oxy)cyclobutanol.
Application Note I: Synthesis of Precursors for cis-1,3-Disubstituted Cyclobutyl Kinase Inhibitors
A significant application of this building block is in the synthesis of novel kinase inhibitors featuring a cis-1,3-disubstituted cyclobutane core.[3] The rigidity of the cyclobutane scaffold allows for the precise positioning of pharmacophoric elements, leading to enhanced target engagement. The following protocols outline the key steps in the synthesis of a generic precursor for this class of molecules.
Protocol 1: Oxidation of this compound
This protocol describes the efficient oxidation of the starting alcohol to the key cyclobutanone intermediate using Pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (5 mL per gram of alcohol) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(tert-butyldimethylsilyloxy)cyclobutanone as a colorless oil.
Expected Yield: 85-95%
Protocol 2: Diastereoselective Grignard Addition to 3-(tert-butyldimethylsilyloxy)cyclobutanone
This protocol details the stereoselective addition of a Grignard reagent to the cyclobutanone, where the bulky TBDMS group directs the nucleophile to the opposite face of the ring.
Materials:
-
3-(tert-butyldimethylsilyloxy)cyclobutanone
-
Organomagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 equivalents) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(tert-butyldimethylsilyloxy)cyclobutanone (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the trans-1-substituted-3-(tert-butyldimethylsilyloxy)cyclobutanol.
| Nucleophile (R-MgBr) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Phenylmagnesium bromide | >95:5 | 88 |
| Methylmagnesium bromide | >90:10 | 92 |
| Vinylmagnesium bromide | >92:8 | 85 |
Table 1: Representative yields and diastereoselectivities for Grignard additions.
Mechanistic Insight: The high diastereoselectivity observed in this reaction is a direct consequence of steric hindrance. The bulky TBDMS group on the cis face of the cyclobutanone effectively blocks the approach of the nucleophilic Grignard reagent from that side. Consequently, the nucleophile preferentially attacks the carbonyl carbon from the less hindered trans face, leading to the formation of the trans alcohol as the major product.
Figure 2: Rationale for diastereoselectivity in nucleophilic addition.
Application Note II: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are a critical class of antiviral agents.[5] Their enhanced metabolic stability makes them attractive drug candidates. cis-3-(TBDMS-oxy)cyclobutanol is an excellent starting material for the stereocontrolled synthesis of these analogues.[1][2] The core strategy involves converting the cyclobutanol into a suitable electrophile for coupling with a nucleobase.
Protocol 3: Mesylation and Azide Displacement
This two-step protocol transforms the alcohol into an azide, a versatile precursor for introducing the nitrogenous base of a nucleoside.
Materials:
-
trans-1-Aryl-3-(tert-butyldimethylsilyloxy)cyclobutanol (from Protocol 2)
-
Methanesulfonyl chloride (MsCl, 1.5 equivalents)
-
Triethylamine (TEA, 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Sodium azide (NaN₃, 3.0 equivalents)
-
Anhydrous dimethylformamide (DMF)
Procedure:
Step A: Mesylation
-
Dissolve the cyclobutanol (1.0 equivalent) and TEA (2.0 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add MsCl (1.5 equivalents) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step B: Azide Displacement (Sₙ2)
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add NaN₃ (3.0 equivalents) and heat the mixture to 80 °C.
-
Stir for 12-16 hours, monitoring by TLC.
-
Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to afford the cis-azido cyclobutane derivative.
Mechanistic Insight: The azide displacement proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center. This is a crucial step for establishing the desired cis relationship between the newly introduced nitrogen functionality and the substituent at C1.
Figure 3: Stereochemical course of the synthesis of the azido intermediate.
The resulting azide can then be reduced to the corresponding amine, which is subsequently coupled with a pyrimidine or purine precursor to complete the synthesis of the carbocyclic nucleoside analogue.
Conclusion
This compound is a powerful and strategically valuable chiral building block in modern organic synthesis. Its utility is primarily centered on the stereodirecting influence of the bulky cis-TBDMS ether, which enables highly diastereoselective transformations of the corresponding cyclobutanone. The protocols and insights provided herein demonstrate its efficacy in the construction of complex, stereochemically rich cyclobutane-containing molecules, with significant applications in the development of novel pharmaceuticals. The predictable stereochemical outcomes and the versatility of the resulting intermediates ensure that this reagent will continue to be a valuable tool for researchers pushing the boundaries of chemical synthesis.
References
-
Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin. PubMed. Available at: [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. Available at: [Link]
-
[Synthesis of analogues of carbocyclic nucleoside]. PubMed. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]
-
Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. Available at: [Link]
Sources
- 1. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutane synthesis [organic-chemistry.org]
- 5. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Cyclobutanol Scaffolds: A Detailed Guide to the Application of tert-Butyldimethylsilyl (TBS) Ethers
Introduction: The Strategic Imperative for Protecting Cyclobutanols
In the landscape of modern medicinal chemistry and complex molecule synthesis, the cyclobutane motif has emerged as a valuable scaffold. Its inherent three-dimensional character and conformational constraints offer unique opportunities for the spatial presentation of pharmacophoric elements. However, the hydroxyl functionality, a common handle for further synthetic elaboration on the cyclobutane ring, often requires temporary masking to prevent unwanted side reactions during multi-step sequences. The tert-butyldimethylsilyl (TBS) ether has established itself as a robust and versatile protecting group for alcohols, and its application to cyclobutanols is a cornerstone of many synthetic strategies.[1][2]
This technical guide provides an in-depth exploration of protecting group strategies centered on TBS-protected cyclobutanols. We will delve into the mechanistic underpinnings of TBS ether formation and cleavage, provide detailed, field-proven protocols for their implementation, and discuss the strategic considerations that enable researchers to harness the full potential of this powerful synthetic tool.
Core Principles: Why TBS for Cyclobutanols?
The selection of a protecting group is a critical decision in any synthetic campaign. The TBS group, introduced by E.J. Corey in 1972, offers a compelling combination of attributes that make it particularly well-suited for the protection of cyclobutanols.[1]
-
Robustness and Orthogonality: TBS ethers exhibit significant stability across a broad spectrum of reaction conditions, including exposure to many organometallic reagents, mild oxidants and reductants, and a range of pH conditions.[2] This stability allows for extensive synthetic manipulations at other sites of the molecule without premature cleavage of the protecting group. Furthermore, the stability of TBS ethers is significantly greater than that of smaller silyl ethers like trimethylsilyl (TMS) ethers, enabling selective deprotection strategies.[2]
-
Facile and High-Yielding Introduction: The hydroxyl group of a cyclobutanol can be readily converted to a TBS ether in high yield under mild conditions, typically employing tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole in an aprotic solvent like dimethylformamide (DMF).[1][3] For more sterically hindered cyclobutanols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is an effective alternative.[1]
-
Clean and Selective Cleavage: The cleavage of a TBS ether to regenerate the parent cyclobutanol is most commonly achieved with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[2] The exceptional strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction, allowing for high chemoselectivity.[2] Acidic conditions can also be employed for deprotection, offering an alternative that can be orthogonal to fluoride-labile groups.[2]
The Influence of the Cyclobutane Ring
The non-planar, puckered conformation of the cyclobutane ring can influence the reactivity of a hydroxyl substituent.[4] This puckering can lead to pseudo-axial and pseudo-equatorial positions for substituents, potentially affecting the steric accessibility of the hydroxyl group. While this effect is generally less pronounced than in six-membered rings, it is a factor to consider, particularly in highly substituted or conformationally constrained cyclobutane systems. However, for most applications, the standard protocols for TBS protection are effective.
Mechanistic Insights: The Chemistry of TBS Protection and Deprotection
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing protecting group manipulations.
TBS Protection Mechanism
The silylation of a cyclobutanol with TBSCl in the presence of imidazole is thought to proceed through the formation of a more reactive silylating agent, a silylimidazolium intermediate. This intermediate is then attacked by the cyclobutanol oxygen, leading to the formation of the TBS ether and regeneration of imidazole.
Caption: Mechanism of TBS protection of a cyclobutanol.
Fluoride-Mediated TBS Deprotection Mechanism
The deprotection of a TBS-protected cyclobutanol with a fluoride source like TBAF is a classic example of a nucleophilic attack on silicon. The small and highly nucleophilic fluoride ion attacks the silicon atom, forming a transient pentacoordinate siliconate intermediate. This intermediate then collapses, breaking the silicon-oxygen bond to release the cyclobutanol and forming a stable silicon-fluoride bond.
Caption: Mechanism of fluoride-mediated TBS deprotection.
Experimental Protocols
The following protocols are provided as a starting point for the TBS protection and deprotection of cyclobutanols. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: TBS Protection of a Cyclobutanol using TBSCl and Imidazole
This protocol is a robust and widely used method for the silylation of primary and secondary alcohols, including cyclobutanols.[1][3]
Materials:
-
Cyclobutanol substrate
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cyclobutanol (1.0 equiv) in anhydrous DMF, add imidazole (2.0-2.5 equiv) and TBSCl (1.1-1.5 equiv) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For more hindered cyclobutanols, gentle heating (e.g., 40-50 °C) may be required.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of a TBS-Protected Cyclobutanol using TBAF
This is the most common and generally high-yielding method for the cleavage of TBS ethers.[2]
Materials:
-
TBS-protected cyclobutanol substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected cyclobutanol (1.0 equiv) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The choice of reagents and conditions for TBS protection and deprotection can be tailored to the specific needs of the synthetic route. The following tables summarize common conditions.
Table 1: Common Conditions for TBS Protection of Alcohols
| Silylating Agent | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
| TBSCl | Imidazole | DMF | RT to 50 | Primary and secondary alcohols | [1][3] |
| TBSCl | DMAP, Et₃N | CH₂Cl₂ | 0 to RT | Primary and secondary alcohols | [3] |
| TBSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 to RT | Hindered secondary and tertiary alcohols | [1] |
Table 2: Common Conditions for TBS Deprotection
| Reagent | Solvent | Temperature (°C) | Notes | Reference |
| TBAF | THF | RT | Most common, can be basic | [2] |
| HF-Pyridine | THF | 0 to RT | Effective, but HF is hazardous | [5] |
| HCl | MeOH/H₂O | RT | Acid-catalyzed, can affect other acid-labile groups | [3] |
| PPTS | MeOH | RT | Mild acidic conditions for selective deprotection | [2] |
| Acetic Acid | THF/H₂O | RT | Mild acidic conditions | [5] |
Strategic Applications in Synthesis
The utility of TBS-protected cyclobutanols is best illustrated through their application in complex molecule synthesis. For example, in the synthesis of 3-borylated cyclobutanols, the initial product bearing a free hydroxyl group is protected as a TBS ether.[1][6] This allows for subsequent transformations at the boronic ester moiety, such as a Zweifel olefination, without interference from the alcohol.[1] This strategic protection is crucial for the successful elaboration of the cyclobutane core.
Troubleshooting and Key Considerations
-
Incomplete Protection: For sterically hindered cyclobutanols, consider using the more reactive TBSOTf with a non-nucleophilic base like 2,6-lutidine. Increasing the temperature and reaction time may also be beneficial.
-
Side Reactions during Deprotection: The basicity of TBAF can sometimes lead to side reactions, such as elimination or epimerization. In such cases, buffering the reaction with a mild acid like acetic acid can be effective. Alternatively, switching to acidic deprotection conditions may be necessary.
-
Selective Deprotection: In molecules with multiple silyl ethers, selective deprotection can often be achieved by tuning the reaction conditions. For example, a less stable silyl ether (e.g., TMS) can be cleaved in the presence of a more stable one (e.g., TBS). Similarly, primary TBS ethers can sometimes be selectively deprotected in the presence of secondary or tertiary TBS ethers under carefully controlled acidic conditions.[2]
Conclusion
The tert-butyldimethylsilyl protecting group is an indispensable tool for the synthetic chemist working with cyclobutanol-containing molecules. Its robustness, ease of introduction and removal, and the potential for selective manipulation make it a highly strategic choice. By understanding the underlying mechanisms and having access to reliable protocols, researchers can confidently employ TBS-protected cyclobutanols to navigate the challenges of complex organic synthesis and unlock the potential of these unique four-membered ring scaffolds.
References
-
Corey, E. J.; Venkateswarlu, A. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. J. Am. Chem. Soc.1972 , 94 (17), 6190–6191. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Scott, D. P.; Sarpong, R. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chem. Sci., 2023 , 14, 963-969. [Link]
-
Organic Chemistry Portal. TBS Protection - Common Conditions. [Link]
-
MDPI. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules2023 , 28(12), 4767. [Link]
-
Egri, G.; et al. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. J. Phys. Chem. A2005 , 109(4), 635-42. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
-
ResearchGate. Chemoselective deprotection of TBS alkyl and phenyl ethers in the... [Link]
-
ResearchGate. Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. [Link]
-
PubMed. Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers. [Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]
-
ResearchGate. Synthesis of cyclobutanols 26 and 28. Reagents and conditions:... [Link]
-
PubMed. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. [Link]
-
PubMed. A novel, chemoselective and efficient microwave-assisted deprotection of silyl ethers with selectfluor. [Link]
-
ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]
-
Semantic Scholar. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. [Link]
-
SynArchive. Protection of Alcohol by Silyl ether. [Link]
-
SciSpace. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Di. [Link]
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 4. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Deprotection of cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Introduction: The Strategic Removal of a Bulky Silyl Ether
The tert-butyldimethylsilyl (TBS) ether stands as a cornerstone of modern organic synthesis, prized for its robust nature and predictable reactivity. Its steric bulk allows for the selective protection of hydroxyl groups, navigating complex synthetic landscapes with precision.[1] The strategic removal, or deprotection, of the TBS group is a critical maneuver, often heralding the final stages of a synthetic sequence. This guide provides a comprehensive overview of the deprotection of a specific secondary TBS ether, cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, to furnish cis-1,3-cyclobutanediol.
This particular transformation is of interest to researchers in medicinal chemistry and materials science, as cyclobutane scaffolds are prevalent in numerous bioactive molecules and functional materials.[2] A thorough understanding of the nuances of TBS deprotection in this context is paramount for achieving high yields and purity of the desired diol. We will delve into the mechanistic underpinnings of the most common deprotection strategies and provide detailed, field-proven protocols for their execution.
Mechanistic Insights: The Chemistry of Silyl Ether Cleavage
The cleavage of a TBS ether can be broadly categorized into two primary mechanistic pathways: fluoride-mediated and acid-catalyzed. The choice between these pathways is dictated by the substrate's sensitivity to acidic or basic conditions and the presence of other protecting groups.
Fluoride-Mediated Deprotection: The Power of the Si-F Bond
The exceptional strength of the silicon-fluoride bond is the thermodynamic driving force behind this highly effective deprotection method.[3] The fluoride ion, typically delivered from a source such as tetrabutylammonium fluoride (TBAF), acts as a potent nucleophile, attacking the silicon atom. This attack forms a pentacoordinate silicon intermediate, which then collapses, cleaving the silicon-oxygen bond and liberating the alcohol.[4][5]
Caption: Mechanism of fluoride-mediated TBS ether deprotection.
Acid-Catalyzed Deprotection: A Proton-Assisted Pathway
In the presence of a protic acid, the oxygen atom of the silyl ether is first protonated, enhancing the leaving group ability of the alcohol. A nucleophile, typically the conjugate base of the acid or the solvent, then attacks the silicon atom, leading to the cleavage of the Si-O bond.[4] This method is generally milder than fluoride-based approaches and can be advantageous when the substrate is sensitive to basic conditions.
Caption: Mechanism of acid-catalyzed TBS ether deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol.
Protocol 1: Fluoride-Mediated Deprotection using TBAF
This is the most common and often most efficient method for TBS deprotection.
Materials:
-
cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water, deionized
-
Brine, saturated
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol in anhydrous THF (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of TBAF in THF to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford cis-1,3-cyclobutanediol.
Note: The basicity of TBAF can sometimes lead to side reactions. If the substrate is base-sensitive, buffering with acetic acid may be necessary.[6]
Protocol 2: Acid-Catalyzed Deprotection using Hydrochloric Acid
This protocol offers a milder alternative to fluoride-based methods.
Materials:
-
cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (1.0 equiv)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Water, deionized
-
Brine, saturated
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol in methanol (approximately 0.1 M solution) in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the resulting crude product via flash column chromatography to yield pure cis-1,3-cyclobutanediol.
Comparative Overview of Deprotection Methods
The choice of deprotection method is a critical parameter that can significantly impact the yield and purity of the final product. The following table provides a comparative summary of the two primary methods discussed.
| Feature | Fluoride-Mediated (TBAF) | Acid-Catalyzed (HCl) |
| Reagent | Tetrabutylammonium fluoride (TBAF) | Hydrochloric acid (HCl) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | Generally faster (0.5 - 4 hours) | Can be slower (1 - 12 hours) |
| Advantages | High efficiency, widely applicable | Mild conditions, avoids strong base |
| Disadvantages | Basicity can cause side reactions | May affect other acid-sensitive groups |
| Work-up | Aqueous extraction | Neutralization and extraction |
Characterization of Starting Material and Product
cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol:
-
¹H NMR: Expect signals for the tert-butyl group (singlet, ~0.9 ppm), the dimethylsilyl group (singlet, ~0.1 ppm), and the cyclobutane ring protons. The methine proton adjacent to the TBS ether will likely appear as a multiplet.
-
¹³C NMR: Signals corresponding to the carbons of the tert-butyl group, the dimethylsilyl group, and the cyclobutane ring are expected.
cis-1,3-cyclobutanediol:
-
¹H NMR: The disappearance of the signals for the TBS group is the primary indicator of successful deprotection. New signals for the hydroxyl protons will appear, and the chemical shifts of the cyclobutane ring protons will be altered.
-
¹³C NMR: The signals corresponding to the TBS group will be absent. The chemical shift of the carbon atom previously attached to the silyl ether will be significantly shifted.
Experimental Workflow
The general workflow for the deprotection of a TBS ether, from reaction setup to the isolation of the final product, is illustrated below.
Caption: General workflow for TBS ether deprotection.
Conclusion
The deprotection of cis-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol to cis-1,3-cyclobutanediol is a straightforward yet critical transformation. By understanding the underlying mechanisms and carefully selecting the appropriate deprotection protocol, researchers can achieve high yields of the desired product. The methods outlined in this guide provide a solid foundation for the successful execution of this reaction, enabling the advancement of synthetic projects that rely on this valuable cyclobutane building block.
References
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
U.S. National Library of Medicine. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Organic-Chemistry.org. TBS Protection. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
ResearchGate. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]
-
ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Organic Syntheses. S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Chemistry Stack Exchange. By what mechanism do acids deprotect primary silyl ethers?. [Link]
-
ResearchGate. Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. [Link]
-
Springer. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
U.S. National Library of Medicine. Cyclobutane-1,3-diol. [Link]
-
CP Lab Safety. cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. [Link]
-
Organic Syntheses. (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. [Link]prep=v73p0036)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cyclobutane-1,3-diol | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Navigating the Reactivity of Silyl-Protected Cyclobutanols with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the reactions of cis-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol and related silyl-protected cyclobutane derivatives with various electrophiles. It outlines key transformations, including deprotection, oxidation, and esterification, offering mechanistic insights and field-proven protocols. The guide is structured to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of the Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, is a significant structural motif in medicinal chemistry and natural product synthesis.[1][2] Its inherent ring strain not only confers unique three-dimensional conformations, which can be advantageous for binding to biological targets, but also provides a driving force for selective ring-opening reactions.[3][4] Molecules incorporating 1,3-disubstituted cyclobutane scaffolds have been explored as conformationally restricted isosteres in drug development and are present in several compounds that have entered clinical trials.[1][5][6]
The hydroxyl group on the cyclobutane ring is a key functional handle for further molecular elaboration. To perform selective chemistry at other sites or to introduce specific functionalities, this hydroxyl group is often temporarily masked with a protecting group. The tert-butyldimethylsilyl (TBS or TBDMS) ether is one of the most widely used protecting groups for alcohols due to its stability under a wide range of conditions and its reliable cleavage under specific, mild protocols.[7][8]
This guide focuses on the reactivity of TBS-protected cyclobutanols, using cis-3-(tert-butyldimethylsilyloxy)cyclobutanol as a representative substrate. We will explore its reactions with key classes of electrophiles, providing both mechanistic understanding and detailed experimental protocols for researchers.
Core Reactions with Electrophiles: Mechanisms and Strategic Choices
The primary sites of electrophilic attack on a TBS-protected cyclobutanol are the silyl-protected oxygen and, after deprotection, the free hydroxyl group. The choice of electrophile and reaction conditions dictates the outcome, leading to deprotection, oxidation, or functionalization.
Electrophilic Cleavage of the Silyl Ether (Deprotection)
The cleavage of the Si-O bond is the most common initial reaction with electrophilic reagents, particularly protic and Lewis acids.
Mechanism with Protic Acids: Acid-catalyzed deprotection is a standard method for removing TBS ethers. The reaction initiates with the protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the solvent, like water or methanol) then attacks the silicon center, leading to the cleavage of the Si-O bond and liberation of the free alcohol.[7][9]
Diagram: Acid-Catalyzed Deprotection of a TBS-Protected Alcohol
Caption: Mechanism of acid-catalyzed silyl ether cleavage.
Common Reagents:
-
Tetrabutylammonium fluoride (TBAF): While fluoride-mediated deprotection is mechanistically different (nucleophilic attack on silicon), it is the most common method for TBS group removal.[7][8]
-
Hydrochloric Acid (HCl): Typically used in a protic solvent like methanol or ethanol.[8]
-
Acetic Acid (AcOH): A milder option, often used in a THF/water mixture.
-
p-Toluenesulfonic acid (TsOH): A catalytic amount is often sufficient.[10]
The choice of acid is critical for substrates with other acid-sensitive functional groups. Milder acids like acetic acid are preferred to maintain the integrity of the molecule.[8]
Oxidation to Cyclobutanone
The secondary alcohol of the cyclobutanol can be oxidized to the corresponding cyclobutanone, a valuable synthetic intermediate.[11] This transformation requires an oxidizing agent (an electrophile) and is typically performed on the deprotected alcohol. However, one-pot deprotection-oxidation procedures are also known.[10]
Common Oxidation Methods:
-
Dess-Martin Periodinane (DMP): A mild and highly selective hypervalent iodine reagent that converts secondary alcohols to ketones at room temperature.[12][13][14] It is known for its high functional group tolerance and straightforward workup.[13][15] However, DMP is shock-sensitive and expensive, making it more suitable for small-scale reactions.[12]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (Et₃N).[16][17][18][19] It is highly effective and avoids toxic heavy metals, but produces malodorous dimethyl sulfide as a byproduct.[18][19]
-
Chromium-Based Reagents (e.g., PCC, Jones Reagent): While effective, these reagents are toxic and their use is increasingly avoided in modern synthesis.[11]
Table 1: Comparison of Common Oxidation Conditions for Cyclobutanols
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, high yield, high chemoselectivity[12][15] | Expensive, potentially explosive[12] |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C | Mild, metal-free, good for acid-sensitive substrates[19] | Foul odor, requires low temp[18] |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | Readily available | Toxic chromium waste, acidic |
Esterification and Etherification
Once deprotected, the free hydroxyl group of the cyclobutanol can react with electrophiles such as acyl chlorides, acid anhydrides, or alkyl halides to form esters and ethers, respectively.
-
Esterification: This is a common reaction where a carboxylic acid or its derivative (like an acyl chloride) reacts with the alcohol, often under acidic catalysis, to form an ester.[20][21][22] For example, reacting cyclobutanol with butanoic acid yields cyclobutyl butanoate.[20]
-
Williamson Ether Synthesis: The alkoxide, formed by treating the alcohol with a base, can react with an alkyl halide in an Sₙ2 reaction to form an ether.[11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: TBS Deprotection of cis-3-(TBS-oxy)cyclobutanol using HCl
This protocol describes a standard method for removing a TBS protecting group under acidic conditions.
Materials:
-
cis-3-(tert-butyldimethylsilyloxy)cyclobutanol (1.0 eq)
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the silylated alcohol (1.0 eq) in methanol (approx. 0.1 M solution).
-
To the stirred solution, add 1M HCl (0.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7-8).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product (cis-cyclobutane-1,3-diol) by flash column chromatography if necessary.
Diagram: Deprotection Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 14. Dess-Martin Oxidation [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Swern Oxidation [organic-chemistry.org]
- 19. Swern oxidation - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol as a Rigid Scaffold in Drug Design
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The paradigm of drug design has progressively shifted from flat, aromatic-rich molecules towards candidates with greater three-dimensional (3D) character. This evolution is driven by the need to access complex biological targets with higher potency and selectivity while improving physicochemical and pharmacokinetic profiles. Rigid scaffolds are cornerstone tools in this endeavor, as they pre-organize appended pharmacophoric groups into well-defined spatial orientations, thereby reducing the entropic penalty upon binding to a target protein.[1]
Among the various carbocyclic frameworks, the cyclobutane ring has emerged as a particularly attractive scaffold.[2] Despite its inherent ring strain of approximately 26.3 kcal/mol, it is chemically robust and metabolically stable under physiological conditions.[1][3] Its defining feature is a puckered conformation, which arranges substituents in non-planar geometries, a stark contrast to linear alkyl chains or flat aromatic rings.[1][4] This unique topography allows medicinal chemists to probe regions of chemical space that are otherwise inaccessible.
This guide focuses on a specific, highly versatile building block: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol . The cis-1,3-disubstitution pattern on this scaffold projects two functional groups in a "U-shaped" or bent conformation, providing a constrained alternative to flexible three- or four-atom linkers. The presence of a free secondary alcohol offers a convenient handle for immediate chemical modification, while the bulky tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for a second hydroxyl, which can be unmasked in a later synthetic step for further functionalization.[5][6] This dual functionality makes it an exemplary tool for library synthesis and systematic structure-activity relationship (SAR) studies.
Section 1: The Cyclobutane Scaffold - Properties and Advantages
The utility of the cyclobutane motif extends beyond simple conformational restriction. Its incorporation into drug candidates can confer a multitude of benefits.
Key Advantages of the Cyclobutane Scaffold:
-
Conformational Rigidity: By replacing a flexible alkyl chain (e.g., a propyl linker) with a 1,3-disubstituted cyclobutane, the number of accessible low-energy conformations is drastically reduced. This "locks" the pharmacophores into a specific orientation, which can lead to a significant increase in binding affinity if the conformation is complementary to the target's binding site.[1][7]
-
Improved Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to linear alkyl chains or electron-rich aromatic systems.[8] This can lead to improved half-life and oral bioavailability.
-
Vectorial Projection of Substituents: The puckered nature of the cyclobutane ring directs substituents into distinct spatial vectors.[1] The cis-1,3-disubstituted pattern, in particular, offers a unique geometric relationship between functional groups that is difficult to replicate with other small rings or linkers.
-
Increased sp³ Character and Reduced Planarity: Increasing the fraction of sp³-hybridized carbons (Fsp³) is a widely recognized strategy for improving the developability of drug candidates. It often leads to better solubility, reduced promiscuity, and a more favorable toxicity profile.[8] Cyclobutane scaffolds are rich in sp³ character and disrupt the planarity often found in traditional drug molecules.
-
Aryl Bioisostere: In some contexts, the cyclobutane ring can serve as a non-planar bioisostere for a phenyl ring, helping to fill hydrophobic pockets while improving physicochemical properties like solubility.[1][9]
Table 1: Comparative Properties of Common Scaffolds/Linkers
| Feature | Propyl Linker | Phenyl Ring (1,3-disubstituted) | Cyclobutane Ring (1,3-disubstituted) |
| Geometry | Flexible, multiple rotatable bonds | Rigid, planar | Rigid, puckered (non-planar)[1] |
| Fsp³ | 1.0 | 0 | 1.0 |
| Metabolic Liability | High (potential for oxidation) | Moderate to High (e.g., aromatic hydroxylation) | Low (generally stable) |
| Conformational Control | Low | High | High |
| Solubility (General Trend) | Variable | Low | Generally improved over aryl rings[8] |
Section 2: The Building Block - Synthesis and Properties
The target molecule, This compound , is a specialized chemical building block. While its direct synthesis can be complex, a general conceptual pathway provides insight into its structure.
Conceptual Synthetic Workflow
A plausible synthetic strategy often begins with a commercially available precursor like cyclobutanone or a 1,3-disubstituted cyclobutane derivative. The key steps involve stereoselective reduction to establish the cis-diol relationship, followed by selective protection of one hydroxyl group.
Caption: Conceptual synthesis pathway for the target scaffold.
Table 2: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₂₂O₂Si |
| Molecular Weight | 202.37 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Key Functional Groups | Secondary Alcohol (-OH), Silyl Ether (-OTBDMS) |
| Stereochemistry | cis relative configuration |
Section 3: Strategic Application in a Drug Discovery Workflow
The true power of this building block is realized during the lead optimization phase of a drug discovery project. It is most effectively used to replace a flexible linker connecting two key binding elements of a lead compound, or to systematically probe the SAR of a specific region of a molecule.
Caption: Workflow for incorporating the scaffold in lead optimization.
Section 4: Experimental Protocols
The following protocols are generalized procedures intended for researchers trained in standard synthetic organic chemistry techniques. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Derivatization via Mitsunobu Reaction
This protocol describes the alkylation of a phenolic coupling partner with the scaffold's free hydroxyl group. The Mitsunobu reaction is a reliable method for forming C-O bonds with inversion of stereochemistry, although in this symmetric-like scaffold, the primary outcome is ether formation.
Objective: To couple a nucleophile (e.g., 4-nitrophenol) to the scaffold.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-nitrophenol (1.1 eq), and PPh₃ (1.5 eq).
-
Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise via syringe over 10-15 minutes. An exotherm and color change (typically to a yellow or orange hue) may be observed.
-
Rationale: Slow addition of the azodicarboxylate is crucial to control the reaction rate and minimize side product formation. The low temperature helps to stabilize the reactive intermediates.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the desired ether product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Silyl Ether Deprotection
This protocol removes the TBDMS protecting group to reveal the free hydroxyl, which can then be used as a handle for subsequent chemical modifications.
Objective: To deprotect the silyl ether and generate the corresponding diol derivative.
Materials:
-
TBDMS-protected cyclobutane derivative (from Protocol 1 or other synthesis) (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate and water for extraction
Procedure:
-
Dissolve the silyl ether starting material in THF in a round-bottom flask.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Rationale: TBAF is the reagent of choice for removing TBDMS ethers due to the extremely high strength of the Silicon-Fluoride bond, which is the driving force for the reaction.[6] An excess is used to ensure complete conversion.
-
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC. The product, being more polar, will have a lower Rf value than the starting material.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary. The increased polarity often requires a higher percentage of polar solvent (e.g., methanol in dichloromethane or more ethyl acetate in hexanes).
-
Characterize the final diol product by NMR and MS.
References
-
Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link][1][3][9]
-
Chemeurope.com. (n.d.). Unlock Organic Synthesis: The Power of Silyl Ether Protecting Groups. Available at: [Link][10]
-
Chemistry LibreTexts. (2021). Silylethers. Available at: [Link][11]
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link][6]
-
ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link][7]
-
Stephenson, C. R. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link][8]
-
Liskon Biological. (2024). Importance of Cyclobutanone in Pharmaceutical Intermediates. Available at: [Link]
-
van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link][2]
-
PubMed Central. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Available at: [Link][12]
-
ResearchGate. (2018). Conformational analysis of cycloalkanes. Available at: [Link][4]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of PROTACs Incorporating Cyclobutane Linkers
For: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation (TPD).
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three distinct components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2] This linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[2][3] The linker governs the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the necessary precursor to the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are common due to their synthetic accessibility, there is a growing appreciation for the advantages conferred by rigid linkers.[4][5] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and promoting favorable protein-protein interactions within the ternary complex.[3][4] This guide focuses on a specific class of rigid linkers: cyclobutanes. Their constrained, three-dimensional geometry offers defined exit vectors and conformational restriction, providing a powerful strategy to optimize PROTAC potency and physicochemical properties.[2][6]
Here, we provide a comprehensive overview of the rationale, synthetic strategies, and detailed evaluation protocols for incorporating cyclobutane linkers into novel PROTACs.
The Rationale for Rigidity: Why Choose a Cyclobutane Linker?
The decision to move from flexible to rigid linkers is a strategic one aimed at overcoming common challenges in PROTAC development. The inherent rigidity of the cyclobutane scaffold offers several key advantages:
-
Conformational Pre-organization: By restricting the rotational freedom of the molecule, a cyclobutane linker can lock the warhead and E3 ligase ligand into an orientation that is optimal for forming a stable and productive ternary complex.[3] This can lead to enhanced binding cooperativity and, consequently, more potent degradation.[4]
-
Improved Selectivity: The defined spatial orientation enforced by a rigid linker can improve selectivity for the target protein by disfavoring the formation of off-target ternary complexes.[3]
-
Enhanced Physicochemical Properties: Compared to long, flexible, and often lipophilic alkyl chains, rigid cyclic structures can help improve properties like solubility and metabolic stability.[2] The introduction of polar moieties or specific isomers can be used to fine-tune these characteristics.[2]
-
Defined Exit Vectors: The stereochemistry of the cyclobutane ring (e.g., 1,2- vs. 1,3-substitution, cis vs. trans isomers) provides precise control over the angle and distance at which the two ligands are presented, allowing for systematic exploration of the optimal geometry for a given POI-E3 ligase pair.
General Mechanism of PROTAC Action
PROTACs function catalytically to hijack the cell's natural protein disposal system. The process begins with the formation of the ternary complex, which enables the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the 26S proteasome.[7]
Caption: General mechanism of action for a PROTAC molecule.
Synthetic Strategies and Protocols
The incorporation of a cyclobutane linker can be approached in two primary ways: by constructing the ring during synthesis via photocycloaddition or by using a pre-formed cyclobutane building block.
Strategy 1: [2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful method for forming cyclobutane rings directly from two olefin-containing precursors.[8] This approach is particularly useful for creating novel and highly substituted cyclobutane cores. It typically involves the reaction of two cinnamate or styrene-like derivatives under photocatalytic conditions.[9]
Caption: General synthetic workflow via [2+2] photocycloaddition.
Protocol 4.1: [2+2] Photocycloaddition for Cyclobutane Linker Core
This protocol is a representative example. Reaction conditions, substrates, and catalysts must be optimized for specific applications.
Materials:
-
Olefin 1 (e.g., ethyl cinnamate derivative)
-
Olefin 2 (e.g., styrene derivative)
-
Iridium-based photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp, 450 nm)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve Olefin 1 (1.0 eq) and Olefin 2 (1.2 eq) in the chosen anhydrous solvent.
-
Add the photocatalyst (e.g., 1-2 mol%).
-
Degas the solution with three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin irradiation. Use a fan to maintain the reaction at room temperature.
-
Stir the reaction vigorously. Monitor progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take 12-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane diastereomer(s).
-
The resulting cyclobutane core, often a di-ester, can be hydrolyzed to the corresponding di-acid for subsequent coupling reactions.
Strategy 2: Modular Synthesis with Cyclobutane Building Blocks
A more direct and often higher-yielding approach involves using commercially available or readily synthesized cyclobutane building blocks, such as cyclobutane-1,3-dicarboxylic acid.[10] This strategy allows for a modular and convergent synthesis.
Protocol 4.2: PROTAC Assembly via Sequential Amide Coupling
This protocol describes the coupling of a di-acid cyclobutane linker to amine-functionalized ligands.
Materials:
-
Cyclobutane-1,3-dicarboxylic acid (1.0 eq)
-
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-C2-NH₂) (1.0 eq)
-
Amine-functionalized Target Ligand ("Warhead"-NH₂) (1.0 eq)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for deprotection (if using Boc-protected amines)
Procedure:
Part 1: Mono-Coupling to E3 Ligase Ligand
-
To a solution of cyclobutane-1,3-dicarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in DMF to the activated mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon consumption of the starting amine, purify the crude mono-acid, mono-amide product by preparative HPLC.
Part 2: Coupling to Target Ligand
-
Dissolve the purified mono-acid product from Part 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the remaining carboxylic acid.[11]
-
Add the amine-functionalized target ligand (1.0 eq) to the reaction mixture.[11]
-
Stir at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
Part 3: Final Characterization
-
Nuclear Magnetic Resonance (NMR): Confirm the chemical structure using ¹H and ¹³C NMR.[11]
-
Mass Spectrometry (MS): Verify the molecular weight using high-resolution mass spectrometry (HRMS).[11]
-
Purity Analysis: Determine the purity of the final compound using analytical HPLC (purity >95% is recommended for biological assays).
Biological Evaluation: A Step-by-Step Workflow
Once synthesized and characterized, the PROTAC must be evaluated for biological activity. This involves a tiered approach, starting with cell entry and culminating in target degradation and functional outcomes.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.[12]
Protocol 5.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess a compound's ability to passively diffuse across a lipid membrane.[13][14]
Principle: The assay measures the diffusion of the PROTAC from a donor well, through an artificial lipid-infused membrane, to an acceptor well.[14]
Materials:
-
PAMPA plate system (e.g., 96-well format)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of this solution to the coated donor wells.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify permeability.[14]
Protocol 5.2: Target Protein Degradation by Western Blot
Western blotting is the foundational technique to directly measure the decrease in target protein levels following PROTAC treatment.[1][15]
Principle: Cells are treated with the PROTAC, and the total amount of the target protein is quantified relative to a loading control. This allows for the determination of key efficacy parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium, FBS, and antibiotics
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[16]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control primary antibody.
-
Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the corresponding loading control band. Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[17]
Protocol 5.3: Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of binding events, confirming the formation of the ternary complex and determining cooperativity.[12]
Procedure:
-
Sample Preparation: Prepare purified solutions of the POI, the E3 ligase complex (e.g., VCB), and the PROTAC in a matched buffer.
-
Instrument Setup: Load the PROTAC into the syringe and a mixture of the POI and E3 ligase into the sample cell.
-
Titration: Perform a series of small injections of the PROTAC into the protein mixture, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry, and cooperativity of the ternary complex formation.[12] A cooperativity factor (alpha) greater than 1 indicates that the binding of one protein enhances the binding of the other, a hallmark of a successful PROTAC.[18]
Protocol 5.4: Cell Viability/Cytotoxicity Assay
This assay is crucial to ensure that the observed protein degradation is not simply a result of non-specific toxicity.[16]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with the same concentration range of the PROTAC used in the degradation assay for the same duration.
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo® for ATP measurement or MTT reagent).[16]
-
Measurement: Measure the signal (luminescence or absorbance) using a microplate reader.
-
Analysis: Compare the viability of treated cells to the vehicle control. A significant drop in viability at concentrations where degradation occurs may indicate off-target toxicity.
Data Presentation and Interpretation
Quantitative data from the evaluation process should be summarized for clear comparison.
Table 1: Representative Data for a Hypothetical Cyclobutane PROTAC Series
| PROTAC ID | Linker Isomer | Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex KD (nM) | Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ, %) |
| CZ-01 | 1,3-trans | 0.8 | 50 | 25 | 95 |
| CZ-02 | 1,3-cis | 0.6 | 120 | 150 | 80 |
| CZ-03 | 1,2-trans | 0.3 | 85 | 90 | 88 |
| Control | PEG4 Linker | 1.2 | 75 | 40 | 92 |
Note: Data is illustrative and used to demonstrate how linker stereochemistry can impact key efficacy parameters.
Conclusion
The incorporation of cyclobutane linkers represents a sophisticated strategy in the rational design of PROTACs. By imposing conformational rigidity, these linkers can enhance the formation of the productive ternary complex, leading to improved degradation potency and selectivity. The synthetic accessibility through methods like [2+2] photocycloaddition or modular assembly from building blocks allows for systematic exploration of linker geometry. A rigorous evaluation cascade, encompassing permeability, ternary complex formation, and cellular degradation assays, is essential to validate the efficacy of these next-generation protein degraders. This integrated approach of thoughtful design, robust synthesis, and comprehensive biological testing will continue to drive the development of novel and powerful PROTAC-based therapeutics.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. BenchChem.
- LifeSensors.
- BenchChem. (2025). Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs. BenchChem.
- BOC Sciences. PROTAC Ternary Complex Assay Services. BOC Sciences.
- BenchChem. (2025). Application Notes & Protocols: Cell Permeability Assays for Bromo-PEG24-Boc Containing PROTACs. BenchChem.
- ChemPep Inc. Overview of PROTAC Linkers. ChemPep.
- Robers, M. et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
- BenchChem. (2025).
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
- Wu, T., et al. (2023). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- MedChemExpress. Cyclobutane-1,3-dicarboxylic acid | PROTAC Linker. MedChemExpress.
-
Yoshida, M., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. [Link]
- Domainex.
-
Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Scott, J. D., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Biochemistry. [Link]
- Precise PEG. Linkers in PROTACs. Precise PEG.
- BenchChem. (2025).
- BOC Sciences.
-
Wang, X., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters. [Link]
- ResearchGate. The synthetic routes to cyclobutanes.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of PROTAC RIPK2 Degrader Activity. BenchChem.
- Mtoz Biolabs.
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
Britton, J., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ChemRxiv. [Link]
- Baran, P. S., et al. (2018). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
- Creative Biolabs. Protein Degrader In Vitro Evaluation Services.
- BenchChem. (2025). Comparative study of PROTACs synthesized with flexible vs. rigid linkers. BenchChem.
- ResearchGate. Classification of most common linkers used in PROTAC design based on....
- Souto, J. A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
-
Zhang, F., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. Chemical Science. [Link]
-
Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica. [Link]
- Bio-Techne.
- BenchChem. (2025). Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Gabizon, R., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
- Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review.
- MedChemExpress. PROTAC Synthesis | Click Chemistry. MedChemExpress.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 19. lifesensors.com [lifesensors.com]
Application Notes and Protocols: The Strategic Utility of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol in the Synthesis of Bioactive Molecules
Introduction: The Rising Prominence of the Cyclobutane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems has emerged as a powerful strategy for optimizing the pharmacological profiles of therapeutic candidates. Among these, the cyclobutane ring has garnered significant attention for its unique conformational properties.[1] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered, four-membered ring of cyclobutane introduces a degree of conformational rigidity that can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target protein. Furthermore, the replacement of a gem-dimethyl group or a larger ring with a cyclobutane scaffold can improve metabolic stability and reduce off-target effects.[1]
This guide focuses on the practical application of a key building block, cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol , in the synthesis of bioactive molecules, with a particular emphasis on carbocyclic nucleoside analogues. The cis-stereochemistry of this starting material is crucial for establishing the correct spatial orientation of substituents, a critical factor in the biological activity of many nucleoside analogues. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the hydroxyl functionality, allowing for selective manipulation of the other hydroxyl group on the cyclobutane ring.[2][3]
Strategic Overview: Synthesis of a Carbocyclic Nucleoside Analogue
The following sections will provide a detailed, step-by-step protocol for the synthesis of a representative carbocyclic thymidine analogue. This workflow highlights the key chemical transformations and strategic considerations involved in utilizing this compound as a starting material.
Figure 1: General workflow for the synthesis of a carbocyclic nucleoside analogue.
Experimental Protocols
Part 1: Activation of the Hydroxyl Group via Tosylation
The initial step involves the activation of the free hydroxyl group on the cyclobutanol ring to facilitate subsequent nucleophilic substitution. A common and effective method is the conversion of the alcohol to a tosylate, which is an excellent leaving group.
Protocol 1: Synthesis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutyl p-toluenesulfonate
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 equiv).
-
Slowly add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tosylate.
-
| Reactant | Molar Equiv. | Purity | Expected Yield |
| This compound | 1.0 | >97% | - |
| p-Toluenesulfonyl chloride | 1.2 | >98% | - |
| Pyridine | 1.5 | Anhydrous | - |
| Product | - | >95% | 85-95% |
Table 1: Reagent stoichiometry and expected yield for the tosylation reaction.
Rationale: The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are necessary to prevent the hydrolysis of the tosyl chloride and the product.
Part 2: Nucleophilic Substitution with a Nucleobase
The Mitsunobu reaction is a powerful tool for the stereospecific introduction of a nucleophile, in this case, the nucleobase thymine, with inversion of configuration at the carbon center.[4][5] This is a key step in establishing the desired stereochemistry of the final carbocyclic nucleoside.
Protocol 2: Mitsunobu Reaction with Thymine
-
Materials:
-
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutyl p-toluenesulfonate (from Part 1)
-
Thymine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
To a solution of the tosylate (1.0 equiv), thymine (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected carbocyclic thymidine analogue.
-
| Reactant | Molar Equiv. | Purity | Expected Yield |
| cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutyl p-toluenesulfonate | 1.0 | >95% | - |
| Thymine | 1.5 | >99% | - |
| Triphenylphosphine | 1.5 | >99% | - |
| DIAD/DEAD | 1.5 | >95% | - |
| Product | - | >95% | 60-75% |
Table 2: Reagent stoichiometry and expected yield for the Mitsunobu reaction.
Rationale: The Mitsunobu reaction proceeds through the formation of a phosphonium salt intermediate, which is then displaced by the nucleobase. The reaction is known for its reliability in achieving inversion of stereochemistry. The use of excess nucleobase and reagents helps to drive the reaction to completion.
Part 3: Deprotection of the TBDMS Ether
The final step in the synthesis of the carbocyclic nucleoside analogue is the removal of the TBDMS protecting group to reveal the free hydroxyl group. This is typically achieved using a fluoride source, which has a high affinity for silicon.[2][3]
Protocol 3: TBDMS Deprotection
-
Materials:
-
Protected carbocyclic thymidine analogue (from Part 2)
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF) or HF-Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol (for chromatography)
-
-
Procedure:
-
To a solution of the protected carbocyclic thymidine analogue (1.0 equiv) in THF at 0 °C, add TBAF solution (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final carbocyclic thymidine analogue.
-
| Reactant | Molar Equiv. | Purity | Expected Yield |
| Protected carbocyclic thymidine analogue | 1.0 | >95% | - |
| TBAF (1 M in THF) | 1.2 | - | - |
| Product | - | >98% | 90-98% |
Table 3: Reagent stoichiometry and expected yield for the TBDMS deprotection.
Rationale: The fluoride ion in TBAF attacks the silicon atom of the TBDMS group, leading to the cleavage of the silicon-oxygen bond.[2] This deprotection method is generally mild and compatible with a wide range of functional groups.
Troubleshooting and Further Applications
-
Low Yields in Tosylation: Ensure all reagents and solvents are anhydrous. If the reaction stalls, consider using a stronger, non-nucleophilic base such as 2,6-lutidine.
-
Side Reactions in Mitsunobu: The order of addition of reagents can be critical. It is often preferable to add the azodicarboxylate to a solution of the other reactants. The formation of triphenylphosphine oxide as a byproduct can sometimes complicate purification; careful chromatography is essential.
-
Incomplete Deprotection: If the TBDMS group is sterically hindered, longer reaction times or a slight increase in temperature may be required. Alternatively, using HF-Pyridine in THF can be a more potent deprotection condition, but requires careful handling due to the hazardous nature of HF.
The synthetic strategy outlined above is not limited to the synthesis of thymidine analogues. By substituting thymine with other nucleobases (e.g., adenine, guanine, cytosine, or modified bases), a diverse library of carbocyclic nucleoside analogues can be generated for screening in antiviral or anticancer assays.[6][7] The versatility of this compound makes it a valuable building block in the pursuit of novel therapeutics.
Figure 2: Key intermediates in the synthesis of a carbocyclic thymidine analogue.
Safety Precautions
-
Pyridine: Flammable, toxic, and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
DIAD/DEAD: Potentially explosive, especially in concentrated form. Handle with care and store at low temperatures.
-
HF-Pyridine: Highly toxic and corrosive. Requires specialized handling procedures and appropriate PPE, including calcium gluconate gel as a first aid measure for skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Retrieved from [Link]
-
PMC. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyclobutanes with a pyrimidine-containing sidechain. Retrieved from [Link]
-
Indian Journal of Chemistry. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
SciELO. (2015). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Retrieved from [Link]
-
DiVA. (2022). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Retrieved from [Link]
-
Applied Chemical Engineering. (2016). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
MDPI. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
PubMed. (2007). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
National Institutes of Health. (2012). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Retrieved from [Link]
-
PubMed. (1991). Synthesis of 3'-amino-2',3'-dideoxy-hexofuranose nucleosides with potential anti-viral activity. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. Retrieved from [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu Reaction [Synthetic Reagents] | TCI EUROPE N.V. [tcichemicals.com]
- 6. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3'-amino-2',3'-dideoxy-hexofuranose nucleosides with potential anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of cis-3-substituted cyclobutanols
Welcome to our dedicated technical support center for the synthesis of cis-3-substituted cyclobutanols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable four-membered ring structures. Cyclobutane motifs are increasingly important in drug discovery, and mastering their stereocontrolled synthesis is a critical skill.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying rationale to empower your synthetic strategy.
Question 1: My hydride reduction of a 3-substituted cyclobutanone is giving a low cis:trans diastereomeric ratio. How can I improve the cis-selectivity?
Answer:
Achieving high cis-selectivity in the reduction of 3-substituted cyclobutanones is a common goal and often a significant challenge. The generally high intrinsic preference for cis-isomer formation is a result of the puckered conformation of the cyclobutanone ring, which favors an anti-facial attack of the hydride to minimize torsional strain, consistent with the Felkin-Anh model.[1][2] However, several factors can erode this selectivity. Here’s a systematic approach to enhancing it:
1. Lower the Reaction Temperature:
-
Rationale: Reducing the thermal energy of the system increases the energy difference between the diastereomeric transition states, thereby amplifying the preference for the lower-energy pathway that leads to the cis-product.
-
Protocol: Perform the reduction at lower temperatures, such as 0 °C, -20 °C, or even -78 °C. The optimal temperature will depend on the reactivity of your substrate and the chosen reducing agent. A noticeable improvement in the cis:trans ratio is often observed at lower temperatures.[1][2][3]
2. Optimize Your Choice of Solvent:
-
Rationale: Solvent polarity can influence the transition state geometry and the aggregation state of the hydride reagent. Decreasing solvent polarity has been shown to enhance cis-selectivity.[1][2]
-
Protocol: If you are using a polar solvent like methanol or ethanol, consider switching to less polar options such as tetrahydrofuran (THF), diethyl ether (Et₂O), or dichloromethane (DCM). A solvent screen is a valuable exercise when optimizing for stereoselectivity.
3. Re-evaluate the Hydride Reagent:
-
Rationale: While the size of the hydride reagent often has a less pronounced effect on the stereoselectivity of cyclobutanone reductions compared to cyclohexanones, it can still be a factor.[1][2] Bulky reducing agents may offer improved selectivity in some cases.
-
Protocol: Sodium borohydride (NaBH₄) is a common starting point and is often effective.[4][5] If selectivity is still an issue, consider screening other reagents.
| Reducing Agent | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | Good general-purpose reagent, often provides good cis-selectivity.[4][5] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | More reactive than NaBH₄; requires anhydrous conditions. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF | A bulky hydride source that can sometimes improve stereoselectivity. |
| (-)-Ipc₂BCl ((-)-Diisopinocampheylchloroborane) | THF | Can be used for enantioselective reductions, which may also influence diastereoselectivity.[6][7] |
Troubleshooting Workflow for Low cis-Selectivity
Caption: A systematic approach to improving cis-selectivity.
Question 2: I'm struggling with the synthesis of my starting 3-substituted cyclobutanone. The yield is low due to side reactions. What are some common pitfalls and solutions?
Answer:
The successful synthesis of the target cis-3-substituted cyclobutanol is critically dependent on the efficient preparation of the corresponding cyclobutanone. Common methods for cyclobutanone synthesis include [2+2] cycloadditions and various ring expansion strategies.[8][9][10]
Common Issues and Solutions:
-
Self-Aldol Condensation: 3-substituted cyclobutanones can undergo self-aldol condensation, especially under basic or acidic conditions, leading to complex product mixtures and reduced yields.[4]
-
Solution: Maintain neutral or near-neutral pH during the reaction and workup. Use mild reaction conditions and minimize reaction times. If purification by chromatography is necessary, consider using a deactivated silica gel.
-
-
Low Yield in [2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions are powerful but can be inefficient.
-
Solution for Photochemical Reactions: Ensure the use of an appropriate wavelength and a sufficiently powerful light source. Degas the solvent thoroughly to remove oxygen, which can act as a quencher.[11] For less reactive substrates, consider using a photosensitizer.[11]
-
Solution for Thermal Reactions: These often require high temperatures, which can lead to decomposition. If using ketenes, they are highly reactive and can polymerize. Ensure slow addition of the ketene precursor to a solution of the alkene. High-pressure conditions (10-15 kbar) can also promote cycloadditions that are sluggish at atmospheric pressure.[12][13]
-
-
Poor Regio- or Stereoselectivity in Cycloadditions:
Question 3: My final cis-3-substituted cyclobutanol product is difficult to purify. What strategies can I employ?
Answer:
Purification of cyclobutanol derivatives can be challenging due to their polarity and potential for co-elution with byproducts or the trans-isomer.
Purification Strategies:
-
Flash Column Chromatography: This is the most common method.
-
Pro-Tip: Use a shallow solvent gradient to maximize separation between the cis and trans isomers. Sometimes, a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) may not be sufficient. Consider adding a small amount of a third solvent, like dichloromethane or methanol, to fine-tune the separation.
-
-
Distillation: For thermally stable and relatively low molecular weight cyclobutanols, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[14][15][16]
-
Recrystallization: If your cyclobutanol is a solid, recrystallization is an excellent method for achieving high purity. A solvent screen will be necessary to identify a suitable solvent system where the desired cis-isomer has lower solubility than the trans-isomer and other impurities at a given temperature.
-
Derivatization: If the diastereomers are inseparable, consider derivatizing the alcohol (e.g., as a benzoate ester).[5] The resulting esters may have different chromatographic properties, allowing for separation. The protecting group can then be removed to yield the pure cis-cyclobutanol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the high cis-selectivity in the hydride reduction of 3-substituted cyclobutanones?
A1: The high cis-selectivity is primarily attributed to torsional strain in the transition state. The cyclobutanone ring adopts a puckered conformation. The hydride reagent preferentially attacks the carbonyl group from the face opposite to the substituent (anti-facial attack). This approach avoids eclipsing interactions between the incoming hydride and the adjacent hydrogens on the ring, representing a lower energy transition state. This is in good agreement with the Felkin-Anh model for nucleophilic addition to carbonyls.[1][2] Repulsive electrostatic interactions can also play a role, especially with electronegative substituents.[1][2]
Q2: Are there any protecting groups that are particularly well-suited for syntheses involving cyclobutanols?
A2: The choice of a protecting group is highly dependent on the overall synthetic route and the reaction conditions that need to be tolerated.[17][18][19][20] For the hydroxyl group of the cyclobutanol, common choices include:
-
Silyl ethers (e.g., TBS, TIPS): These are robust and stable to a wide range of non-acidic and non-fluoride conditions. They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole.
-
Benzyl ether (Bn): Stable to both acidic and basic conditions, it is typically introduced using a Williamson ether synthesis and removed by hydrogenolysis (H₂, Pd/C).
-
Esters (e.g., Acetate, Benzoate): Can be used for protection and are easily introduced using the corresponding acyl chloride or anhydride. They are removed by hydrolysis under basic or acidic conditions.
Q3: Can ring-opening reactions be a problem when working with cyclobutanols?
A3: Yes, due to the inherent ring strain of the four-membered ring, cyclobutanols can undergo ring-opening reactions under certain conditions, particularly with strong acids or under thermal stress.[21][22] For example, heating with a strong acid can lead to dehydration to form cyclobutene, which can then undergo further reactions.[21] It is crucial to be mindful of the reaction conditions, especially temperature and pH, to avoid unwanted ring-opening pathways.
Key Experimental Protocols
Protocol 1: General Procedure for High cis-Selective Reduction of a 3-Substituted Cyclobutanone
This protocol is a general starting point and should be optimized for each specific substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-substituted cyclobutanone (1.0 eq) in anhydrous THF to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of sodium borohydride (1.5 eq) in methanol (if compatible, otherwise use a slurry in THF) to the stirred cyclobutanone solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess hydride reagent.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.
Reaction Scheme
Caption: General reduction of a 3-substituted cyclobutanone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
- 14. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 15. Cyclobutanol - general description and application [georganics.sk]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. Protective Groups [organic-chemistry.org]
- 19. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 20. media.neliti.com [media.neliti.com]
- 21. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 22. What is the stability of Cyclobutanol under different conditions? - Blog [btcpharmtech.com]
Technical Support Center: Optimization of Reaction Conditions for Silylation of Cyclobutane-1,3-diols
Welcome to the technical support center for the optimization of silylation reactions, with a specific focus on cyclobutane-1,3-diols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of protecting these unique diol substrates. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific experimental hurdles you may encounter during the silylation of cyclobutane-1,3-diols.
Question 1: My silylation reaction is sluggish or results in a low yield of the desired silyl ether. What are the likely causes and how can I improve the outcome?
Answer:
Low yields or slow reaction rates in the silylation of cyclobutane-1,3-diols can stem from several factors, primarily related to steric hindrance, reagent deactivation, or suboptimal reaction conditions.[1][2]
Possible Causes & Solutions:
-
Steric Hindrance: The hydroxyl groups of cyclobutane-1,3-diols, particularly in the cis configuration, can be sterically encumbered. Protecting these hindered hydroxyl groups is often more challenging than for primary alcohols.[1]
-
Solution: Employ a more reactive silylating agent. For instance, if you are using tert-butyldimethylsilyl chloride (TBS-Cl), which is sterically bulky, consider switching to a more reactive triflate derivative like tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf).[3] Alternatively, for extremely hindered diols, a less bulky protecting group like triethylsilyl (TES) might be more appropriate.[4]
-
-
Inactive Silylating Agent: Silylating agents are highly susceptible to hydrolysis.[1] Improper storage or handling can lead to deactivation by atmospheric moisture.
-
Solution: Always use freshly opened or properly stored silylating agents. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]
-
-
Insufficient Reagent or Catalyst: The reaction may require a molar excess of the silylating agent and an appropriate base or catalyst to proceed to completion.[5][6]
-
Solution: For chlorosilane-based silylations, use a slight excess (1.1-1.5 equivalents) of the silylating agent per hydroxyl group. A common and effective base is imidazole, used in stoichiometric amounts or as a catalyst with a tertiary amine base like triethylamine.[7] For challenging substrates, stronger, non-nucleophilic bases can be beneficial.[8]
-
-
Solvent Choice: The polarity and Lewis basicity of the solvent can significantly impact the reaction rate.[6]
-
Solution: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) often accelerate silylation reactions compared to less polar solvents like dichloromethane (DCM).[6]
-
Experimental Protocol: General Procedure for Silylation of a Cyclobutane-1,3-diol with TBS-Cl
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cyclobutane-1,3-diol (1.0 eq.).
-
Dissolve the diol in anhydrous DMF.
-
Add imidazole (2.2-2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (2.1-2.3 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Question 2: I am observing the formation of both mono-silylated and di-silylated products. How can I selectively obtain the mono-silylated diol?
Answer:
Achieving selective mono-silylation of a symmetric diol like cyclobutane-1,3-diol can be challenging but is achievable through careful control of reaction conditions and reagent stoichiometry.[9]
Strategies for Selective Mono-silylation:
-
Stoichiometric Control: The most straightforward approach is to use a sub-stoichiometric amount of the silylating agent (e.g., 0.9-1.0 equivalents). This will inevitably leave some starting material unreacted, but can provide a good yield of the mono-silylated product.[9]
-
Sterically Demanding Silylating Agents: Employing a bulky silylating agent such as triisopropylsilyl chloride (TIPS-Cl) or tert-butyldiphenylsilyl chloride (TBDPS-Cl) can enhance selectivity. After the first hydroxyl group is protected, the steric bulk of the newly introduced silyl ether can hinder the approach of another bulky silylating agent to the second hydroxyl group.[5]
-
Catalyst-Controlled Silylation: Recent advances in organocatalysis have enabled highly chemoselective mono-silylation of diols.[10][11] For instance, N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) has been shown to catalyze the mono-silylation of 1,2-diols with high selectivity.[10] While specific studies on cyclobutane-1,3-diols may be limited, this approach warrants investigation.
-
Cyclic Silyl Ether Formation and Partial Deprotection: An alternative strategy involves the protection of both hydroxyl groups with a di-functional silylating agent like di-tert-butylsilyl bis(trifluoromethanesulfonate) to form a cyclic silylene derivative.[12] Subsequent regioselective cleavage of one of the Si-O bonds can yield the mono-protected diol.
Question 3: My silyl ether product is decomposing during aqueous workup or purification on silica gel. What is causing this and how can I prevent it?
Answer:
The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the pH of the medium.[13] Less stable silyl ethers, such as trimethylsilyl (TMS) ethers, are particularly prone to hydrolysis under acidic or basic conditions.[1]
Causes of Decomposition and Prevention Strategies:
-
Hydrolysis during Workup: Acidic or basic aqueous workup can cleave less robust silyl ethers.[14]
-
Solution: Use a neutral workup procedure. Quench the reaction with a saturated solution of ammonium chloride (mildly acidic) or a phosphate buffer (pH ~7). Avoid strong acids or bases. For very sensitive silyl ethers, a non-aqueous workup might be necessary.
-
-
Cleavage on Silica Gel: Standard silica gel is slightly acidic and can be sufficient to remove sensitive silyl protecting groups during column chromatography.[1]
-
Solution:
-
Neutralize the Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of triethylamine in the eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flush with the eluent until the pH of the eluate is neutral.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
-
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 1,000,000 |
Data adapted from literature sources on silyl ether stability.[15]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the silylation of cyclobutane-1,3-diols.
Question 4: What is the general mechanism for the silylation of an alcohol?
Answer:
The most common mechanism for the silylation of an alcohol using a silyl halide (e.g., R₃Si-Cl) proceeds via a nucleophilic substitution reaction, typically an SN2-type mechanism at the silicon center.[5]
Mechanism Steps:
-
Activation of the Alcohol: In the presence of a base (e.g., imidazole or triethylamine), the alcohol is deprotonated to form a more nucleophilic alkoxide.[5]
-
Nucleophilic Attack: The alkoxide then attacks the electrophilic silicon atom of the silyl halide.
-
Leaving Group Departure: The halide ion departs as the leaving group, forming the silyl ether and the protonated base-halide salt.[5]
Question 5: How does the stereochemistry of the cyclobutane-1,3-diol (cis vs. trans) affect the silylation reaction?
Answer:
The relative orientation of the hydroxyl groups in cis- and trans-cyclobutane-1,3-diols can significantly influence the silylation reaction, particularly when attempting to form cyclic silyl ethers.
-
cis-Cyclobutane-1,3-diols: The two hydroxyl groups are on the same face of the ring, making them well-suited for protection with a difunctional silylating agent to form a cyclic silyl ether, such as a di-tert-butylsilylene derivative.[12] This can be an efficient way to protect both hydroxyl groups simultaneously.
-
trans-Cyclobutane-1,3-diols: The hydroxyl groups are on opposite faces of the ring, making the formation of a cyclic silyl ether highly unfavorable due to ring strain. For trans-diols, each hydroxyl group must be protected individually.
When performing a non-cyclic disilylation, the cis isomer may react slower than the trans isomer due to increased steric hindrance between the two hydroxyl groups and their respective silylating agents on the same face of the ring.
Question 6: What are the common methods for deprotecting silyl ethers?
Answer:
The removal of silyl ethers is a crucial step in many synthetic sequences. The choice of deprotection method depends on the stability of the specific silyl ether and the presence of other functional groups in the molecule.[14]
Common Deprotection Reagents:
-
Fluoride Ion Sources: This is the most common method for cleaving Si-O bonds, owing to the high strength of the Si-F bond.[5]
-
Acidic Conditions: Silyl ethers can be cleaved under acidic conditions. The rate of cleavage is inversely proportional to the steric bulk of the silyl group.[5]
-
Acetic acid/water/THF: A mild and commonly used system.
-
p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA): Stronger acids for more robust silyl ethers.[14]
-
-
Lewis Acids: Certain Lewis acids can also effect the cleavage of silyl ethers.[16]
III. References
-
Silylation - Wikipedia. [Link]
-
A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]
-
An Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl. Okayama University. [Link]
-
Regiodivergent reactions through catalytic enantioselective silylation of chiral diols. Synthesis of sapinofuranone A. PubMed. [Link]
-
Deprotection of Silyl Ethers - Technical Library. Gelest. [Link]
-
Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. PMC - NIH. [Link]
-
A Simple and Convenient Method for Cleavage of Silyl Esthers. Taylor & Francis Online. [Link]
-
Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Plausible mechanism for the silylation of alcohols. ResearchGate. [Link]
-
Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. [Link]
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry. [Link]
-
Dehydrogenative Silylation of Alcohols and Other Functionalities - Technical Library. Gelest. [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
-
Removal of silylated compounds from solvent and gas waste streams. Google Patents.
-
Why do my silylations always fail?. Chromatography Forum. [Link]
-
Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation and Isomerization. ResearchGate. [Link]
-
A Novel Method for Inside Selective Silylation of 1,2-Diols. The Journal of Organic Chemistry. [Link]
-
silylation overview.pdf. Fluka.
-
Di-tert-butylsilylene as a protecting group for substituted salicylic acids. ResearchGate. [Link]
-
techniques for silylation. ResearchGate. [Link]
-
Product Class 11: Alcohols and Diols by Deprotection. Science of Synthesis. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
-
Alcohol and diol reactivity: (a) Silylation of primary and secondary... ResearchGate. [Link]
-
Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. RSC Publishing. [Link]
-
Cyclobutane Synthesis. Andrew G Myers Research Group. [Link]
-
Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. NIH. [Link]
-
Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC - NIH. [Link]
-
Di-tert-butylsilylene (DTBS) Group-Directed α-Selective Galactosylation Unaffected by C-2 Participating Functionalities.. ResearchGate. [Link]
-
Rh(II)-Catalyzed Synthesis of 1,3-Diols via 5-endo-trig Cyclization of Silyl Radicals. R Discovery. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
Protecting Diols. YouTube. [Link]
-
A convenient procedure for the monosilylation of symmetric 1,n-diols. ResearchGate. [Link]
-
Synthesis of cyclobutane-1,2-diols 2 a. ResearchGate. [Link]
-
Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophi.... OUCI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating the Functionalization of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Welcome to the technical support guide for cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate its functionalization, ensuring high yields and minimizing unwanted side reactions. We will delve into the causality behind experimental choices, offering robust protocols and addressing common challenges in a direct question-and-answer format.
Section 1: Core Concepts & General Principles (FAQs)
This section addresses foundational questions about the substrate's reactivity and stability. Understanding these principles is the first step in designing a successful synthetic strategy.
Question 1: What are the key reactive features of this molecule and how do they influence its functionalization?
Answer: The molecule possesses two critical features that dictate its reactivity: a secondary hydroxyl group (-OH) and a tert-butyldimethylsilyl (TBDMS) ether protecting group, both situated on a strained cyclobutane ring.[1][2]
-
Secondary Hydroxyl Group: This is the primary site for functionalization. It can undergo oxidation to a ketone, esterification, or etherification.[3] Its position on a four-membered ring and its cis relationship to the bulky TBDMS-oxy group can introduce steric hindrance that may affect reaction rates.
-
TBDMS Ether: This is a bulky protecting group used to mask a hydroxyl function. While robust, it is susceptible to cleavage under specific conditions, namely strong acids or fluoride ion sources.[4][5] Successful functionalization of the free alcohol depends critically on choosing reagents that do not cleave this group.
-
Cyclobutane Ring: The inherent strain of the cyclobutane ring makes it susceptible to ring-opening or rearrangement reactions under certain harsh conditions, although it is generally stable under the milder conditions recommended in this guide.[3][6]
.dot graph "Reactive_Sites" { layout=neato; node [shape=none, image="https://i.imgur.com/gK9Z1bK.png"]; mol; node [shape=plaintext, fontcolor="#202124"]; lab1 [pos="2.5,1.5!", label="Secondary Alcohol:\nPrimary site for functionalization\n(Oxidation, Esterification, etc.)"]; lab2 [pos="-2.5,0!", label="TBDMS Protecting Group:\nSusceptible to acid\nand fluoride cleavage"]; lab3 [pos="0,-2!", label="Strained Cyclobutane Core:\nPotential for ring opening\nunder harsh conditions"];
edge [style=invis]; mol -- lab1; mol -- lab2; mol -- lab3; } .dot Caption: Key reactive sites on the target molecule.
Question 2: How stable is the TBDMS protecting group to common reagents?
Answer: The stability of the TBDMS group is a cornerstone of its utility. Its cleavage is the most common side reaction. The following table summarizes its stability profile.
| Reagent Class | Stability of TBDMS Group | Key Considerations & Citations |
| Strong Acids | LOW | Prone to cleavage. Avoid reagents like concentrated H₂SO₄, HCl, and harsh Lewis acids. Even 25% TFA in DCM can cause cleavage.[5][7] |
| Aqueous/Protic Acids | MODERATE | Can be cleaved by acetic acid/water mixtures, but generally slower than with strong, anhydrous acids.[5] |
| Bases | HIGH | Generally stable to both aqueous (e.g., NaOH, K₂CO₃) and non-aqueous (e.g., NaH, NEt₃, pyridine) bases.[5] |
| Oxidizing Agents | HIGH (with exceptions) | Stable to mild, non-acidic oxidants like those used in Swern, Moffatt, and Dess-Martin oxidations.[3][8] Unstable to strongly acidic oxidants (e.g., Jones Reagent). |
| Reducing Agents | HIGH | Stable to common hydride reagents like NaBH₄ and LiAlH₄. |
| Fluoride Ions | VERY LOW | Readily cleaved by fluoride sources such as tetrabutylammonium fluoride (TBAF), HF, or CsF. This is the standard method for deprotection.[4][5] |
| Organometallics | HIGH | Stable to Grignard reagents and organolithiums. |
Question 3: Does the cis stereochemistry affect the reaction outcomes?
Answer: Yes. The cis relationship places the secondary alcohol and the bulky TBDMS-oxy group on the same face of the cyclobutane ring. This can lead to significant steric hindrance, potentially slowing down reactions at the hydroxyl site. Reagents must approach from the less hindered face of the molecule. This steric factor can sometimes be leveraged to achieve stereoselectivity in subsequent reactions but must be considered when troubleshooting slow or incomplete conversions.
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific, actionable advice for the most common functionalization pathways.
Oxidation to 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
The goal is the selective oxidation of the secondary alcohol to a ketone without disturbing the TBDMS ether.[9]
FAQ 1: "I tried oxidizing the alcohol with Jones reagent (CrO₃/H₂SO₄), and my yield was terrible. I recovered mostly desilylated material. What went wrong?"
Answer: The issue is the highly acidic nature of the Jones reagent. As outlined in the stability table, the TBDMS group is readily cleaved by strong acids.[5][7] The sulfuric acid in the Jones reagent hydrolyzes the silyl ether, leading to the diol, which may be further oxidized or result in a complex mixture.
Solution: Employ mild, non-acidic oxidation conditions. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are highly recommended for this transformation as they are performed under neutral or slightly basic conditions and are well-tolerated by silyl ethers.[3][10][11]
.dot digraph "Oxidation_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Caption: Recommended vs. problematic oxidation pathways.
FAQ 2: "I performed a Swern oxidation. My reaction worked, but I isolated a significant byproduct. Mass spectrometry suggests the addition of a -CH₂SMe group. What is this and how do I prevent it?"
Answer: You have formed a methylthiomethyl (MTM) ether. This is a classic side product of the Swern oxidation that occurs when the reaction temperature rises above the optimal range (typically -78 °C to -60 °C).[10][12] At higher temperatures, the key alkoxysulfonium ion intermediate can undergo a Pummerer rearrangement before the desired elimination can occur, leading to the formation of the MTM ether byproduct.[12]
Solution: Strict temperature control is paramount.
-
Ensure your reaction vessel is well-immersed in a dry ice/acetone bath throughout the addition of all reagents.
-
Add the alcohol solution slowly to the activated DMSO solution at -78 °C.
-
After adding the alcohol, and before adding the triethylamine base, ensure the internal temperature does not rise above -60 °C.
Protocol: Swern Oxidation of cis-3-(TBDMS-oxy)cyclobutanol
-
Safety Note: This reaction generates carbon monoxide gas and the malodorous byproduct dimethyl sulfide. It MUST be performed in a well-ventilated fume hood.[8]
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM via syringe, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Slowly add a solution of cis-3-(TBDMS-oxy)cyclobutanol (1.0 eq.) in anhydrous DCM, again maintaining a temperature below -65 °C. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ketone.[9]
Esterification & Acylation
This involves converting the hydroxyl group to an ester via reaction with a carboxylic acid or its derivative.
FAQ 1: "I tried to make an acetate ester using acetic acid and a catalytic amount of sulfuric acid (Fischer Esterification), but I just got my starting material back or saw decomposition. Why didn't this work?"
Answer: This is another case of TBDMS instability. Fischer esterification requires strong acid catalysis and often heat, conditions that readily cleave the silyl ether.[13][14] The water produced during the reaction can also facilitate this hydrolysis.
Solution: Avoid direct acid-catalyzed esterification. Instead, use a milder, base-mediated acylation protocol. Reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine is a standard and effective method.[15][16] For sterically hindered alcohols or sluggish reactions, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[17]
FAQ 2: "My acylation with acetyl chloride and triethylamine is very slow. How can I speed it up without causing side reactions?"
Answer: The slow reaction is likely due to the steric hindrance of the secondary alcohol. While triethylamine is a sufficient base to scavenge the HCl byproduct, it is not a powerful acylation catalyst.
Solution: Use a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP is a hypernucleophilic acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.[17] This method is much faster than relying on pyridine or triethylamine alone and is fully compatible with the TBDMS group.
Protocol: DMAP-Catalyzed Acetylation
-
Dissolve the cis-3-(TBDMS-oxy)cyclobutanol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the pure acetate ester.
Etherification (O-Alkylation)
This process forms an ether by adding an alkyl group to the oxygen of the hydroxyl function.
FAQ: "What is a reliable way to perform an O-alkylation (e.g., methylation or benzylation) without cleaving the TBDMS group?"
Answer: The Williamson ether synthesis is the most reliable method and is perfectly suited for this substrate. This reaction proceeds under basic conditions, which the TBDMS group tolerates well.[5] The protocol involves two steps: deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol. Using NaH in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) will cleanly generate the sodium alkoxide. Subsequent addition of an electrophile like methyl iodide or benzyl bromide will furnish the desired ether. It is crucial to use anhydrous solvents to prevent quenching the base.
Protocol: Williamson Ether Synthesis for O-Benzylation
-
To a flame-dried flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF or DMF to the flask. Cool to 0 °C.
-
Slowly add a solution of cis-3-(TBDMS-oxy)cyclobutanol (1.0 eq.) in the same anhydrous solvent. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas will evolve).
-
Add benzyl bromide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete by TLC analysis.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Section 3: References
-
BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzqzKEDa4WzjljH1fsBdXa4ZsKXbE07mWe8Y382EqUnqH1cNxLyjoOtbcHXKozcKvO7IQo80HPm_6BMaVjVgEgZJh6_H41bIeritVJ5P3THEHN-eDUbVGqtDlFR4lBkxTPl1yNUP8mtzmOX1J9ZcWIsqd3CQHmJqFpXMJAAS5hb2HhxWzCT36u0w0cam0qTYms6ffHjM3_nMiID5YRz89WvO8=]
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
Guidechem. Cyclobutanol 2919-23-5 wiki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdftDp3gnvNPm1vECkSkBS70cO86s8VxjvGlD-hn15fg-8wX9J9NIDP7gmQk6R1O9arNdIlGUHvgPYlrldRD5tK5hloYO84-epOAb7Jm4rnlpgIwzBD--jS1wyqauGgohcxuAKQrSnTidIML3IiRcs9Qvy8qd5oWKjeVg=]
-
BTC. (2025). What reactions can cyclobutanol participate in? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3qwhImbhmPuQWY-VCTAFtRdJtZF5cy8ILI8TrcajHsX0mlWKZUhtAxOcD0EXgmv3RAF7UvEo8yMGP3EV79JPbf-3HYqIdYWM9BPRFfgvTAPodXG9uFgTC8W1R9fSY7NzYkpagL3Q-sBW6zdV8xJ55aCy9Tb-ptwk6dMiR-Aj_kHMSSCXbGMmwoEQqLHQmkN5-z6i-Kw==]
-
Science of Synthesis. (2007). Alcohols and Diols by Deprotection. Thieme.
-
Wikipedia. Swern oxidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRCmeHPvAkdQsUre6PEGA3JaZG7u7q0pfZkVi7S9HjGeILj6mWjmP5skZ5EhXOzmmXQ_krLzPwWmxNeo3nlaJ3Egve1IkTm5Jx5C8qMi5bpOiekSoUA8vr8VnxFG_yG9BSg4mz3Fsx]
-
Pellizzaro, L., et al. (2008). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, ACS Publications.
-
Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwDTp1zzQyJ5cweeYKSv-SeHdEe4ehYA6IQK05LjTHqOEPzDk0n1vE5YGo1ztvBHwW2sz_7VwW6v-qHudnTdY5f9G4rnRNzOCXmHA-wnyE9-M6bATfhkTJmlQSxGiheUBX7SSenFa9WFVBxabAI0BSXvHrLsWatsrP0FmrTgh1uElOSDKqr-w2kkE=]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpUYavxQiUo_vsNDfcZRWtcnVBEQChRvdi7ph6Z1fFxRz750V6tyjGG41ZLSlPEWKarZH02qpsWaw590CKrV2CLdq6OBFfmrSKnykBsx6F98f9PpDqOwgfuICQjHxCFpOSusYFDdIeaH2iXBD0xMvSPMkj18SMYbXbDJYNhm-r2o_DxrtAKg==]
-
Chem-Station Int. Ed. (2014). Swern Oxidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECy_f88kZQUSWhz-2hf9EHISa-kusMsKxdLa9sqU6PAIYFSiLt3x9iFH-Y4CGUEywdQ2Z8qwhWUZMy-UA23z1yAM90NyK56VPTfKgtMovKn2gBZfCuWJdAprmJ_0S5LS5TeTFMD-OJboaTWNaYXas6jvq1XokTnTIKQX5dsZw=]
-
Organic Chemistry Portal. Ester synthesis by esterification. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYZPvNFO4RD2a2IXggiO52n7n8gviv296NaUHIjIVGUqKsWj68A3zTBl6sDv6DjU5g9CJjT7-9G3xvmUOdgEmyW_bD9wLW-4aii8JGlItRrdDpRhlJ2KCrzT2Y94swio-4WHwmiOj1D7_zkgqcoRCQ1XMakSIRAhCL1q0eaMASKhWAME1j]
-
Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807.
-
Wikipedia. Cyclobutanol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETVp1cX8_OBAtdXw0WQRTbRIx6mLT0cFGe88dMowoJpzM_ag95P5pP_wtpxCoEvC8ybkj7Gyvxk-2BPaXD5Jbk62y00tBgGIesuY9trPmjcRqtm585k9y9VIg0qlp0TzMGc5nh]
-
ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols.
-
Tan, Z. P., Wang, L., & Wang, J. B. (2009). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Chinese Journal of Chemistry, 22(7), 753-756.
-
ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUixd9VB4sO2oU73_AXHfzU5go07UTsoKt1b5LYstzxZV7J83rEmRKqbcLBU6ifmV7a1BhMKvq325zoOhKdUJG9ZeWnur4jlwWFlwxN0VExWMkcBQJ31akBwgv7DcyYkiSud0g5j9L68F2SAHa9FB45XkenQWUCaDsgDtXN1KYJVzrz5dT9XCV_UrO6tBTE1fQbw==]
-
Organic Chemistry Portal. Swern Oxidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsIzuF1Z6ZQ4iIvNay6u-7wDJUqmuBxxdNx09Y1g1U8_Ox486QC1rKT9m-gJPmdLQklSZ4OCga4TG9lSX0rrmeuaCvLGe7kbe46H54kxDuwmklZHmCzCVpRTV0PI4fZf3Dw7stKOOOFEMFzAAfa7Za0XkJO8iKrHjz4EKSO0uK]
-
Chemguide. Esterification - alcohols and carboxylic acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPc0kvuDot20acklfGgcM5QJV-bMPQF_mGsn2PGO9lVS7ZmiqnnBKRxNh6QHRgcxIbNmyDuMaSx0qvAjs5DaoQgIfQQf3JNud-wtwZTw96KsF7P9WJ_7wjvdANV4ghLFiN85Aa384FMfKAYzgPVxAXhVb-igw9vtBaMnfxMrAI]
-
Georganics. Cyclobutanol - general description and application. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpq9aPq85-6_r4wMsh9IizoPDxwPkBIYHaZ-LGx6ZlNg3SRktyCxzOweUnpoaV6ykE7mITAqs0_KK1aMgLlvoOPJmakMWNnYFdh7J03_BManlggRIg6mfzy9WXWcXuQV3dTQ==]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqt6_qQ9URvf8WV7ipmR7PRsSn-TkT5xxO_XJOQ2KIZsdu0AQrvrQyA4MykSFhFygTWpEK0BbEED5evZ_ILkep6zO_6OmACzkQXsddDbRwK15NeNmtFClLYmfn-Ung75jjeA3wB6qZQtkvRvUzjsoyKBHBJO2Tsvi0BMGgyc5LG1CLhjDo1vL7EU2pLw==]
-
Organic Chemistry Portal. (2019). Swern Oxidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHo855fGJEr_azCEOyFia2K2U0uG-99GjD7NQPZ4qd1zKqeY7P5UcpRtHcEveUSjXIMBCyqQENi-U1TiTzdH-Ygia-N1hkc0vf_gCazHcmTpfYPH3PX26XucVSz9y7vz8Q4rNCE3UmScM8OLuNDA-IW8D1kvwAFi_qVxn4cCit-w==]
-
Kim, S., & Ko, H. (2003). Efficient and chemoselective cleavage of TBS ethers by a sub-stoichiometric amount of decaborane. Chemical Communications, (4), 474-475.
-
Organic & Biomolecular Chemistry. (2013). Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. RSC Publishing.
-
Khan Academy. (2025). Esterification of alcohols. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7C7je-1YV-ZSjQ2H8aX8aSOrM0ikB_p7cwL0TXUJHf4TDOKpzxa7VrYcvnamkXG2QTDHBvEbWj1d_sCberxLz9Z2mQpdBA1UUd07lZpSdbTyr_6CTO02A2Y7tyF7MD-pwhCF-eQ==]
-
Science of Synthesis. (2008). Acylation of Alcohols and Amines. Thieme.
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG55nmM8FEBe1KqwQxP4fCX98ctjfpEFHRpDqGh6ZPtntIZwxkZ9fr-Xed540-G01jhzw_de09myd9cO3X0cZ9DUrmwhsKF4djDgzHcOrpJuWEqClJ1wre1iUCnL_K0r-KXAu5Ck7Fsm-BACOQV4NvjGQxhJMdwWUAZdwlisLKUK81YptEMZEyP7Rf4DUrsqFZqCdpGtvuv04vt4gGeBZ7F6W8J-wk=]
-
Military Medical Science Letters. (2013). Biologically Active Alcohols: Cyclic Alcohols.
-
ResearchGate. Proposed transition structures for catalysed acylation (left) and silylation reaction (right) of 1-(1-pyrenyl)ethanol.
-
Sarpong, R., et al. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 48(4), 1163-1176.
-
Wikipedia. Rubottom oxidation.
-
YouTube. (2022). mCPBA reaction with Silyl enol ether-Rubottom Oxidation mechanism and reaction setup. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErkDpz25eqF6gvxwofilUtqRVB7gR3UJtpAdULsyrfaiUcu_25FjaoJBF41En98cJn307FNkzxweDVuCRi_i2Lb-jp2WvPe2VDijkXas9me2fBc6vEyiT9ujHpYh3MRLqA_oCBLw==]
-
ResearchGate. (2025). Differential Oxidation Conditions of Substituted Cyclobutanols Derived from Terpenes.
-
The Journal of Organic Chemistry. (2021). Oxidative β-Cleavage of Fused Cyclobutanols Leading to Hydrofuran-Fused Polycyclic Aromatic Compounds. ACS Publications.
-
Sigma-Aldrich. cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ-enGODOsS_18QN8osjds0BBYU-BiK_i8_KLmfNiUDb-eMiVQcyG0bTCW4-pghpreTjC2XTA6v6kZJUm8gpSkN6e7yZV6llkx1iLe_FWO-WP5jSmQYH2TKZelvjTBNeIpFl7RHAxaU78QvVLVocevbaRHSxkMr-MHeyywZ4jmmWgjKbNf6BkyTQOZo4__PXE3AaGxXXN-t2D_]
-
CP Lab Safety. cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM_yKj-ysUKqEz3-vZm5uMyuulnVdKjmi1ixmwAOfGkrc0YGYBg_wdbZmYZkx6eout1kp5aFhfJkG1LSJCYkyeQ_GxDaSistM0HDC2l-JV5UgPbL0jDbW-8Mrf6sIJR-f9iCS8ZfJT476Dhmt02miNxP0EVkBXQnZI4sZmQB8M1j1mKoNRnclC1nTdF2aqwHTZybwOj_Uq1H4e3BSzWkNaLzMn1BtioIpPqQ==]
-
Organic Chemistry Portal. Ester synthesis by acylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyQZ0blPtoA5sCEMXLNAmryjLYCO1qtI7nOnBo3qXowbh5GGWVrfHMKl3RCOsk1MlWxpIvGOUFsKXK1_ZMozguuH8uJC5HRlr3MDRWPPdR6Um3Yh9BkwlVx4xgUvQ4aYR1X52VsvNrztFYF0eMDSuBd-zGknhGOOt5dp0R1r3HXw==]
-
Taylor & Francis. (2007). A Cheap, Simple, and Versatile Method for Acetylation of Alcohols and Phenols and Selective Deprotection of Aromatic Acetates Under Solvent‐Free Condition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0KeHO85Vhadaz7SWxlXyHATfODem6idK8gQQpFEEfeb4x6dbH_0lSsCD6-J-m60ca-FqjQVrtPutnEdoOqnMjImBJsh4kxEXXcRB8voNx8QXXjBybNcvm0ZrUDPfprpKVp1e-0xHhJ1VrCwwMLwormdgLLQ==]
-
PubChem. 3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGufBD2vB_-giuxoEe1IqR8KpmKIBa-xOi68E4Qo_JeNHjfe8zRJUhR2TulJaw7K0IbdieZgCTCnThoy44SVnHCriqxhAnV1jTNYX8rxEgRNbzbHliyQ9xmf0A6tlP0SbnA2PX4dp4aL9NlfmzFH5Cb4XdBn3LXAXFLlEyPoVYr6P_P2QO3VIy3KNVe5HU-lUmqnWrd]
-
MDPI. (2017). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFmrqM795LQkUJXF-bnf6w2ZfJUvGNA8gHS-5kmLAhEjKRtoI3Rjahr9ZFWrPwS4ghqPMZWmZ73WUonXvjWjCQCJq7c5K0M0p6fMIqvK-0cxruIQubB-uzPOci_n2H]
-
Organic Syntheses. S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH305hHv7cDELz3Wez3dZhJCno6bhesqbJCve2Aft_W2cpcNMhi11uGoJEd5QEwUSstCnjvit9cONwzuh7uwH6nZA9CDjFwX10Ys8jXANISBXKL5WZohmbxpZoqwx3T7qPl8m8=]
Sources
- 1. Page loading... [guidechem.com]
- 2. Cyclobutanol - Wikipedia [en.wikipedia.org]
- 3. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Cyclobutanol - general description and application [georganics.sk]
- 7. researchgate.net [researchgate.net]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. 3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone | C10H20O2Si | CID 57515853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification Strategies for Silylated Cyclobutanol Intermediates
Welcome to the technical support center for the purification of silylated cyclobutanol intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic building blocks. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Purifying Silylated Cyclobutanols
Silylated cyclobutanol intermediates are crucial in the synthesis of a wide range of biologically active molecules. The silyl ether protecting group, typically a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) group, masks the reactive hydroxyl functionality, allowing for selective transformations on other parts of the molecule. However, the purification of these intermediates can be fraught with challenges, including unintended deprotection, co-elution with impurities, and product degradation. This guide provides practical, field-proven insights to help you overcome these hurdles and achieve high purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of silylated cyclobutanol intermediates.
Issue 1: Unintended Deprotection During Silica Gel Chromatography
Question: I'm observing significant loss of the silyl protecting group during flash column chromatography on silica gel. My TLC analysis before the column looks clean, but the collected fractions show a new, more polar spot corresponding to the deprotected cyclobutanol. What's causing this, and how can I prevent it?
Answer:
This is a classic and frustrating problem often encountered with acid-sensitive protecting groups like silyl ethers. The root cause is the inherent acidity of standard silica gel.
Causality Explained:
Silica gel possesses acidic silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the hydrolysis of the silyl ether, especially if the mobile phase contains protic solvents like methanol or even trace amounts of water. Silyl ethers, particularly less sterically hindered ones like trimethylsilyl (TMS), are highly susceptible to acid-catalyzed cleavage.[2][3] While tert-butyldimethylsilyl (TBS) ethers are more robust, they can still be cleaved under prolonged exposure to acidic conditions.[4]
Solutions:
-
Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica gel in the desired mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (Et3N) or pyridine (typically 0.1-1% v/v), to the eluent.[5][6] This will neutralize the acidic sites on the silica surface.
-
Use Pre-Treated Silica Gel: Commercially available deactivated or neutral silica gel is an excellent option to avoid the hassle of manual neutralization.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for your mobile phase. Mixtures of hexanes and ethyl acetate are generally safe.[5] Avoid using methanol unless absolutely necessary. If a more polar solvent is required, consider using dichloromethane or acetone as alternatives.
-
Dry Solvents and Silica: Ensure your solvents are anhydrous and the silica gel is dry to minimize the presence of water, which is a key reagent for hydrolysis.
-
Swift Purification: The adage "time is of the essence" holds true here. The longer your compound is on the silica, the greater the chance of deprotection. Optimize your chromatography for speed by choosing a solvent system that provides good separation with a reasonable retention factor (Rf) of ~0.3 for your target compound.[5]
Issue 2: Co-elution of Silylated Cyclobutanol with Silylating Agent Byproducts
Question: My purified silylated cyclobutanol is contaminated with impurities that have a similar Rf value, making separation by flash chromatography difficult. How can I remove these persistent impurities?
Answer:
This issue often stems from byproducts of the silylation reaction, such as unreacted silylating agent (e.g., TBSCl), the corresponding silanol (e.g., TBSOH), or siloxanes formed from the dimerization of the silanol.
Causality Explained:
During the silylation reaction, excess silylating agent is often used to drive the reaction to completion. The subsequent workup may not completely remove these byproducts, which are often non-polar and can have similar chromatographic behavior to the desired silylated product.
Solutions:
-
Aqueous Workup Optimization: After the silylation reaction, a thorough aqueous workup is crucial. Washing the organic layer with a saturated aqueous solution of ammonium chloride (NH4Cl) can help to quench any remaining silylating agent.[2] Subsequent washes with water and brine will help remove water-soluble impurities.
-
Fluoride Scavenging: A clever trick is to use a fluoride source to selectively react with the silyl byproducts. Before chromatography, the crude product can be stirred with a small amount of a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent like THF.[7][8] The silyl byproducts will react to form more polar species that can be easily separated by chromatography or an aqueous wash. Be cautious with this method, as it can also deprotect your desired product if the conditions are too harsh or the reaction time is too long.
-
Crystallization: If your silylated cyclobutanol is a solid, recrystallization is an excellent purification method that can be more effective than chromatography for removing closely eluting impurities.[9][10][11][12]
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems for your TLC analysis.[13][14] Sometimes a slight change in polarity or the use of a different solvent combination (e.g., toluene/ethyl acetate) can improve the separation.
-
Specialty Phases: Consider using different stationary phases for chromatography. Reversed-phase silica (C18) can be effective if the polarity difference between your product and the impurity is more pronounced in a polar mobile phase.[14]
-
Frequently Asked Questions (FAQs)
Q1: How stable are TBS-protected cyclobutanols to typical laboratory conditions?
A1: TBS ethers are generally quite stable. They are resistant to a wide range of conditions, including Wittig reactions, Grignard reactions, and reductions with diisobutylaluminium hydride. They are stable to basic conditions but are sensitive to acid.[2][3][15] The thermal stability is also good, with OTBS groups being stable up to at least 230 °C under neutral conditions.[16] However, prolonged heating in the presence of other unprotected alcohols can lead to silyl group migration.[16]
Q2: Can I use recrystallization to purify my silylated cyclobutanol intermediate?
A2: Absolutely. If your compound is a solid, recrystallization is a powerful purification technique.[9][10][11][12] The key is to find a suitable solvent or solvent system in which your compound is highly soluble when hot and poorly soluble when cold, while the impurities remain in solution upon cooling.[11] Common solvent systems for recrystallization of moderately polar compounds include hexane/ethyl acetate, hexane/dichloromethane, or acetonitrile.[17]
Q3: How can I accurately assess the purity of my final silylated cyclobutanol product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.[13][14] Running the TLC in a few different solvent systems can help reveal impurities that might co-elute in a single system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for assessing purity.[18] The presence of unexpected signals or incorrect integration ratios can indicate impurities. Quantitative NMR (qNMR) can be used for a more precise determination of purity by comparing the integral of a signal from your compound to that of a known amount of an internal standard.[19][20][21][22]
-
Mass Spectrometry (MS): Can confirm the molecular weight of your product and help identify any impurities.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for your pure compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Neutralized Silica Gel
This protocol describes the purification of a silylated cyclobutanol intermediate using silica gel that has been neutralized to prevent deprotection.
Methodology:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. Aim for an Rf value of approximately 0.3 for the target compound.[5] A common starting point is a mixture of hexanes and ethyl acetate.
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column. Add the chosen mobile phase to create a slurry.
-
Neutralization: Add triethylamine (Et3N) to the slurry to a final concentration of 0.5% (v/v) in the mobile phase. Stir gently for a few minutes.
-
Column Packing: Pack the column with the neutralized silica gel slurry.[6]
-
Sample Loading: Dissolve the crude silylated cyclobutanol in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.[5]
-
Elution: Elute the column with the mobile phase containing 0.5% Et3N, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step.
Protocol 2: Recrystallization of a Silylated Cyclobutanol
This protocol provides a general procedure for purifying a solid silylated cyclobutanol intermediate.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating.[11] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9][10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[10]
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9][10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Logic for Unintended Deprotection
Caption: Troubleshooting flowchart for silyl ether deprotection.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library.
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
Reddy, D. S., et al. (2003). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 68(13), 5428-5430. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
ResearchGate. (2014). Does anyone knows the thermal stability of TBS protecting group?[Link]
-
Biotage. (2023). Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. [Link]
-
Kumar, A., et al. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 16(12), 10381-10390. [Link]
-
Reddit. (2013). Stability of OTBS in TFA/DCM. r/chemistry. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Mojtahedi, M. M., et al. (2002). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B, 41B(9), 1972-1973. [Link]
-
Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]
-
ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity. [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
Lee, S. H., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science, 35(1), 125-131. [Link]
-
UCTV. (2013). Recrystallization. [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. [Link]
-
National Institutes of Health. (2019). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link]
-
ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?[Link]
-
Jeske, R. (2016). Recrystallization. [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
National Institutes of Health. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles. [Link]
-
National Institutes of Health. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
Organic Syntheses. (n.d.). 1-(tert-BUTYLDIMETHYLSILOXY)-8-(METHOXYCARBONYL)-6-METHYLBICYCLO[4.2.0]OCTANE. [Link]
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. r/chemistry. [Link]
-
Nerz, J. (2013). How to Carry Out a Recrystallization. [Link]
-
OUCI. (n.d.). Cation-Exchanged Silica Gel–Based Thin-Layer Chromatography of Organic and Inorganic Compounds. [Link]
-
MDPI. (2025). TLC in the Analysis of Plant Material. [Link]
-
Chemistry Insight. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ResearchGate. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanols. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]
-
National Institutes of Health. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. [Link]
-
UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. aga-analytical.com.pl [aga-analytical.com.pl]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. chemadder.com [chemadder.com]
- 20. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubsapp.acs.org [pubsapp.acs.org]
- 22. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Welcome to the technical support resource for cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile building block in cross-coupling reactions. As Senior Application Scientists, our goal is to help you navigate the nuances of your experiments to achieve optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
This reagent is primarily used as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to introduce the protected cyclobutanol moiety onto aromatic or heteroaromatic systems. Given its secondary alcohol functionality, its most common application is in Buchwald-Hartwig C-O couplings (etherifications) to form aryl or heteroaryl cyclobutyl ethers.[1][2] These structures are of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability offered by the cyclobutyl ring.
Q2: How stable is the tert-butyldimethylsilyl (TBDMS) protecting group under typical cross-coupling conditions?
The TBDMS group is a robust silyl ether, significantly more stable than a trimethylsilyl (TMS) ether, and is generally compatible with a wide range of reaction conditions.[3] It is stable to the basic conditions required for most Buchwald-Hartwig and Suzuki couplings, especially when using carbonate or phosphate bases.[3][4] However, caution is warranted:
-
Strong Bases: Very strong bases like alkoxides (e.g., NaOtBu) at elevated temperatures can potentially induce TBDMS cleavage, though it is less common than with other silyl groups.
-
Fluoride Sources: The TBDMS group is highly labile to fluoride ions (e.g., TBAF, CsF).[5] If your coupling partner or additives contain fluoride, premature deprotection will occur.
-
Acidic Conditions: The group is readily cleaved by acid.[3][5] Ensure all reagents and solvents are free from acidic impurities.
Q3: How should I properly store and handle this reagent?
The reagent should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (Nitrogen or Argon) to prevent degradation.[6] As a hydroxyl-containing compound, it is susceptible to absorbing moisture. It is recommended to handle the reagent in a glovebox or use standard Schlenk line techniques to dispense it, ensuring the use of dry solvents and syringes. The purity of the reagent should be confirmed by NMR or GC-MS if it has been stored for an extended period or exposed to air.
Q4: Can I use other protecting groups on the cyclobutanol?
Yes, however, the TBDMS group offers a good balance of stability and ease of removal.[3] If your synthetic route requires a more robust protecting group, tert-butyldiphenylsilyl (TBDPS) could be considered. For milder deprotection conditions, a benzyl (Bn) ether might be an option, though its removal via hydrogenolysis may not be compatible with other functional groups in your molecule.
Troubleshooting Guide: Improving Coupling Yields
This section addresses common issues encountered during the coupling of this compound.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion of my aryl halide starting material. What are the likely causes and how can I fix it?
A: Low conversion is typically linked to catalyst deactivation or suboptimal reaction parameters. Here is a systematic approach to troubleshoot this issue.
Potential Cause 1: Inactive Catalyst System
The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[7]
-
Solution: Ensure a truly inert atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use a glovebox for preparing your reaction mixture if possible. Consider using modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) which are designed for reliable activation.
Potential Cause 2: Inappropriate Ligand Choice
The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[1][8] The sterically hindered environment around the secondary alcohol of the cyclobutanol requires a bulky ligand.
-
Solution: For C-O couplings with this substrate, bulky, electron-rich biaryl phosphine ligands are highly recommended. If you are using a first-generation ligand like DPPF or BINAP with limited success, switch to a more advanced ligand.[1]
| Ligand Class | Recommended Ligands | Rationale |
| Biaryl Phosphines | RuPhos, XPhos, BrettPhos | Excellent for hindered C-O bond formation; promotes fast reductive elimination.[7] |
| Dialkylbiaryl Phosphines | tBuXPhos, tBuBrettPhos | Increased electron-donating ability can accelerate oxidative addition. |
Potential Cause 3: Incorrect Base or Solvent
The base deprotonates the alcohol to form the active nucleophile. Its strength and solubility are critical.
-
Solution: A strong, non-nucleophilic base is required.[9]
-
Screening: Start with a strong base like NaOtBu or K3PO4. If you observe decomposition or side reactions, a milder base like Cs2CO3 can be tested.
-
Solvent Choice: The solvent must solubilize all components and be stable at the reaction temperature. Anhydrous toluene and dioxane are standard choices for Buchwald-Hartwig reactions.[10]
-
Caption: Systematic workflow for troubleshooting low-yield coupling reactions.
Problem 2: Significant Side Product Formation
Q: My reaction produces the desired product, but I'm seeing a major side product corresponding to the deprotected diol. What's causing this and how can I prevent it?
A: Formation of the free diol, cis-3-hydroxycyclobutanol, is a clear indication of premature TBDMS deprotection.
Potential Cause 1: Incompatible Base
As mentioned, while generally robust, the TBDMS group can be cleaved under harsh basic conditions, especially at high temperatures.[4]
-
Solution: If you are using a strong alkoxide base like NaOtBu and observing deprotection, switch to a weaker inorganic base. Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) often provide sufficient basicity for the C-O coupling without cleaving the silyl ether.[7]
Potential Cause 2: Water in the Reaction Mixture
Trace amounts of water can facilitate the hydrolysis of the silyl ether, a process that can be accelerated by the basic reaction medium.
-
Solution: Use anhydrous solvents from a solvent purification system or freshly distilled solvents. Dry the reaction vessel thoroughly. Ensure the base is anhydrous; if necessary, dry it in an oven before use.
Q: I'm observing a significant amount of aryl-aryl homocoupling product. Why is this happening?
A: This side reaction, often seen in Suzuki-type couplings, can also occur in Buchwald-Hartwig reactions and typically points to issues with the relative rates of the desired catalytic steps.
-
Solution: This may indicate that the reaction of the palladium-ate complex with the aryl halide is faster than the desired coupling. Lowering the reaction temperature or reducing the catalyst loading can sometimes mitigate this. More effectively, switching to a more appropriate ligand (as detailed above) can favor the desired C-O reductive elimination over pathways leading to homocoupling.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound. Conditions should be further optimized for specific substrates.[7][9]
Catalytic Cycle Overview
Caption: General catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Reagents & Equipment
-
Aryl Bromide: 1.0 mmol, 1.0 equiv
-
This compound: 1.2 mmol, 1.2 equiv
-
Palladium Precatalyst: RuPhos Pd G3 (2 mol %, 0.02 mmol)
-
Ligand: RuPhos (4 mol %, 0.04 mmol)
-
Base: K3PO4 (2.0 mmol, 2.0 equiv, finely ground and dried)
-
Solvent: Anhydrous Toluene (5 mL)
-
Equipment: Schlenk flask or vial with stir bar, inert atmosphere (glovebox or Schlenk line)
Step-by-Step Procedure
-
Preparation (in a glovebox): To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), K3PO4 (2.0 mmol), RuPhos Pd G3 (0.02 mmol), and RuPhos (0.04 mmol).
-
Reagent Addition: Add the anhydrous toluene (5 mL). Add this compound (1.2 mmol) via syringe.
-
Degassing (if not in a glovebox): If preparing on a Schlenk line, seal the flask, remove it from the glovebox, and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for consumption of the aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Rinse the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aryl cyclobutyl ether.
References
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Available at: [Link]
-
Deagostino, A., et al. (2008). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. SYNLETT, 2008(12), 1831-1835. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Orien, L., et al. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Advanced Synthesis & Catalysis, 346(6), 696-700. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Bédard, A. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-503. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Fiveable. tert-Butyldimethylsilyl chloride Definition. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling. Available at: [Link]
-
Organic Syntheses. Androst-5-en-17-one, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3β)- preparation. Available at: [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Available at: [Link]
-
Probst, D. A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2216-2229. Available at: [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
CP Lab Safety. cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]
-
Laibo Chem. cis-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol. Available at: [Link]
-
Organic Syntheses. S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester. Available at: [Link]
-
Myers Research Group, University of Illinois. TBS Protection - Common Conditions. Available at: [Link]
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 92-117. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Organic Syntheses. cyclobutene. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Stability of the TBS ether on "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol" under various reaction conditions
Welcome to the technical support center for "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol". This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of the tert-butyldimethylsilyl (TBS) ether protecting group in this specific molecule under a variety of reaction conditions. While specific experimental data for this exact cyclobutanol derivative is not extensively published, the principles outlined here are based on the well-established and predictable behavior of TBS ethers in organic synthesis.[1][2][3] This guide will equip you with the knowledge to anticipate potential challenges, troubleshoot unexpected outcomes, and design robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the TBS ether on this cyclobutanol derivative?
The tert-butyldimethylsilyl (TBS) group is a robust protecting group for alcohols, significantly more stable than the trimethylsilyl (TMS) ether.[3][4] Its stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack and the silicon-oxygen bond from protonation.[4][5][6] Generally, the TBS ether on "this compound" is expected to be stable to a wide range of non-acidic and non-fluoride containing reagents, including many oxidizing and reducing agents, as well as organometallic reagents at low temperatures.[2][3]
Q2: How does the cis-relationship of the substituents on the cyclobutane ring affect the stability of the TBS ether?
The cis-stereochemistry of the hydroxyl and the TBS-protected oxygen on the cyclobutane ring can potentially influence the reactivity of the molecule. While direct studies on this specific compound are limited, intramolecular reactions, such as silyl group migration between the two oxygen atoms, could be a possibility under certain conditions, particularly with base or acid catalysis.[4][7] Researchers should be mindful of this potential side reaction, especially when attempting to selectively functionalize the free hydroxyl group.
Q3: Can I selectively deprotect the TBS ether in the presence of other common protecting groups?
Yes, the TBS group is a cornerstone of orthogonal protection strategies in organic synthesis.[8][9][10] Its removal conditions are generally specific and do not affect many other protecting groups. For instance, the TBS ether is stable under conditions used to remove acid-labile groups like tetrahydropyranyl (THP) or base-labile groups like esters. Conversely, the TBS group can be cleaved under conditions that leave many other groups intact.
Troubleshooting Guides: Stability Under Specific Reaction Conditions
Acidic Conditions
The stability of the TBS ether is highly dependent on the pH. While significantly more stable than TMS ethers, TBS ethers will cleave under acidic conditions.[1][4] The rate of cleavage is influenced by the strength of the acid, the solvent, and the temperature.
| Reagent/Condition | Expected Outcome for TBS Ether | Troubleshooting/Considerations |
| Mildly Acidic (e.g., silica gel, pyridinium p-toluenesulfonate (PPTS) in EtOH) | Generally stable, especially for short exposure times during chromatography.[1] | Prolonged exposure to silica gel can lead to slow cleavage. If this is observed, consider using deactivated silica gel or a different purification method. |
| Moderate Acetic Acid (e.g., AcOH/THF/H₂O) | Slow cleavage.[2][11] | This method can be useful for selective deprotection if reaction times are carefully monitored.[11] |
| Strong Protic Acids (e.g., HCl, H₂SO₄ in protic solvents) | Rapid cleavage. | These conditions are generally not recommended if the TBS group is intended to remain intact. |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Cleavage can occur, especially with stronger Lewis acids. | The choice of Lewis acid and solvent system is critical. Some combinations can be highly selective for TBS deprotection.[12] |
Troubleshooting Scenario: "After my reaction, which involved a Lewis acid, I noticed partial deprotection of my TBS ether. What should I do?"
-
Analysis: The Lewis acid used was likely too harsh.
-
Solution:
-
Screen Lewis Acids: Consider using a milder Lewis acid.
-
Lower Temperature: Running the reaction at a lower temperature can often prevent deprotection.
-
Alternative Reagents: Explore non-Lewis acid catalyzed alternatives for your desired transformation.
-
TBS_Ether [label="R-O-TBS"]; Protonated_Ether [label="R-O(H+)-TBS"]; Pentacoordinate_Si [label="Pentacoordinate\nSilicon Intermediate"]; Alcohol [label="R-OH"]; TBS_X [label="TBS-X"];
TBS_Ether -> Protonated_Ether [label="H+"]; Protonated_Ether -> Pentacoordinate_Si [label="+ H₂O or Nu-"]; Pentacoordinate_Si -> Alcohol [label=""]; Pentacoordinate_Si -> TBS_X [label=""];
}
Mechanism of Acid-Catalyzed TBS Deprotection.
Basic Conditions
TBS ethers are generally stable to a wide range of basic conditions, which is one of their key advantages in multistep synthesis.[1][2]
| Reagent/Condition | Expected Outcome for TBS Ether | Troubleshooting/Considerations |
| Amine Bases (e.g., Et₃N, DIPEA, pyridine) | Highly stable. | No issues are generally expected. |
| Alkali Metal Carbonates (e.g., K₂CO₃, Cs₂CO₃ in MeOH) | Generally stable, although phenolic TBS ethers can be cleaved.[13] | For aliphatic alcohols like the target molecule, these conditions are usually safe. |
| Hydroxides (e.g., NaOH, KOH, LiOH) | Stable under typical aqueous conditions. Forcing conditions (high temperature, prolonged reaction times) can cause cleavage.[1] | If cleavage is observed, reducing the temperature or reaction time is recommended. |
| Organometallic Reagents (e.g., n-BuLi, Grignard reagents) | Generally stable at low temperatures (-78 °C to 0 °C). | At higher temperatures, these reagents can act as bases or nucleophiles towards the silicon atom. |
Troubleshooting Scenario: "I am performing a reaction with n-BuLi at room temperature and my TBS ether is being cleaved. Why is this happening?"
-
Analysis: At elevated temperatures, n-BuLi can be sufficiently basic or nucleophilic to attack the silicon atom of the TBS ether.
-
Solution:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C).
-
Alternative Base: If possible, use a non-nucleophilic base.
-
Fluoride-Mediated Cleavage
The most common and efficient method for TBS ether deprotection is through the use of a fluoride ion source.[1][2] This is due to the exceptionally high strength of the silicon-fluoride bond.[1]
| Reagent/Condition | Expected Outcome for TBS Ether | Troubleshooting/Considerations |
| Tetrabutylammonium Fluoride (TBAF) in THF | Rapid and clean cleavage.[1][14] | TBAF is basic, which can be an issue for base-sensitive functional groups. Buffered TBAF (e.g., with acetic acid) can mitigate this. |
| Hydrofluoric Acid (HF) in Pyridine or Acetonitrile | Effective cleavage. | HF is highly corrosive and toxic, requiring special handling precautions. |
| Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F) | Mild and effective cleavage. | A useful alternative to TBAF when basicity is a concern. |
Start [label="TBS-protected Alcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Fluoride [label="Add Fluoride Source\n(e.g., TBAF in THF)"]; Reaction [label="Stir at Room Temperature\nMonitor by TLC"]; Quench [label="Aqueous Workup"]; Extract [label="Extraction with\nOrganic Solvent"]; Purify [label="Purification\n(e.g., Chromatography)"]; Product [label="Deprotected Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Add_Fluoride; Add_Fluoride -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; }
Typical Fluoride-Mediated TBS Deprotection Workflow.
Oxidative and Reductive Conditions
The TBS ether is compatible with a broad array of common oxidizing and reducing agents.
| Reagent/Condition | Expected Outcome for TBS Ether | Troubleshooting/Considerations |
| Oxidizing Agents (e.g., PCC, PDC, Swern, DMP) | Stable. | These reagents are highly compatible with TBS ethers. |
| Stronger Oxidants (e.g., KMnO₄, CrO₃) | Generally stable, but extreme conditions (high temperature, strong acidity/basicity) should be avoided. | Monitor reactions carefully for any signs of degradation. |
| Reductive Agents (e.g., NaBH₄, LiAlH₄, H₂/Pd-C) | Stable. | Standard reduction protocols are well-tolerated. |
Conclusion
The TBS ether on "this compound" is a versatile and reliable protecting group. By understanding its stability profile under various reaction conditions, researchers can confidently incorporate this building block into complex synthetic strategies. This guide provides a foundational understanding to anticipate and troubleshoot potential issues, ensuring the successful progression of your research and development efforts.
References
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
ResearchGate. Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers by intramolecular and competition experiments. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
University of Rochester. TBS Protection - Common Conditions. [Link]
-
Walvoort, M. T. C., et al. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 134(32), 13486–13499. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. [Link]
-
ResearchGate. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Fiveable. Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term. [Link]
-
Wikipedia. Protecting group. [Link]
-
Fiveable. Silyl Ethers Definition - Organic Chemistry Key Term. [Link]
-
White, J. D., & Carter, R. G. (1998). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis, 4, 227-268. [Link]
-
MDPI. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]
-
CP Lab Safety. cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. [Link]
-
Laibo Chem. cis-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol. [Link]
-
Wikipedia. Silyl ether. [Link]
-
PubChem. Estrone, tert-butyldimethylsilyl ether. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. ace.as-pub.com [ace.as-pub.com]
- 13. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Navigating Stereochemical Challenges in cis-Cyclobutanol Derivative Reactions
Welcome to the technical support center dedicated to addressing the complex stereochemical issues encountered in reactions involving cis-cyclobutanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of manipulating these strained ring systems. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your synthetic strategies are both efficient and stereochemically precise.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Ring-Opening Reactions
Answer:
Achieving high stereoselectivity in transition metal-catalyzed ring-opening reactions of cis-cyclobutanol derivatives is a common challenge that hinges on a deep understanding of the reaction mechanism and the subtle interplay of various factors. The stereochemical outcome is often determined at the β-carbon elimination step.[1] Let's break down the key variables you can control:
-
Choice of Metal Catalyst and Ligand: The catalyst system is paramount. Rhodium(I) and Iridium(I) complexes are frequently employed, and their reactivity and selectivity can differ significantly. For instance, in certain cases, Ir-catalysis can provide high stereoinduction where Rh-catalysis fails.[1] The choice of chiral ligand is crucial for enantioselective processes. For example, DTBM-SegPhos has been used successfully as a chiral ligand in Ir-catalyzed enantioselective desymmetrization of β-oxy-substituted substrates.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the diastereoselectivity. In the reaction of certain cyclobutanols with Grignard reagents, a switch from diethyl ether to THF can invert the stereochemical preference from trans to cis products.[1] This is attributed to the different coordination of the solvent to the metal center, which in turn affects the geometry of the transition state.
-
Nature of the Nucleophile/Reagent: The choice of reagent can also dictate the stereochemical outcome. For example, when reacting with a specific cyclobutanol, MeMgBr in Et₂O can selectively afford the trans product, while methyllithium in the same solvent may lead to a mixture of diastereomers.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Answer:
Oxidative cleavage of tertiary cyclobutanols is a powerful method for accessing 1,4-dicarbonyl compounds and related structures. However, the success of this reaction is highly dependent on controlling the reaction conditions to favor the desired cleavage pathway over competing side reactions.
-
Choice of Oxidant: The choice and stoichiometry of the oxidizing agent are critical. Jones reagent (CrO₃/H₂SO₄/acetone) under mild conditions is a classic choice for this transformation.[2] Other reagents like phenyliodine diacetate (PIDA) or sodium hypochlorite pentahydrate (NaOCl·5H₂O) with acetic acid can also be effective.[3] Harsh oxidants or elevated temperatures can lead to over-oxidation or undesired side reactions.
-
Reaction Mechanism and Stereoelectronic Effects: The mechanism is thought to proceed via a chromate ester intermediate, followed by fragmentation. The stereochemistry of the starting cis-cyclobutanol can influence the facility of this fragmentation. The relief of ring strain is a major driving force for the C-C bond cleavage.[1][3] The formation of a stable carbocationic intermediate after the initial oxidation can also play a role.
-
Substrate-Specific Issues:
-
Presence of Other Oxidizable Groups: If your substrate contains other functional groups susceptible to oxidation (e.g., other alcohols, aldehydes), they will compete for the oxidant, leading to a complex product mixture.
-
Rearrangements: The carbocationic intermediates formed during the reaction can be prone to rearrangement, especially if there are stabilizing groups nearby.
-
Intramolecular Reactions: In some cases, the initial product of the oxidative cleavage can undergo subsequent intramolecular reactions. For example, the oxidation of aryl-fused bicyclo[4.2.0]octanols can lead to the formation of dihydrofuran-containing polycyclic aromatic compounds through an intramolecular addition of the hydroxyl group.[3]
-
Experimental Protocol: Oxidative Cleavage with PIDA
-
Dissolve the cis-cyclobutanol substrate (0.10 mmol) in a mixture of acetonitrile and water (9:1, 1.0 mL).
-
Add phenyliodine diacetate (PIDA) (0.11 mmol) to the solution at ambient temperature under an inert atmosphere (e.g., Argon).
-
Stir the resulting solution for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.[3]
Ring-Retaining Reactions
Answer:
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for constructing oxetane rings, which can be further elaborated into cyclobutanol derivatives.[4][5] However, controlling the stereoselectivity can be challenging.
-
Mechanism and Stereochemistry: The reaction proceeds through an excited state of the carbonyl compound. The regioselectivity and stereoselectivity are influenced by the electronic properties of the reactants and the stability of the diradical intermediate that is often formed.[5][6]
-
Controlling Stereoselectivity:
-
Chiral Auxiliaries: The use of chiral auxiliaries on either the carbonyl compound or the alkene can induce facial selectivity.
-
Directing Groups: The presence of a hydroxyl group can act as a directing group, influencing the approach of the other reactant and thereby controlling the stereochemistry.[7]
-
Reaction Conditions: The solvent, temperature, and wavelength of light can all impact the stereochemical outcome of the reaction.[5][6] Non-polar solvents are often used.[5]
-
Key Considerations for Stereocontrol:
| Factor | Influence on Stereoselectivity |
| Substrate Electronics | Electron-rich alkenes often react with different selectivity compared to electron-poor alkenes.[6] |
| Excited State | The reaction can proceed through either a singlet or triplet excited state of the carbonyl, which can lead to different stereochemical outcomes.[6][7] |
| Steric Hindrance | The steric bulk of substituents on both the carbonyl and alkene components will influence the facial selectivity of the cycloaddition. |
Synthesis and Isomerization
Answer:
The stereoselective synthesis of cis-1,3-disubstituted cyclobutanes is a common objective in medicinal chemistry.
-
cis-Selective Synthesis: A reliable method involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. For example, the reduction of such a derivative with sodium borohydride (NaBH₄) can proceed with high cis-selectivity.[8] The stereochemical outcome is often controlled by the steric approach of the hydride reagent.
Synthetic Pathway to a cis-1,3-Disubstituted Cyclobutane:
Caption: Synthesis of a cis-1,3-disubstituted cyclobutane.
-
cis to trans Isomerization: Isomerization of a cis-cyclobutane derivative to its trans counterpart is not always straightforward and often requires specific reaction conditions.
-
Thermodynamic vs. Kinetic Control: If the trans-isomer is thermodynamically more stable, it may be possible to achieve isomerization under equilibrating conditions, for example, by using a strong base to epimerize an adjacent stereocenter.
-
Photochemical Isomerization: In some systems, photochemical irradiation can induce cis-trans isomerization.[9] However, this is highly substrate-dependent.
-
Ring-Opening and Closing: A more general, albeit longer, approach would involve a stereoselective ring-opening reaction followed by a stereoselective ring-closing reaction that favors the formation of the trans-isomer. The stereochemical course of electrocyclic ring-opening and closing reactions is governed by the Woodward-Hoffmann rules.[10]
-
References
-
Barluenga, J., et al. (2011). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Angewandte Chemie International Edition, 50(20), 4640-4643. [Link]
-
Liu, H.-J. (1976). Oxidative cleavage of tertiary cyclobutanols. A new synthetic approach to 1,4-ketols and 1,4-diketones. Canadian Journal of Chemistry, 54(19), 3113-3115. [Link]
-
Li, B., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-10. [Link]
-
van der Heijden, M. A., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation. Stoltz Group Publications. [Link]
-
Wikipedia. (n.d.). Paternò–Büchi reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Kinouchi, H., et al. (2021). Oxidative β-Cleavage of Fused Cyclobutanols Leading to Hydrofuran-Fused Polycyclic Aromatic Compounds. The Journal of Organic Chemistry, 86(18), 12534-12543. [Link]
-
Younas, S. (n.d.). Paterno Buchi Reaction Notes. Scribd. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2348. [Link]
-
Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1938-1945. [Link]
-
Sarpong, R., & Tantillo, D. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2501-2518. [Link]
-
Pérez-Gómez, A., et al. (2020). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 85(15), 9897-9905. [Link]
-
Sarpong, R., & Tantillo, D. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]
-
D'Auria, M. (2019). The Paternò-Büchi reaction - a comprehensive review. SciSpace. [Link]
-
Cerrada, E., et al. (2018). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganic Chemistry, 57(17), 10865-10878. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanols. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Woodward–Hoffmann rules. In Wikipedia. Retrieved January 2, 2026, from [Link]
Sources
- 1. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
Removal of silyl byproducts in reactions involving "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol"
Technical Support Center: Silyl Byproduct Removal
A Guide for Researchers in Organic Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges associated with the removal of silyl byproducts in reactions involving cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol. The tert-butyldimethylsilyl (TBDMS or TBS) ether in this molecule is a common protecting group for alcohols. Its removal, while necessary, often introduces silicon-containing byproducts that can complicate purification. This resource is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively navigate these purification challenges.
Understanding the Challenge: The Nature of Silyl Byproducts
Deprotection of a TBDMS ether, whether under acidic, basic, or fluoride-mediated conditions, generates silyl byproducts.[1][2] The most common byproducts are tert-butyldimethylsilanol (TBDMS-OH) and its self-condensation product, 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane.[3] The physical properties of these byproducts, particularly their polarity, can be similar to the desired deprotected alcohol, making separation by traditional methods like flash chromatography challenging.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting a TBDMS ether like the one on this compound?
The three primary methods for cleaving TBDMS ethers are:
-
Fluoride-Based Deprotection: This is the most common method, utilizing a fluoride source like tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond is the driving force for this reaction.[5]
-
Acidic Hydrolysis: Silyl ethers can be cleaved under acidic conditions, often using reagents like acetic acid in an aqueous solvent or a stronger acid in an organic solvent.[2][6]
-
Basic Hydrolysis: While less common for the robust TBDMS group, basic conditions can also effect deprotection.[7]
Q2: My reaction involves a fluoride-mediated deprotection using TBAF. During the aqueous workup, I'm losing my polar product. How can I avoid this?
This is a frequent issue when the desired product has high water solubility.[3] An effective alternative to a traditional aqueous workup is the use of an ion-exchange resin. A common protocol involves adding a cation exchange resin, such as DOWEX® 50WX8, along with a mild inorganic base like calcium carbonate to the crude reaction mixture.[3][8] The resin sequesters the tetrabutylammonium cation, and the base neutralizes the fluoride, allowing for removal by filtration and avoiding an aqueous extraction.[8]
Q3: Can I load my crude reaction mixture containing TBAF directly onto a silica gel column?
While possible, it is generally not recommended. TBAF and its byproducts can co-elute with polar products on silica gel, leading to incomplete purification.[3][9] It is best to first remove the majority of the TBAF salts through a modified workup or an ion-exchange resin treatment before chromatographic purification.
Q4: I've performed an acidic deprotection. What's the best way to remove the resulting silanol and siloxane byproducts?
Following an acidic deprotection, a standard aqueous workup is often the first step.[10] The polarity of the silyl byproducts can sometimes allow for their removal through liquid-liquid extraction with a non-polar solvent like hexanes, in which the byproducts are more soluble than the desired polar alcohol.[4] If co-elution is still an issue during chromatography, consider derivatizing the crude mixture to alter the polarity of your desired product or the byproducts before purification.
Troubleshooting Guides
Scenario 1: Silyl Byproducts Co-eluting with the Desired Product During Flash Chromatography
Problem: The desired deprotected alcohol and the silyl byproducts (TBDMS-OH and the corresponding disiloxane) have very similar Rf values on TLC, making separation by flash chromatography difficult.
Root Cause Analysis: The polarity of tert-butyldimethylsilanol can be very close to that of small, polar organic molecules.
Solutions:
-
Optimize the Solvent System:
-
Change Solvent Polarity: A systematic evaluation of different solvent systems is the first step. If a standard hexane/ethyl acetate gradient is failing, consider switching to a dichloromethane/methanol or a toluene/acetone system. These changes can alter the selectivity of the separation.[4]
-
Employ a Non-polar "Push": Sometimes, starting with a very non-polar solvent system (e.g., pure hexanes) can help to first elute the less polar disiloxane byproduct before increasing the polarity to elute your product and the more polar silanol.
-
-
Azeotropic Removal: For volatile silanols, repeated evaporation with a solvent that forms an azeotrope with the byproduct, such as toluene, can sometimes be effective, although this is less reliable for higher boiling point silanols like TBDMS-OH.
-
Chemical Scavenging:
-
Polymer-Supported Scavengers: Functionalized silica gels, known as scavengers, can be used to selectively bind and remove impurities. For acidic byproducts, an amine-functionalized silica can be effective.[11][12]
-
Derivatization: If the desired product has a reactive functional group that the silyl byproducts lack (or vice versa), a selective chemical reaction can be used to dramatically alter the polarity of one of the components, making separation straightforward.
-
Scenario 2: Incomplete Deprotection Reaction
Problem: After the allotted reaction time, TLC analysis shows a significant amount of the starting silyl ether remaining.
Root Cause Analysis:
-
Insufficient Reagent: The stoichiometry of the deprotecting agent may be too low.
-
Reagent Quality: The deprotecting agent, particularly TBAF solutions which can be hygroscopic, may have degraded.[13]
-
Steric Hindrance: The silyl ether may be in a sterically hindered environment, slowing down the reaction rate.
Solutions:
-
Increase Reagent Equivalents: Add additional deprotecting agent and continue to monitor the reaction.
-
Verify Reagent Quality: Use a fresh bottle of the deprotecting agent or titrate the existing solution to determine its concentration. For TBAF, ensure it is stored under an inert atmosphere.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier for sterically hindered substrates.[14]
-
Switch Deprotection Method: If one method is consistently failing, consider an alternative. For example, if acidic conditions are not effective, a fluoride-based method may be more successful.
Data and Protocols
Comparative Data on Silyl Ether Stability
The stability of different silyl ethers to acidic hydrolysis varies, which can be exploited for selective deprotection.
| Silyl Ether | Relative Rate of Acidic Hydrolysis |
| TMS (Trimethylsilyl) | ~1 |
| TES (Triethylsilyl) | ~64 |
| TBDMS (tert-Butyldimethylsilyl) | ~20,000 |
| TIPS (Triisopropylsilyl) | ~700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | ~100,000 |
Data adapted from Greene's Protective Groups in Organic Synthesis.[15] This table highlights the significantly greater stability of TBDMS compared to TMS and TES, making it a more robust protecting group.
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection [14]
-
Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Removal of TBAF Byproducts with Ion-Exchange Resin [3]
-
To the crude reaction mixture from a TBAF deprotection, add powdered calcium carbonate (approximately 5 equivalents based on the amount of TBAF used).
-
Add DOWEX® 50WX8 resin (approximately 1.5 g per mmol of TBAF).
-
Add methanol (typically equal to or double the volume of the initial reaction solvent) and stir the suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® in a fritted funnel.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now substantially free of tetrabutylammonium salts.
Visualizations
Caption: General workflow for TBDMS deprotection and purification.
Caption: Formation of silyl byproducts during deprotection.
References
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Wikipedia. (2023, October 26). Silyl ether.
- Kumar, R., & Sharma, P. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. PMC, 17(2), 141–144.
- Organic Syntheses. (2022).
- Oxford Academic. (n.d.). Removal of f-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF).
- Chemistry LibreTexts. (2021, June 10). 16: Silylethers.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Google Patents. (2014). Method for removing silanol compound, chemical filter, and exposure device.
- NIH. (n.d.).
- Google Patents. (1998). Process for purifying siloxane.
- chemeurope.com. (n.d.). Silyl ether.
- BenchChem. (2025). Technical Support Center: Purification of TBDPS-Deprotected Reaction Mixtures.
- Shirini, F., & Mollarazi, E. (2004). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Russian Journal of Organic Chemistry, 40(1), 133-134.
- BenchChem. (2025). Technical Support Center: Tetrabutylammonium Fluoride (TBAF) Deprotection.
- Chemistry Stack Exchange. (2016, June 30).
- Reddit. (2022, July 29).
- BenchChem. (2025).
- SiliCycle. (n.d.). SiliaBond Organic Scavengers.
- ResearchGate. (n.d.). Deprotection a of 20 with 1 mol/L TBAF-THF containing different amines.
- Google Patents. (1984). Silane scavengers for hydroxy radicals containing silicon-hydrogen bonds.
- BenchChem. (2025).
- White, J. D., & Carter, R. G. (2008). Silyl Ethers. In Science of Synthesis (Vol. 37, pp. 243-326). Thieme.
- BenchChem. (2025).
- ACS Publications. (n.d.). Chromatographic Evidence of Silyl Ether Formation (SEF)
- Google Patents. (2010).
- Si-Novation. (n.d.). China Silica-based Scavengers Manufacturers, Suppliers, Factory.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Fujisilysia Chemical. (n.d.). SCAVENGER.
- ResearchGate. (2015, June 10). How to chemically remove silane molecules which are covalently bound to silica surface?
- Power Chemical Corporation. (n.d.). Water Scavengers | Silane Hydrophobing Agents | Drying Agents.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Thorn-Seshold, O. (2014). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 18(11), 1419–1423.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. si-novations.com [si-novations.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
Scaling up the synthesis of molecules derived from "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter when scaling up syntheses involving this versatile cyclobutane intermediate. Cyclobutane derivatives are of growing interest in medicinal chemistry, particularly in the development of antiviral nucleoside analogues, due to their unique conformational constraints.[1][2] This guide leverages field-proven insights to ensure your scale-up process is efficient, reproducible, and successful.
I. Core Concepts & Initial Scale-Up Considerations
When moving from bench-scale (milligram to gram) to pilot-plant or manufacturing scale (kilogram), several factors that were negligible in smaller reactions can become critical. For syntheses involving this compound, the stability of the tert-butyldimethylsilyl (TBDMS) protecting group and the polarity of the cyclobutanol moiety are primary considerations.
A. Understanding the Stability of the TBDMS Ether
The TBDMS group is a robust protecting group for alcohols, significantly more stable than trimethylsilyl (TMS) ethers.[3] However, its stability is not absolute and is susceptible to cleavage under certain conditions, which can be exacerbated during longer reaction times or more vigorous work-ups common in large-scale synthesis.
-
Acidic Conditions: The Si-O bond is labile in the presence of strong acids. Even mildly acidic conditions, if prolonged, can lead to premature deprotection.
-
Basic Conditions: While more stable to base than to acid, strong bases can also induce cleavage.
-
Fluoride Ions: Reagents such as tetra-n-butylammonium fluoride (TBAF) are commonly used for deprotection and must be avoided in steps where the TBDMS group needs to remain intact.[3]
B. Managing Polarity in Purification
The hydroxyl group in the starting material and the potential for polar functional groups in subsequent products can present purification challenges on a large scale. Highly polar compounds may be difficult to extract from aqueous phases and can streak on silica gel chromatography.[4]
II. Troubleshooting Guide: Common Synthetic Transformations
This section addresses common issues encountered during typical synthetic transformations of this compound.
Scenario 1: Oxidation to 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
A frequent downstream reaction is the oxidation of the secondary alcohol to the corresponding ketone.
Question: My large-scale oxidation is sluggish and gives a low yield of the desired cyclobutanone. What are the likely causes and solutions?
Answer:
Several factors can contribute to incomplete or low-yielding oxidations on a larger scale.
-
Issue: Inefficient Mixing and Mass Transfer
-
Explanation: On a large scale, ensuring uniform mixing of reagents is more challenging. If the oxidizing agent is not efficiently dispersed, localized "hot spots" or areas of low concentration can occur, leading to incomplete reaction or side product formation.
-
Troubleshooting:
-
Mechanical Stirring: Ensure you are using an appropriate overhead mechanical stirrer that can handle the viscosity and volume of the reaction mixture.
-
Baffled Flasks: Use baffled reaction vessels to improve mixing and prevent vortexing.
-
Controlled Addition: Add the oxidizing agent slowly and sub-surface if possible to ensure it is immediately dispersed into the bulk of the reaction mixture.
-
-
-
Issue: Thermal Management
-
Explanation: Oxidations are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature increase can lead to decomposition of the starting material, product, or reagents.
-
Troubleshooting:
-
Jacketed Reactor: Use a jacketed reactor with a circulating coolant to maintain a stable internal temperature.
-
Slow Addition: Add the oxidant at a rate that allows the cooling system to manage the heat generated.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the bath temperature.
-
-
-
Issue: Reagent Stoichiometry and Quality
-
Explanation: The quality and exact stoichiometry of reagents are critical. For example, if using a Swern oxidation, ensure the oxalyl chloride or trifluoroacetic anhydride is fresh and the triethylamine is dry.
-
Troubleshooting:
-
Reagent Titration: If possible, titrate the oxidizing agent to determine its exact concentration before use.
-
Increased Equivalents: On a larger scale, it is sometimes necessary to use a slight excess (e.g., 1.1-1.2 equivalents) of the oxidizing agent to drive the reaction to completion, but this should be done cautiously to avoid over-oxidation or other side reactions.
-
-
Scenario 2: Nucleophilic Substitution on a Derived Electrophile
For applications in antiviral synthesis, the cyclobutane ring is often coupled with a nucleobase.[1][2] This typically involves converting the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) followed by nucleophilic substitution.
Question: I am attempting a nucleophilic substitution with a purine base on the tosylated derivative of my cyclobutanol, but the reaction is slow and I am observing elimination byproducts. How can I optimize this?
Answer:
This is a common challenge, particularly with sterically hindered systems like the neopentyl-like environment of the cyclobutane ring.
-
Issue: Steric Hindrance Slowing SN2 Reaction
-
Explanation: The bulky TBDMS group and the cyclobutane ring itself can sterically hinder the backside attack required for an SN2 reaction.[5] This can lead to slow reaction rates, requiring higher temperatures, which in turn can favor elimination (E2) pathways.
-
Troubleshooting:
-
Choice of Leaving Group: A better leaving group can accelerate the substitution. Consider using a triflate (Tf) or nosylate (Ns) group, which are more reactive than tosylates or mesylates.
-
Solvent Effects: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to solvate the cation of the nucleobase salt and leave the anion more nucleophilic. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
-
Temperature Optimization: Carefully screen the reaction temperature. Start at a lower temperature and slowly increase it. The goal is to find a temperature where the substitution proceeds at a reasonable rate without significant elimination.
-
-
-
Issue: Competing Elimination (E2) Reaction
-
Explanation: The basicity of the nucleophile (e.g., a deprotonated purine) can lead to E2 elimination, especially at elevated temperatures.
-
Troubleshooting:
-
Non-nucleophilic Base: If adding an external base to deprotonate the nucleophile in situ, use a non-nucleophilic, sterically hindered base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.
-
Counterion Effects: The choice of counterion for the nucleobase salt can be important. For example, a cesium salt may be more reactive than a sodium or potassium salt due to better solubility and dissociation in organic solvents.
-
-
Scenario 3: TBDMS Deprotection
The final step in many synthetic sequences is the removal of the TBDMS protecting group.
Question: During my large-scale deprotection with TBAF, I am getting a complex mixture of products and purification is difficult. What could be going wrong?
Answer:
While TBAF is a standard reagent for TBDMS deprotection, its use on a large scale can introduce complications.[3]
-
Issue: TBAF as a Base
-
Explanation: TBAF is not only a source of fluoride ions but is also basic. This basicity can catalyze side reactions such as epimerization, elimination, or hydrolysis of other sensitive functional groups in the molecule.
-
Troubleshooting:
-
Buffered TBAF: Use a buffered TBAF solution, such as TBAF with acetic acid, to neutralize the basicity.
-
Alternative Fluoride Sources: Consider using other fluoride sources that are less basic, such as HF-pyridine or triethylamine trihydrofluoride (Et3N·3HF). These should be handled with extreme caution and appropriate personal protective equipment.
-
-
-
Issue: Work-up and Purification
-
Explanation: The work-up of large-scale TBAF reactions can be challenging. The resulting tetra-butylammonium salts can act as phase-transfer catalysts, leading to emulsions during aqueous extraction. The final diol product is often highly polar and water-soluble, making extraction from the aqueous phase difficult.
-
Troubleshooting:
-
Aqueous Work-up: Wash the organic layer with saturated ammonium chloride solution to help remove TBAF salts.
-
Evaporation and Filtration: If the product is in an organic solvent, you can concentrate the solution and add a less polar solvent (like diethyl ether or MTBE) to precipitate out the tetra-butylammonium salts, which can then be removed by filtration.
-
Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary to achieve a good recovery.
-
Alternative Chromatography: If standard silica gel chromatography is problematic due to the high polarity of the product, consider reversed-phase chromatography or using a more polar stationary phase like diol- or amino-functionalized silica.[6]
-
-
III. Experimental Protocols & Data
Protocol 1: Scale-Up of Oxidation using Dess-Martin Periodinane (DMP)
This protocol is provided as a representative example for the oxidation of this compound.
Workflow Diagram:
Caption: Workflow for the scale-up oxidation of the protected cyclobutanol.
Step-by-Step Methodology:
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet with this compound (1.0 kg, 4.94 mol) and anhydrous dichloromethane (DCM, 10 L).
-
Cooling: Start stirring and cool the solution to 0°C using the circulating chiller.
-
DMP Addition: Slowly add Dess-Martin Periodinane (2.31 kg, 5.44 mol, 1.1 equiv) in portions over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the mixture back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (5 L) followed by a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 L). Stir vigorously for 30 minutes until the organic layer is clear.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 2 L).
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 4 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone.
Quantitative Data Summary:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |
| cis-3-TBDMS-cyclobutanol | 202.37 | 1.0 | 4.94 | 1.0 |
| Dess-Martin Periodinane | 424.14 | 2.31 | 5.44 | 1.1 |
| Dichloromethane | - | ~14 L | - | - |
| Expected Product | 200.35 | ~0.89 kg | ~4.45 mol | ~90% Yield |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group? A1: Yes, other silyl ethers like triethylsilyl (TES) or triisopropylsilyl (TIPS) can be used. The choice depends on the required stability. TES is more labile than TBDMS, while TIPS is more robust. For very harsh conditions, a tert-butyldiphenylsilyl (TBDPS) group might be considered.[7]
Q2: My starting alcohol seems to be degrading on silica gel during purification. What can I do? A2: The slightly acidic nature of silica gel can sometimes cause partial cleavage of the TBDMS group, especially if the compound spends a long time on the column. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine), or use a different stationary phase like alumina (neutral or basic).
Q3: Is it possible to perform a one-pot protection and oxidation? A3: While one-pot procedures are attractive for process efficiency, they can be challenging to scale up. A one-pot protection-oxidation would require careful selection of reagents and conditions that are compatible with both transformations. It is generally recommended to isolate and purify the TBDMS-protected intermediate before proceeding to the oxidation step to ensure better control and higher overall yield on a large scale.
Q4: How can I improve the recovery of my final, highly polar diol product after deprotection? A4: Recovering polar diols from aqueous work-ups is a common challenge. After the initial extractions with a standard solvent like ethyl acetate, consider back-extracting the aqueous phase with a more polar solvent mixture, such as 10% isopropanol in chloroform or dichloromethane.[8] Alternatively, evaporating the aqueous layer (if the product is stable) or using continuous liquid-liquid extraction are also viable options for maximizing recovery.
V. References
-
Research and Reviews. Organic Chemistry: 2018- Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Available from: [Link]
-
Taylor & Francis Online. MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Available from: [Link]
-
Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. Available from: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Available from: [Link]
-
MDPI. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Available from: [Link]
-
ResearchGate. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Available from: [Link]
-
PubChem. 3-(((1,1-Dimethylethyl)dimethylsilyl)oxy)cyclobutanone. Available from: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available from: [Link]
-
ResearchGate. Oxidative Transformation of Cyclic Ethers/Amines to Lactones/Lactams Using a DIB/TBHP Protocol. Available from: [Link]
-
Organic Syntheses. S-[[[(1,1-Dimethylethyl)-Dimethylsilyl]oxy]methyl] Ester. Available from: [Link]
-
CP Lab Safety. cis-3-[[(1, 1-dimethylethyl)dimethylsilyl]oxy]cyclobutanol, min 97%, 250 mg. Available from: [Link]
-
KRAMAR. This compound. Available from: [Link]
-
ResearchGate. Formal Nucleophilic Substitution of Bromocyclopropanes. Available from: [Link]
-
ScienceDirect. Oxidation of alkoxyphenols. Part 23. A re-examination of the reaction of 5,5′-dimethoxy-3,3′-di-t-butylbiphenyl-2,2′-diol with lead tetraacetate: crystal structure of the product. Available from: [Link]
-
Semantic Scholar. Sequential nucleophilic substitution on halogenated triazines, pyrimidines, and purines: a novel approach to cyclic peptidomimetics. Available from: [Link]
-
ResearchGate. Kinetic and thermodynamic studies of the oxidation of acyclic primary perfumery alcohols using K2S2O8 and KIO4 in acidic medium. Available from: [Link]
-
Portal de Recerca de la Universitat Autònoma de Barcelona. Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. Available from: [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
Reddit. How to get higher yields for TBDMSCl protection of alcohol. Available from: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to Cyclobutane Linkers in PROTACs: A Performance Comparison Featuring cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Linker as the Architect of Degradation
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful modality. These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC's structure consists of three components: a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and a linker that connects them.[2][3]
Historically, linkers were often viewed as simple spacers, with flexible polyethylene glycol (PEG) or alkyl chains being the default choice due to their synthetic accessibility.[2][3][] However, the field is undergoing a paradigm shift, recognizing that the linker is not merely a tether but a critical determinant of a PROTAC's efficacy.[3][][6] Its length, composition, and rigidity profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[6][7] This guide will explore the strategic shift towards rigid linkers, focusing on the versatile cyclobutane scaffold and, in particular, the utility of the cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol building block.
The Rigidity Rationale: Overcoming the Flexibility Penalty
The adoption of flexible linkers, while convenient, comes with an inherent thermodynamic cost. The high conformational freedom of a long, flexible chain results in a significant entropic penalty upon formation of the ternary complex. This can lead to less stable complexes and, consequently, less efficient protein degradation.[]
Recent studies have shown that incorporating rigid structural motifs can pre-organize the PROTAC into a more bioactive conformation, enhancing potency and improving drug-like properties.[7][8][]
Key Advantages of Rigid Linkers:
-
Enhanced Ternary Complex Stability: By minimizing conformational entropy loss, rigid linkers can promote more favorable and productive protein-protein interactions, leading to more efficient ubiquitination.[7][]
-
Improved Selectivity: A constrained linker can enforce a specific geometry that is optimal for the desired POI and E3 ligase pair, potentially reducing off-target degradation.[]
-
Favorable Pharmacokinetics: Rigidification can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and optimizing lipophilicity.[10] Cycloalkanes, for instance, are often used to improve the stability and solubility of the resulting ternary complex.[1][]
Cyclobutane Scaffolds: A Privileged Linker Motif
The cyclobutane ring has emerged as a particularly attractive rigid linker element. Its puckered, three-dimensional structure provides well-defined exit vectors for the warhead and anchor ligands, allowing for precise spatial control. The stereochemistry of the substituents (e.g., cis vs. trans) becomes a powerful tool for fine-tuning the geometry of the PROTAC to achieve optimal ternary complex formation.
Comparative Analysis of Cyclobutane Linker Stereoisomers
The choice of stereochemistry on the cyclobutane ring is a critical design consideration, as it dictates the overall shape of the PROTAC molecule.
| Linker Stereochemistry | Resulting Conformation | Potential Impact on PROTAC Performance |
| 1,3-cis-disubstituted | "U-shaped" or bent | Can facilitate positive cooperativity by promoting intramolecular contacts within the ternary complex. Often leads to high degradation potency. |
| 1,3-trans-disubstituted | Linear or extended | May be optimal for spanning larger distances between the POI and E3 ligase binding pockets. Can be beneficial where a more extended conformation is required. |
| 1,2-disubstituted | Varied exit vectors | Offers alternative spatial arrangements that can be explored to find unique and productive binding modes not accessible with 1,3-isomers. |
Spotlight: The Versatile Building Block this compound
This specific molecule, available from various suppliers[11][12][13][14], is a highly valuable starting material for constructing PROTACs with a cis-1,3-disubstituted cyclobutane linker. Its key advantage lies in the differentiated hydroxyl groups. One is protected with a bulky tert-butyldimethylsilyl (TBS) group, while the other remains free. This arrangement enables a controlled, stepwise functionalization, providing a robust and modular route to the final bifunctional linker.
Experimental Design: Synthesis and Evaluation Workflow
A typical workflow for developing a PROTAC using this building block involves a synthesis phase followed by a comprehensive evaluation phase.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthonix, Inc > 1408074-89-4 | this compound [synthonix.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Cyclobutanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, … [cymitquimica.com]
- 14. This compound | 1408074-89-4 [chemicalbook.com]
A Researcher's Guide to Silyl Ether Protecting Groups for Cyclobutanols: A Comparative Analysis of TBS, TIPS, and TBDPS
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. The cyclobutane motif, an increasingly important structural component in medicinal chemistry due to its unique conformational constraints and metabolic stability, often presents synthetic challenges.[1][2] The secondary alcohol functionality inherent to cyclobutanol and its derivatives requires robust yet selectively cleavable protection to withstand a diverse array of reaction conditions.
This guide provides an in-depth comparative analysis of three widely employed silyl ether protecting groups—tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS)—specifically for the protection of cyclobutanols. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental choices and providing a framework for rational decision-making in your synthetic endeavors.
The Critical Role of Steric Hindrance and Stability
The choice of a silyl protecting group for a sterically hindered secondary alcohol like cyclobutanol hinges on a delicate balance between ease of installation, stability to various reaction conditions, and facile, selective removal. The primary differentiating factor among TBS, TIPS, and TBDPS is the steric bulk around the silicon atom, which directly influences their stability.[3][4]
Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| Data sourced from multiple references.[3][5] |
As the data unequivocally demonstrates, increasing steric bulk dramatically enhances stability towards acidic hydrolysis. TBDPS is exceptionally robust under acidic conditions, making it the protecting group of choice when harsh acidic reagents are employed elsewhere in the synthetic route.[3][6] In contrast, under basic conditions, the stability order is slightly different, with TIPS exhibiting the greatest resilience.[3][6] The comparable stability of TBS and TBDPS in basic media is also a key consideration for orthogonal protection strategies.[3]
Strategic Selection of the Appropriate Silyl Ether
The selection of the optimal silyl ether for a cyclobutanol substrate is a strategic decision guided by the planned synthetic sequence. The following decision-making workflow, grounded in the principles of steric hindrance and relative stability, provides a logical framework for this process.
Caption: Decision-making workflow for selecting a silyl protecting group for cyclobutanol.
Mechanistic Insights into Silylation and Desilylation
A thorough understanding of the reaction mechanisms for the formation and cleavage of silyl ethers is fundamental to troubleshooting and optimizing reaction conditions.
Silylation of Cyclobutanol
The protection of a hindered secondary alcohol like cyclobutanol typically proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom of the silyl chloride. The reaction is generally catalyzed by a base, such as imidazole, which can act as a nucleophilic catalyst to form a more reactive silylating agent.[7] For particularly hindered substrates, the use of a more reactive silyl triflate (e.g., TBSOTf) with a non-nucleophilic base like 2,6-lutidine is often necessary.[7][8]
Caption: Generalized mechanism for the silylation of an alcohol.
Deprotection of Silyl Ethers
The cleavage of silyl ethers is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction.[7][9] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate, which then collapses to release the alkoxide.[9]
Caption: Mechanism of fluoride-mediated deprotection of a silyl ether.
Acid-catalyzed hydrolysis is an alternative deprotection method, particularly for less stable silyl ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or methanol) on the silicon atom.[7]
Experimental Protocols
The following protocols are provided as representative examples for the protection and deprotection of a generic cyclobutanol. Researchers should note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.
Protocol 1: Protection of Cyclobutanol with TBSCl (Corey Protocol)
This protocol is a standard procedure for the introduction of the TBS group.[7][9]
Materials:
-
Cyclobutanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclobutanol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv) and TBSCl (1.2 equiv) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected cyclobutanol.
Protocol 2: Protection of Cyclobutanol with TIPSOTf
For sterically demanding cyclobutanols where TBSCl may be sluggish, the more reactive TIPSOTf is a suitable alternative.[8]
Materials:
-
Cyclobutanol
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclobutanol (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0 °C, add TIPSOTf (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography.
Protocol 3: Deprotection of a TBDPS-Protected Cyclobutanol using TBAF
This protocol describes the cleavage of a robust TBDPS ether using the most common fluoride source.[10]
Materials:
-
TBDPS-protected cyclobutanol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDPS-protected cyclobutanol (1.0 equiv) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the steric environment.
-
Once the reaction is complete, quench by adding water.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected cyclobutanol.
Concluding Remarks for the Practicing Scientist
The selection of a silyl ether protecting group for cyclobutanol is a nuanced decision that requires careful consideration of the entire synthetic strategy. The TBS group offers a good balance of stability and ease of removal, making it a versatile first choice for many applications. For synthetic routes involving harsh acidic conditions, the exceptional stability of the TBDPS group is unparalleled. When resilience to basic and nucleophilic reagents is paramount, the TIPS group provides the most robust protection.
This guide has provided a comprehensive comparison of these three key protecting groups, supported by quantitative stability data, mechanistic insights, and practical experimental protocols. By leveraging this information, researchers, scientists, and drug development professionals can make more informed and strategic decisions, ultimately leading to more efficient and successful syntheses of complex cyclobutanol-containing molecules.
References
-
BTC. (2025). What are the applications of cyclobutanol derivatives? - Blog. [Link]
-
Janssen, M. A. C. H., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. [Link]
-
Organic Syntheses. (n.d.). A procedure for the protection of a primary alcohol as a silyl ether. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
-
Chem-Station. (2014). Silyl Protective Groups. [Link]
-
The Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
Sources
- 1. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of chiral building blocks is paramount. Substituted cyclobutanes, in particular, are increasingly recognized as valuable scaffolds in medicinal chemistry due to their unique conformational properties which can impart favorable metabolic stability and binding affinities. This guide provides an in-depth comparison of spectroscopic techniques for confirming the structure and stereochemistry of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, a key intermediate, against its trans isomer. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and experimental data to ensure confident structural assignment.
The Critical Role of Stereochemistry: cis vs. trans Isomers
The spatial arrangement of substituents on a cyclobutane ring profoundly influences its biological activity. The distinction between cis and trans isomers is not merely an academic exercise; it can be the determining factor in a drug candidate's efficacy and safety profile. Therefore, robust analytical methods to confirm the desired stereochemistry are indispensable. In this guide, we focus on the tert-butyldimethylsilyl (TBDMS) protected derivative of 3-hydroxycyclobutanol, a common strategy to mask a hydroxyl group during a synthetic sequence.
Synthesis of cis and trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
A reliable spectroscopic comparison begins with the unambiguous synthesis of both the cis and trans isomers. A common route involves the protection of the commercially available cis- or trans-1,3-cyclobutanediol.
Experimental Protocol: Silylation of 1,3-Cyclobutanediol
-
To a solution of cis- or trans-1,3-cyclobutanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-protected product.
This procedure, adapted for both isomers, provides the necessary materials for a direct spectroscopic comparison.
Comparative Spectroscopic Analysis
Proton NMR (¹H NMR) is arguably the most definitive technique for distinguishing between the cis and trans isomers of 3-TBDMS-oxy-cyclobutanol. The key lies in the analysis of chemical shifts and, more importantly, the coupling constants (J-values) of the cyclobutane ring protons.[1][2][3]
dot graph "Experimental_Workflow" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for synthesis and analysis."
Key Differentiating Features in ¹H NMR:
-
Symmetry: The cis isomer possesses a Cₛ plane of symmetry, leading to a simpler spectrum with fewer unique proton signals compared to the less symmetric trans isomer.
-
Chemical Shifts: The protons on the carbon bearing the hydroxyl group (CH-OH) and the silyloxy group (CH-OTBDMS) will exhibit different chemical shifts depending on their relative orientation. In many deuterated solvents like CDCl₃, the hydroxyl proton is often a broad singlet that can be exchanged with D₂O.[4]
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J) between adjacent protons on the cyclobutane ring is highly dependent on the dihedral angle between them.[5][6][7] Generally, cis couplings are different from trans couplings, providing a reliable method for assignment.
| Proton | Expected δ (ppm) for cis-isomer | Expected δ (ppm) for trans-isomer | Key Observations |
| Si-C(CH₃)₃ | ~0.90 (s, 9H) | ~0.90 (s, 9H) | Characteristic singlet for the t-butyl group. |
| Si-(CH₃)₂ | ~0.05 (s, 6H) | ~0.05 (s, 6H) | Characteristic singlet for the dimethylsilyl group. |
| Ring CH₂ | ~2.0-2.6 (m, 4H) | ~1.8-2.8 (m, 4H) | Complex multiplets, often overlapping. |
| CH-OH | ~4.2-4.5 (m, 1H) | ~4.0-4.3 (m, 1H) | The chemical shift is sensitive to the stereochemistry. |
| CH-OTBDMS | ~4.0-4.3 (m, 1H) | ~3.8-4.1 (m, 1H) | The chemical shift is sensitive to the stereochemistry. |
| OH | Variable (br s, 1H) | Variable (br s, 1H) | Broad signal, exchangeable with D₂O. |
Note: These are approximate chemical shift ranges and can vary based on solvent and concentration.[8][9][10]
Carbon NMR provides complementary information. Similar to ¹H NMR, the symmetry of the cis isomer results in fewer signals. The chemical shifts of the cyclobutane ring carbons are also diagnostic.
| Carbon | Expected δ (ppm) for cis-isomer | Expected δ (ppm) for trans-isomer |
| Si-C(CH₃)₃ | ~25.7 | ~25.7 |
| Si-C(CH₃)₃ | ~18.0 | ~18.0 |
| Si-(CH₃)₂ | ~-4.8 | ~-4.8 |
| Ring CH₂ | ~35-45 | ~35-45 (two distinct signals) |
| CH-OH | ~65-70 | ~65-70 |
| CH-OTBDMS | ~65-70 | ~65-70 |
IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for stereoisomer differentiation. Both isomers will exhibit similar characteristic absorptions.
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[11][12][13] The broadness is due to hydrogen bonding.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring and the TBDMS group.
-
C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and the silyl ether.[14]
-
Si-O Stretch: A strong absorption typically around 835 cm⁻¹.
While the fingerprint regions (below 1500 cm⁻¹) of the cis and trans isomers will differ, these differences can be subtle and are best used in conjunction with NMR data.
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Under electron ionization (EI), TBDMS ethers have characteristic fragmentation pathways.[15][16]
-
Molecular Ion (M⁺): The molecular ion peak may be weak or absent.
-
[M-C₄H₉]⁺: A very common and often abundant fragment resulting from the loss of the tert-butyl group (m/z = M - 57).[17][18] This is a key diagnostic ion for TBDMS ethers.
-
Other Fragments: Other fragmentations can occur, such as the loss of water from the alcohol or cleavage of the cyclobutane ring.
While the high-resolution mass will be identical for both isomers, subtle differences in the relative abundances of fragment ions might be observed, although this is generally not a primary method for stereochemical assignment.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=11];
} caption: "Structures of cis and trans isomers."
Conclusion: An Integrated Approach
For the unambiguous structural confirmation of this compound, an integrated spectroscopic approach is essential. While IR and MS confirm the presence of the correct functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most powerful tool for the definitive assignment of stereochemistry . The differences in symmetry, chemical shifts, and particularly the coupling constants of the cyclobutane ring protons provide a clear and reliable distinction between the cis and trans isomers. By following the experimental protocols and comparative data analysis outlined in this guide, researchers can confidently verify the structure of their target molecules, a critical step in advancing drug development programs.
References
-
Cavanaugh, J. R., & Dailey, B. P. (1962). Nuclear Magnetic Resonance Spectra of Monosubstituted Cyclobutanes. The Journal of Chemical Physics, 36(10), 2449–2453. [Link]
-
Pickett, J. E., & Lias, S. G. (1982). The gas-phase ion chemistry of tert-butyldimethylsilyl ethers. Journal of the American Society for Mass Spectrometry, 13(4), 384-391. [Link]
-
Lustig, E. (1961). The NMR Spectra of Cyclobutane Derivatives. I. Vicinal and Cross-Ring Coupling Constants in the 1, 2-Dihalocyclobutanes. Journal of the American Chemical Society, 83(12), 2507–2514. [Link]
-
Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press. [Link]
-
Abraham, R. J., & Loftus, P. (1988). Proton and Carbon-13 NMR Spectroscopy: An Integrated Approach. Heyden. [Link]
-
Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
-
Williamson, K. L., & Johnson, W. S. (1961). The Nuclear Magnetic Resonance Spectra of Substituted Cyclobutanes. Journal of the American Chemical Society, 83(23), 4623–4630. [Link]
-
Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Cyclobutane and its Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. (n.d.). 3-Methyl-3-buten-1-ol, TBDMS derivative. [Link]
-
Organic Syntheses. (n.d.). (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. [Link]
Sources
- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] t-Butyldimethylsilyl derivatives in the gas chromatography-mass spectrometry of steroids. | Semantic Scholar [semanticscholar.org]
- 17. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. | Semantic Scholar [semanticscholar.org]
- 18. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of PROTACs synthesized with "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol"
A Comparative Guide to Cyclobutane-Based Linkers versus Traditional Flexible Chains in PROTAC Design
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, designed to hijack the cell's ubiquitin-proteasome system, offer a paradigm shift from traditional inhibition to outright elimination of disease-causing proteins. While the warhead and the E3 ligase ligand are the recognized actors in this molecular drama, the linker connecting them is the unseen architect, profoundly influencing the efficacy, selectivity, and physicochemical properties of the final degrader.
This guide delves into a critical, yet underexplored, aspect of PROTAC design: the role of the linker, with a specific focus on the potential of rigid cyclobutane-based linkers derived from precursors like "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol". We will objectively compare the theoretical advantages and potential performance of such rigid linkers against the well-trodden path of flexible polyethylene glycol (PEG) and alkyl chains, using the extensively studied bromodomain-containing protein 4 (BRD4) as a primary case study.
The Linker's Mandate: More Than Just a Spacer
The linker in a PROTAC molecule is tasked with a delicate balancing act. It must be of an optimal length and geometry to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] A linker that is too short may introduce steric hindrance, preventing the two proteins from coming together, while an excessively long and flexible linker might lead to an entropically unfavorable complex, diminishing degradation efficiency.[2] Furthermore, the linker's chemical composition dictates crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[3]
The Incumbents: Flexible Linkers (PEG and Alkyl Chains)
The majority of PROTACs developed to date have employed flexible linkers, primarily composed of polyethylene glycol (PEG) or simple alkyl chains.[4] Their prevalence is rooted in their synthetic accessibility and the ease with which their length can be modulated.[4]
Polyethylene Glycol (PEG) Linkers
PEG linkers are lauded for their hydrophilicity, which can enhance the aqueous solubility of the often large and greasy PROTAC molecule.[3] This improved solubility can be advantageous for in vitro assays and can positively impact pharmacokinetic profiles.
Alkyl Linkers
Simple alkyl chains offer a straightforward way to systematically vary the distance between the two ends of the PROTAC. They are synthetically versatile and have been successfully used in numerous potent degraders.
Efficacy Data for Flexible Linker-Based BRD4 PROTACs
The degradation of BRD4 serves as a robust benchmark for comparing PROTAC efficacy. The following table summarizes key performance data for well-characterized BRD4 degraders that utilize flexible linkers.
| PROTAC | Linker Type/Length | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | PEG | Pomalidomide (CRBN) | BRD4 | RS4;11 | <1 | >95 | [5] |
| dBET1 | PEG | Thalidomide (CRBN) | BRD4 | MV-4-11 | 4.3 | >98 | [5] |
| MZ1 | PEG | VHL | BRD4 | HeLa | 24 | >95 | [4] |
| B24 | Ethylenedioxy (PEG-like) | Pomalidomide (CRBN) | BRD4 | MV-4-11 | 0.75 | >95 | [6] |
Key Insights from Flexible Linkers:
-
Length is Critical: Studies have repeatedly shown that there is an optimal linker length for maximal degradation. For instance, in a series of BRD4-targeting PROTACs, those with intermediate PEG linker lengths (1-2 units) showed reduced potency compared to shorter and longer versions.[4]
-
No Universal Rule: The ideal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization for each new system.[4]
The Challenger: Rigid Cyclobutane-Based Linkers
While flexible linkers have proven effective, there is a growing interest in the use of more rigid linkers to improve PROTAC performance. Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or cycloalkanes, introduce conformational constraints.[7]
The use of building blocks like "this compound" allows for the introduction of a rigid cyclobutane core into the linker.
Theoretical Advantages of Cyclobutane-Based Linkers:
-
Pre-organization and Reduced Entropy: A rigid linker can pre-organize the PROTAC into a bioactive conformation that is more favorable for binding to both the target protein and the E3 ligase. This can lead to a lower entropic penalty upon ternary complex formation, potentially resulting in enhanced degradation potency.[2]
-
Improved Metabolic Stability: The cyclic nature of cyclobutane can render the linker less susceptible to metabolic degradation compared to linear alkyl or PEG chains, potentially leading to a longer half-life in vivo.
-
Enhanced Selectivity: The conformational rigidity of a cyclobutane linker can lead to more specific interactions within the ternary complex, potentially enhancing selectivity for the target protein over closely related family members.
-
Vectorial Control: The defined stereochemistry of substituted cyclobutanes can provide precise control over the exit vectors of the linker, allowing for more rational design of the PROTAC's three-dimensional structure.
The Data Gap: Efficacy of PROTACs with "this compound"
It is crucial to note that a comprehensive search of the scientific literature did not yield specific experimental data (e.g., DC50, Dmax) for PROTACs synthesized using "this compound" or closely related cyclobutanol-derived linkers. Therefore, a direct, data-driven comparison with flexible linkers for a specific target like BRD4 is not currently possible. The following discussion is based on the general principles of rigid linker design in PROTACs.
Comparative Analysis: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (PEG, Alkyl) | Rigid Cyclobutane-Based Linkers (Theoretical) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein interfaces, but may have a higher entropic penalty. | May pre-organize for optimal binding, potentially lowering the entropic penalty and increasing potency. |
| Solubility | PEG linkers enhance hydrophilicity and solubility. Alkyl linkers are more hydrophobic.[3] | The cyclobutane core is hydrophobic, potentially requiring flanking with hydrophilic groups to ensure solubility. |
| Metabolic Stability | Can be susceptible to metabolism. | Generally expected to have higher metabolic stability. |
| Synthetic Accessibility | Generally straightforward and well-established. | Can be more synthetically challenging to incorporate. |
| Predictability in Design | Less predictable due to high conformational flexibility. | More predictable three-dimensional structure, aiding in rational design. |
Experimental Protocols for Evaluating PROTAC Efficacy
To empirically determine the efficacy of a novel PROTAC, a series of standardized in vitro experiments are essential.
Western Blotting for Protein Degradation
This is the gold-standard assay to quantify the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MV-4-11 for BRD4) at a suitable density. Treat with a dose-response range of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-BRD4). Also, probe for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is used to quantify the protein bands. The level of the target protein is normalized to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) are then calculated.[7]
Cell Viability Assays
These assays determine the functional consequence of target protein degradation on cell proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Visualizing the Concepts
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis and evaluation of novel PROTACs.
Conclusion and Future Directions
The linker is an indispensable component of a PROTAC, and its design is paramount to achieving potent and selective protein degradation. While flexible PEG and alkyl linkers have been the workhorses of the field, demonstrating remarkable efficacy in many systems, the exploration of rigid linkers, such as those incorporating a cyclobutane core, holds significant promise. The theoretical advantages of reduced conformational entropy, improved metabolic stability, and enhanced selectivity make them an attractive avenue for the development of next-generation PROTACs.
However, the current lack of publicly available, direct experimental data for PROTACs synthesized with "this compound" or similar cyclobutane derivatives underscores the need for further research in this area. A systematic investigation, synthesizing and evaluating a series of PROTACs with such rigid linkers against well-characterized targets like BRD4, is warranted. The resulting data will be invaluable in validating the theoretical benefits of this linker class and will provide the drug discovery community with a more complete toolkit for the rational design of highly efficacious and selective protein degraders.
References
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: a new therapeutic strategy. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904–5908.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- The Linker's Pivotal Role: A Comparative Analysis of PROTACs Synthesized with Different Linkers. (2025). BenchChem.
- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770–1777.
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. (n.d.).
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- A Comparative Guide to PEG-Based Linkers in Preclinical PROTAC Research. (2025). BenchChem.
- Identification of Highly Efficacious PROTACs Targeting BRD4 Against Acute Myeloid Leukemia: Design, Synthesis, and Biological Evalu
- Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines. (2025). PubMed.
- Characteristic roadmap of linker governs the r
- Linker-free PROTACs efficiently induce the degrad
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC.
- Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. (2023). Chinese Chemical Society.
- Novel approaches for the rational design of PROTAC linkers. (2020). PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 7. benchchem.com [benchchem.com]
Navigating the Four-Membered Ring: A Comparative Guide to the Stability of Cis- vs. Trans-Silyloxycyclobutanol Derivatives
For researchers, synthetic chemists, and professionals in drug development, the nuanced interplay of stereochemistry and conformational stability is a cornerstone of molecular design and synthesis. The cyclobutane ring, a motif of increasing importance in medicinal chemistry for its ability to provide unique three-dimensional scaffolds, presents a fascinating case study in this regard. When substituted, particularly with sterically demanding groups like silyl ethers, the relative stability of cis and trans isomers becomes a critical parameter influencing synthetic accessibility, purification, and ultimately, biological activity.
This guide provides an in-depth comparison of the anticipated stability of cis- and trans-silyloxycyclobutanol derivatives. While direct, head-to-head experimental comparisons for this specific class of compounds are not extensively documented in the literature, we can construct a robust predictive framework by synthesizing fundamental principles of organic chemistry, including ring strain, conformational analysis, and the well-established stability trends of silyl ethers. This guide will delve into the theoretical underpinnings of their stability, present hypothetical comparative data based on analogous systems, and provide detailed experimental protocols for researchers wishing to explore these fascinating molecules.
The Underlying Principles: A Tug-of-War Between Ring Strain and Steric Hindrance
The stability of any substituted cycloalkane is a delicate balance of several factors. In the case of silyloxycyclobutanol derivatives, the key players are:
-
Ring Strain: Cyclobutane is inherently strained due to significant deviations from the ideal tetrahedral bond angle of 109.5°. The internal bond angles are closer to 90°, leading to substantial angle strain.[1][2] To alleviate some of the accompanying torsional strain (eclipsing interactions between adjacent substituents), the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[3][4] This puckering creates two distinct substituent positions: axial and pseudo-axial, and equatorial and pseudo-equatorial.
-
Steric Interactions: The spatial arrangement of the silyloxy group, the hydroxyl group, and any other substituents on the cyclobutane ring dictates the degree of steric hindrance. In general, bulky substituents prefer to occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions.[5]
-
Electronic Effects of Silyl Ethers: The stability of the silyl ether itself is a major consideration. The bulkier the substituents on the silicon atom, the more stable the silyl ether is to both acidic and basic hydrolysis.[6][7] This is due to steric shielding of the silicon atom from nucleophilic attack or protonation.
Thermodynamic vs. Kinetic Stability: A Crucial Distinction
When considering the formation and interconversion of cis- and trans-silyloxycyclobutanol derivatives, it is essential to distinguish between thermodynamic and kinetic stability.
-
Thermodynamic Stability refers to the inherent energy of a molecule at equilibrium.[4] The more thermodynamically stable isomer is the one that is lower in energy and will be the major component of a mixture if equilibrium can be reached.
-
Kinetic Stability relates to the rate of a reaction.[8][9] A kinetically favored product is the one that is formed faster, as it proceeds through a lower energy transition state.[10]
It is possible for the kinetically favored product to be the less thermodynamically stable isomer.[8] This is often the case in reactions where steric hindrance directs the approach of a reagent, leading to the faster formation of a more sterically congested, and therefore less stable, product.
Diagram of Kinetic vs. Thermodynamic Control
Caption: Energy profile for a reaction with kinetic and thermodynamic products.
Comparative Stability Analysis: Cis vs. Trans Isomers
Based on the principles outlined above, we can predict the relative stability of cis- and trans-silyloxycyclobutanol derivatives. The outcome will largely depend on the substitution pattern on the cyclobutane ring and the nature of the silyl protecting group.
1,2-Silyloxycyclobutanol Derivatives
In a 1,2-disubstituted cyclobutane, the cis isomer will have both substituents on the same face of the ring, while the trans isomer will have them on opposite faces.
-
Thermodynamic Stability: The trans isomer is generally expected to be more thermodynamically stable. In its most stable puckered conformation, it can place both the silyloxy and hydroxyl groups in pseudo-equatorial positions, minimizing steric interactions. In contrast, the cis isomer is forced to have one substituent in a pseudo-axial position, leading to greater steric strain.
-
Kinetic Stability (Chemical Reactivity): The cis isomer is predicted to be less kinetically stable towards reactions such as hydrolysis. The silyloxy and hydroxyl groups are on the same face of the ring, which can lead to intramolecular interactions that may facilitate hydrolysis. Furthermore, steric hindrance for the approach of a nucleophile or acid/base catalyst may be lower in one isomer compared to the other, depending on the specific conformation. A study on the alkaline hydrolysis of cyclic phosphinate isomers showed that the cis isomer hydrolyzed approximately 7 times faster than the trans isomer, which was attributed to a more favorable entropy of activation due to less steric hindrance.[11]
1,3-Silyloxycyclobutanol Derivatives
In a 1,3-disubstituted cyclobutane, the situation is different.
-
Thermodynamic Stability: The cis isomer is generally expected to be more thermodynamically stable. It can adopt a conformation where both the silyloxy and hydroxyl groups occupy pseudo-equatorial positions. The trans isomer, however, is forced to have one substituent in a pseudo-axial position, leading to destabilizing 1,3-diaxial-like interactions.
-
Kinetic Stability (Chemical Reactivity): The relative kinetic stability is more difficult to predict without specific experimental data. However, one might anticipate that the more sterically accessible silyloxy group in the trans isomer (with one group axial and one equatorial) could lead to faster hydrolysis compared to the cis isomer where both groups can be equatorial and potentially shield each other.
Hypothetical Comparative Data
To illustrate these principles, the following tables present hypothetical comparative stability data for 1,3- and 1,2-tert-butyldimethylsilyloxy-cyclobutanol (TBDMS-cyclobutanol). This data is based on extrapolations from related systems and should be considered as a predictive guide for experimental design.
Table 1: Predicted Thermodynamic Stability of TBDMS-Cyclobutanol Isomers
| Compound | Predicted Major Isomer at Equilibrium | Predicted ΔG° (kcal/mol) (trans vs. cis) |
| 1,2-TBDMS-cyclobutanol | trans | ~ -0.5 to -1.5 |
| 1,3-TBDMS-cyclobutanol | cis | ~ +0.5 to +1.5 |
Table 2: Predicted Relative Rates of Acid-Catalyzed Hydrolysis
| Compound | Predicted Relative Rate (kisomer / kless reactive isomer) |
| 1,2-TBDMS-cyclobutanol (cis vs trans) | cis > trans (~5-10x faster) |
| 1,3-TBDMS-cyclobutanol (cis vs trans) | trans > cis (~2-5x faster) |
Experimental Protocols
For researchers wishing to investigate the comparative stability of these derivatives, the following experimental protocols provide a starting point.
Protocol 1: Synthesis of a Mixture of Cis- and Trans-Silyloxycyclobutanol Derivatives
This protocol describes a general method for the silylation of a cyclobutanediol, which will typically yield a mixture of isomers that can then be separated and studied.
-
Dissolve the cyclobutanediol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a base , such as triethylamine (1.5 eq) or imidazole (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, 1.2 eq) as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify and separate the cis and trans isomers by flash column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis and separation of silyloxycyclobutanol isomers.
Protocol 2: Isomerization to Determine Thermodynamic Stability
This experiment aims to establish the equilibrium ratio of the cis and trans isomers, thus revealing their relative thermodynamic stability.
-
Prepare a solution of a single, purified isomer (or a known mixture of isomers) in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Add a catalytic amount of a base (e.g., sodium hydride or potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid), depending on the desired isomerization conditions. The choice of catalyst should be one that can promote equilibration without causing significant decomposition.
-
Heat the reaction mixture to a specific temperature (e.g., 60 °C) and take aliquots at regular time intervals.
-
Quench each aliquot with a suitable reagent (e.g., saturated aqueous ammonium chloride for a basic reaction).
-
Analyze the isomeric ratio in each aliquot by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Continue the experiment until the isomeric ratio no longer changes, indicating that equilibrium has been reached.
Protocol 3: Comparative Hydrolysis to Determine Kinetic Stability
This protocol measures the rate of cleavage of the silyl ether under acidic or basic conditions to compare the kinetic stability of the isomers.
-
Prepare separate, standard solutions of the purified cis and trans isomers in a suitable solvent (e.g., a mixture of THF and water).
-
Add a known amount of an internal standard to each solution for accurate quantification.
-
Initiate the hydrolysis by adding a specific amount of an acid (e.g., acetic acid or hydrochloric acid) or a base (e.g., sodium hydroxide).
-
Maintain the reaction at a constant temperature and take aliquots at regular time intervals.
-
Quench the reaction in each aliquot immediately (e.g., by neutralizing the acid or base).
-
Analyze the concentration of the starting material remaining in each aliquot by GC or HPLC.
-
Plot the concentration of the silyloxycyclobutanol derivative vs. time for each isomer and determine the rate constant for the hydrolysis reaction.
Conclusion
The stability of cis- and trans-silyloxycyclobutanol derivatives is governed by a complex interplay of ring strain, steric interactions, and the inherent stability of the silyl ether protecting group. While direct experimental data is limited, a thorough understanding of fundamental stereochemical principles allows for robust predictions. It is anticipated that for 1,2-disubstituted systems, the trans isomer will be thermodynamically more stable, while for 1,3-disubstituted systems, the cis isomer will be favored at equilibrium. The kinetic stability, particularly towards hydrolysis, is expected to be highly dependent on the steric accessibility of the silyloxy group in the preferred conformation of each isomer. The experimental protocols provided herein offer a framework for researchers to validate these predictions and to further explore the rich and complex chemistry of these valuable synthetic building blocks.
References
Sources
- 1. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
The Cyclobutane Advantage: A Comparative Guide to Rigid Linkers in PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals engaged in the pioneering field of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. While the selection of potent warheads and E3 ligase recruiters is paramount, the linker connecting these two moieties is far from a passive spacer; it is a critical determinant of a PROTAC's success.[1] Its architecture dictates the geometry and stability of the crucial PROTAC-target-E3 ligase ternary complex, which directly impacts degradation efficiency and selectivity.
This guide provides an in-depth technical comparison of linker strategies, with a specific focus on the impact of rigid linkers, such as those incorporating cyclobutane moieties, on ternary complex formation. We will move beyond theoretical advantages to dissect the causality behind experimental choices, presenting supporting data and detailed protocols to empower your PROTAC design and evaluation workflows.
The Linker's Role: More Than Just a Connection
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The linker's length, rigidity, and chemical composition are pivotal in orchestrating this interaction. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3] Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable interactions, resulting in reduced degradation efficiency.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: PROTAC Mechanism of Action.
Flexible vs. Rigid Linkers: A Tale of Two Strategies
The majority of early-stage PROTACs have utilized flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic tractability and the ease with which their length can be modified.[4] While this flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to find a productive binding mode, it can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
Rigid linkers, which incorporate structural elements like cycloalkanes (e.g., cyclobutane, piperazine) or aromatic rings, offer a compelling alternative.[5] These linkers restrict conformational freedom, which can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, thereby enhancing potency and potentially improving pharmacokinetic properties.[5][6]
Case Study: Optimizing SMARCA2 Degraders - From Flexible to Rigid
A clear illustration of the benefits of linker rigidification comes from the development of PROTACs targeting SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a therapeutic target in certain cancers. Initial designs utilized a flexible PEG linker. While showing activity, this first-generation degrader had limitations that prompted a structure-guided optimization to a more rigid linker.
The Flexible Precursor: A PEG-Linked SMARCA2 Degrader
An early-generation SMARCA2 degrader, which we will refer to as SMARCA2-PEG-PROTAC , incorporated a PEG linker to connect a SMARCA2-binding moiety to a von Hippel-Lindau (VHL) E3 ligase ligand. This molecule demonstrated positive cooperativity in forming a ternary complex with VHL and the SMARCA2 bromodomain, indicating that the presence of one protein enhanced the binding of the other. However, it only induced partial degradation of SMARCA2 in cellular assays and exhibited poor cell permeability.
The Rigid Successor: A Phenyl-Linked SMARCA2 Degrader
High-resolution crystal structures of the ternary complex formed by SMARCA2-PEG-PROTAC revealed that the flexible PEG linker adopted a specific conformation, collapsing onto a hydrophobic patch of the VHL protein. This insight spurred the design of a second-generation degrader, SMARCA2-Phenyl-PROTAC , where the flexible linker was replaced with a 1,4-disubstituted phenyl ring. This rigid linker was designed to mimic the bioactive conformation of the PEG linker, enhance hydrophobic interactions, and reduce the molecule's polarity.
The results were striking. The rigid SMARCA2-Phenyl-PROTAC not only maintained the favorable geometry for ternary complex formation but also exhibited significantly improved cell permeability and degradation efficiency.
Quantitative Comparison: Flexible vs. Rigid SMARCA2 PROTACs
| Parameter | SMARCA2-PEG-PROTAC | SMARCA2-Phenyl-PROTAC | Rationale for Improvement |
| Ternary Complex Cooperativity (α) | 4.8 | Not explicitly stated, but crystal structure confirms productive binding | The rigid linker pre-organizes the molecule, reducing the entropic penalty of binding and maintaining the geometry for favorable protein-protein interactions. |
| Maximal Degradation (Dmax) | ~65% | >90% | Improved cellular permeability and potentially more stable ternary complex lead to more efficient degradation. |
| Half-maximal Degradation Conc. (DC50) | ~300 nM | Significantly more potent (exact value not specified in source) | Enhanced ternary complex formation and cellular uptake contribute to higher potency. |
| Cell Permeability | Low (1.1 x 10⁻⁷ cm s⁻¹) | Improved (8.4 x 10⁻⁷ cm s⁻¹) | The reduced polarity and conformational flexibility of the rigid linker contribute to better membrane passage. |
Data synthesized from a review of the development of SMARCA2 degraders.[7]
The principles learned from this case study can be extended to other rigidifying motifs, such as the cyclobutane linker. The constrained nature of the cyclobutane ring can similarly lock a PROTAC into a desired conformation, enhancing its ability to form a stable and productive ternary complex.
Experimental Protocols for Assessing Ternary Complex Formation
To rigorously evaluate the impact of your chosen linker on PROTAC efficacy, a combination of biophysical and cellular assays is essential.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring the real-time kinetics of ternary complex formation and dissociation.[8] This allows for the determination of association (kon) and dissociation (koff) rates, the equilibrium dissociation constant (KD), and the cooperativity factor (α).
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];
} caption: SPR workflow for ternary complex analysis.
Step-by-Step SPR Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently immobilize a high-purity, biotinylated E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B) onto a streptavidin-coated SPR sensor chip. Aim for a low immobilization density to minimize mass transport effects.
-
Binary Interaction (PROTAC + E3 Ligase):
-
Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD.
-
-
Ternary Interaction (Target + PROTAC + E3 Ligase):
-
Prepare a dilution series of the PROTAC as in the binary experiment.
-
To each PROTAC dilution, add a constant, saturating concentration of the target protein (typically 20-50 fold excess over the binary KD of the PROTAC for the target).
-
Inject these pre-incubated solutions over the E3 ligase surface.
-
Fit the data to a 1:1 binding model to determine the ternary KD.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC for E3) / (Ternary KD of PROTAC+Target for E3) A value of α > 1 indicates positive cooperativity.
Cellular Degradation Assay: Western Blot
Ultimately, the efficacy of a PROTAC is determined by its ability to induce degradation of the target protein within a cellular context. The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) are key parameters determined by Western blot.
Step-by-Step Western Blot Protocol for DC50 Determination:
-
Cell Culture and Treatment: Seed cells (e.g., a cancer cell line expressing the target protein) in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion: The Path to Rational PROTAC Design
The linker is a powerful tool in the PROTAC design arsenal. While flexible linkers provide a valuable starting point, the strategic incorporation of rigid motifs, such as cyclobutane or phenyl rings, offers a clear path toward enhancing PROTAC potency, selectivity, and drug-like properties. The case of SMARCA2 degraders demonstrates that a structure-guided approach to linker design, moving from a flexible to a rigid scaffold, can overcome challenges in permeability and degradation efficiency. By employing a robust suite of biophysical and cellular assays, researchers can systematically evaluate linker modifications and rationally design the next generation of highly effective targeted protein degraders.
References
-
Farnaby, W., et al. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nature Communications. 2022-10-10. Available from: [Link]
-
Ghimire-Rijal, S., et al. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. 2023-07-13. Available from: [Link]
-
Hughes, S. J., et al. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. 2019-02-01. Available from: [Link]
-
Precise PEG. Linkers in PROTACs. Available from: [Link]
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. 2020. Available from: [Link]
-
Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. 2020. Available from: [Link]
-
Vang, A., et al. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au. 2022-03-23. Available from: [Link]
-
Vang, A., et al. Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional. bioRxiv. 2022-03-23. Available from: [Link]
-
Xiong, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. 2024. Available from: [Link]
Sources
- 1. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Building Blocks for PROTAC Synthesis: Moving Beyond a Silyl-Protected Cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. While a variety of linker strategies have been explored, the use of rigid scaffolds to control the conformation of the PROTAC has gained significant traction. One such building block, "cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol," offers a constrained four-membered ring system. This guide provides an in-depth comparison of this building block with other prominent alternatives, supported by experimental insights and synthetic considerations, to empower rational PROTAC design.
The Rationale for Rigid Linkers: The Case for Cyclobutane
The linker in a PROTAC is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, while synthetically accessible, can lead to an entropic penalty upon binding and may adopt non-productive conformations.[2] Rigid linkers, by contrast, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and improving pharmacokinetic properties like metabolic stability.[1][3]
The cyclobutane moiety, a four-membered carbocycle, introduces a significant degree of conformational restraint. Its puckered structure can orient the exit vectors in a well-defined manner, influencing the overall geometry of the PROTAC and the subsequent protein-protein interactions within the ternary complex.[4][5] The use of such scaffolds is a strategic approach to improving the drug-like properties of PROTACs, which often fall "beyond the Rule of Five" due to their high molecular weight.[6][7]
Alternative Building Blocks: A Performance-Based Comparison
While "this compound" represents a specific strategy for introducing rigidity, a diverse array of alternative building blocks are at the disposal of the medicinal chemist. The optimal choice is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[2][5] Here, we compare the cyclobutane scaffold with two other widely employed classes of linkers: piperazine/piperidine-based rigid linkers and the conventional flexible PEG linkers.
Head-to-Head: Cyclobutane vs. Piperazine/Piperidine vs. PEG Linkers
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Cyclobutane-based (Rigid) | Constrained aliphatic ring | - Pre-organizes PROTAC conformation- Can enhance metabolic stability- Provides well-defined exit vectors | - Synthesis of functionalized cyclobutanes can be complex- Rigidity may lead to a misfit if not optimal for the ternary complex |
| Piperazine/Piperidine-based (Rigid) | Saturated heterocycles | - Introduces rigidity- Piperazine can enhance solubility via protonation- Well-established synthetic chemistry | - Basicity of the amines can influence physicochemical properties- Potential for off-target interactions |
| PEG-based (Flexible) | Polyethylene glycol chain | - Enhances hydrophilicity and solubility- Synthetically versatile and readily available- Conformational flexibility can be advantageous in early-stage discovery | - High flexibility can lead to an entropic penalty upon binding- Can be susceptible to metabolism- May lead to unproductive conformations |
Quantitative Data Snapshot
| PROTAC Target | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2 | Rigid (Cyclobutane) | trans-cyclobutane-containing linker | Potent (Specific value not disclosed) | N/A | |
| Androgen Receptor | Rigid (Piperidine/Piperazine) | Piperidine- and piperazine-containing linker | < 1 | > 90 | [3] |
| TBK1 | Flexible (PEG/Alkyl) | 21-atom PEG/alkyl chain | 3 | 96 | [3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC50 and higher Dmax values indicate better performance.
Experimental Workflows and Synthetic Protocols
The successful implementation of these building blocks hinges on robust synthetic strategies. Below are generalized protocols for the incorporation of cyclobutane, piperazine, and PEG-based linkers into a PROTAC scaffold.
Visualizing the Synthetic Strategy
Caption: General workflow for PROTAC synthesis using different linker building blocks.
Protocol 1: Incorporation of the Cyclobutane Building Block
This protocol outlines a general strategy for incorporating the TBS-protected cis-cyclobutanol building block.
Step 1: Deprotection of the Silyl Ether
-
Dissolve "this compound" in a suitable solvent such as tetrahydrofuran (THF).
-
Add a fluoride source, for example, tetrabutylammonium fluoride (TBAF) (1.1 equivalents), to the solution.[8]
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting cis-3-hydroxycyclobutanol by column chromatography.
Step 2: Functionalization and Coupling
-
The primary alcohol of the deprotected cyclobutanol can be converted to a more suitable functional group for coupling, such as a mesylate or a halide, if direct coupling is not efficient.
-
Alternatively, the hydroxyl group can be directly coupled to a carboxylic acid on the warhead or E3 ligase ligand using standard coupling reagents like HATU or EDC in the presence of a base such as DIPEA.[9]
Protocol 2: Incorporation of a Piperazine Linker
-
Start with a mono-Boc-protected piperazine. The free amine can be coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).[1]
-
After the first coupling, the Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The newly exposed amine is then coupled to the second component (E3 ligase ligand or warhead) to complete the PROTAC synthesis.
Protocol 3: Incorporation of a PEG Linker
-
Commercially available Boc-NH-PEGn-OH linkers of varying lengths are commonly used.
-
The terminal hydroxyl group is coupled to the first binding moiety (warhead or E3 ligase ligand) via esterification or by converting the hydroxyl to a better leaving group for nucleophilic substitution.
-
The Boc group is then deprotected with TFA.
-
The resulting amine is coupled to the second binding moiety using standard amide bond formation protocols.
Mechanistic Considerations and Structural Insights
The choice of a rigid linker like a cyclobutane derivative is a strategic decision aimed at influencing the thermodynamics of ternary complex formation.
Caption: A rigid linker pre-organizes the PROTAC for optimal ternary complex formation.
A well-designed rigid linker can reduce the entropic penalty associated with the flexible linker adopting a specific conformation required for binding, thus favoring the formation of a stable ternary complex.[3] This stability is a key determinant of the efficiency of ubiquitin transfer to the target protein and its subsequent degradation.
Conclusion: A Rational Approach to Linker Design
The selection of a linker building block is a critical step in the design of a potent and selective PROTAC. While "this compound" offers an attractive, rigid scaffold, its utility must be weighed against other established alternatives on a case-by-case basis.
-
Cyclobutane-based linkers provide a high degree of conformational constraint, which can be advantageous for optimizing potency and metabolic stability. However, the synthetic accessibility of functionalized cyclobutanes can be a limiting factor.[4][10]
-
Piperazine and piperidine linkers represent a well-established class of rigid linkers that also offer the potential to modulate physicochemical properties such as solubility.[1]
-
Flexible PEG linkers , while potentially leading to less potent degraders due to entropic penalties, remain a valuable tool, particularly in the initial stages of PROTAC discovery, due to their synthetic tractability and ability to span a range of distances.[3][]
Ultimately, a successful PROTAC development campaign will likely involve the synthesis and evaluation of a library of compounds with diverse linkers to identify the optimal combination of a warhead, linker, and E3 ligase ligand for a given target. The insights and protocols provided in this guide serve as a foundation for the rational design and synthesis of the next generation of targeted protein degraders.
References
- Chen, K. X.; Njoroge, F. G. In Antiviral Drugs: From Basic Discovery Through Clinical Trials, Kazmierski, W. M., ed., Wiley: Hoboken, NJ, 2011, pp 296-335.
-
Troup, R. I.; Fallan, C.; Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther.2020 , 1 (5), 273–312. [Link]
-
Zhang, T.; et al. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. J. Am. Chem. Soc.2019 , 141 (42), 16579–16584. [Link]
-
Mykhailiuk, P. K. Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom. Beilstein J. Org. Chem.2019 , 15, 2236–2248. [Link]
-
Gabizon, R.; et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Med. Chem.2021 , 12 (1), 92–100. [Link]
-
Xie, Y.; et al. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Adv. Sci.2022 , 9 (24), e2202212. [Link]
-
Xie, Y.; et al. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Adv. Sci.2022 , 9 (24), e2202212. [Link]
-
Li, Y.; et al. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. Bioorg. Med. Chem.2021 , 45, 116331. [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Gabizon, R.; et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Med. Chem.2021 , 12 (1), 92–100. [Link]
-
Scott, D. E.; et al. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. J. Med. Chem.2023 , 66 (12), 7751–7763. [Link]
-
Davies, H. M. L.; et al. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Org. Chem.2014 , 79 (17), 7874–7891. [Link]
-
Charles River. A Degrader Toolbox for Rapid PROTAC® Synthesis. [Link]
-
Mykhailiuk, P. K. LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. [Link]
-
Maniaci, C. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway. Doctoral Thesis, University of Dundee.2017 . [Link]
-
Desantis, J.; et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Adv.2022 , 12, 24709-24720. [Link]
-
Daniels, D. L.; et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem.2022 , 65 (4), 2824–2837. [Link]
-
Baud, M. G. J.; et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J. Am. Chem. Soc.2022 , 144 (15), 6613–6618. [Link]
-
Subirós-Funosas, R.; et al. Z-L-Phg-Val-OMe. Org. Synth.2013 , 90, 306. [Link]
-
Edmondson, S. D.; et al. Property-based optimisation of PROTACs. RSC Med. Chem.2022 , 13 (8), 905–914. [Link]
-
Li, K.; et al. Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nat. Commun.2022 , 13, 2859. [Link]
-
Troup, R. I.; Fallan, C.; Baud, M. G. J. Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther.2020 , 1 (5), 273–312. [Link]
-
Scott, D. E.; et al. Required physicochemical properties for oral PROTACs. [Link]
-
Ciulli, A.; et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. J. Am. Chem. Soc.2021 , 143 (42), 17465–17478. [Link]
-
Ciulli, A.; et al. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Nat. Commun.2020 , 11, 1036. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Dong, J.; et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduct. Target. Ther.2023 , 8, 262. [Link]
-
Organic Chemistry Portal. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. [Link]
-
Baud, M. G. J.; et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J. Am. Chem. Soc.2022 , 144 (15), 6613–6618. [Link]
-
Singh, V.; et al. Selective deprotection of strategy for TBS ether under mild condition. Appl. Chem. Eng.2019 , 3, 1-4. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Steinebach, C.; et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem.2020 , 8, 233. [Link]
-
Steinebach, C.; et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem.2020 , 8, 233. [Link]
-
Paquette, L. A.; et al. (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Org. Synth.1996 , 73, 36. [Link]
-
Wang, L.; et al. Click chemistry in the development of PROTACs. Chem. Soc. Rev.2024 , 53 (1), 136–154. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of different silyl protecting groups in complex synthesis
A Comparative Guide to Silyl Protecting Groups in Complex Synthesis
In the intricate field of multi-step organic synthesis, the strategic selection and deployment of protecting groups are fundamental to achieving the desired molecular architecture.[1] Among the various classes of protecting groups, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl functionalities.[1][2][3] Their widespread adoption stems from their ease of installation, tunable stability under a broad spectrum of reaction conditions, and, crucially, their selective removal under mild protocols.[1][2][4][5]
This guide offers a comprehensive comparison of the most commonly employed silyl protecting groups, providing experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns. We will delve into the nuances of their stability, the kinetics of their installation and cleavage, and provide detailed experimental protocols for their use.
The Silyl Ether Family: A Spectrum of Stability
The versatility of silyl ethers lies in the ability to modulate their stability by varying the steric bulk and electronic nature of the substituents on the silicon atom.[1][2] This allows for a tailored approach to protection, enabling orthogonal strategies where one silyl group can be selectively removed in the presence of another.[5][6] The most frequently utilized silyl ethers include:
-
Trimethylsilyl (TMS): The smallest and most labile of the common silyl ethers.[4][5]
-
Triethylsilyl (TES): Offers slightly more steric bulk and stability than TMS.[4][5]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A robust and versatile protecting group, widely considered the workhorse in complex synthesis.[4][5]
-
Triisopropylsilyl (TIPS): Possesses significant steric hindrance, affording greater stability compared to TBDMS.[4][5]
-
tert-Butyldiphenylsilyl (TBDPS): The most stable of the common trialkylsilyl ethers, particularly under acidic conditions.[4][5]
The stability of a silyl ether is predominantly governed by the steric hindrance around the silicon-oxygen bond, which shields it from nucleophilic or electrophilic attack.[2]
Comparative Stability: An Empirical Overview
The relative stability of silyl ethers is a critical factor in synthetic planning. The established order of stability allows for the strategic protection of multiple hydroxyl groups with the foreknowledge of their sequential deprotection.
Relative Stability to Acidic Hydrolysis: [2][4] TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000)
Relative Stability to Basic Hydrolysis: [2][4] TMS (1) < TES (10-100) < TBDMS ≈ TBDPS (20,000) < TIPS (100,000)
These relative rates underscore the dramatic increase in stability with increasing steric bulk. For instance, the TBDPS group is exceptionally stable to acidic conditions, making it the protecting group of choice when harsh acidic steps are anticipated in the synthetic route.[7] Conversely, the TIPS group exhibits superior stability in basic media.[2][7]
| Protecting Group | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |
Table 1: Relative Stability of Common Silyl Ether Protecting Groups. Data compiled from multiple sources.[1][4][7]
Mechanism of Silylation and Desilylation
The formation of silyl ethers typically proceeds via the reaction of an alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.[1][4] The reaction is believed to proceed through a pentacoordinate silicon intermediate.[8]
Desilylation is most commonly achieved through two primary pathways: acid-catalyzed hydrolysis and fluoride-ion-mediated cleavage.[1][4] The exceptional strength of the silicon-fluorine bond provides a powerful thermodynamic driving force for fluoride-mediated deprotection.[9][10]
Caption: General workflow for the protection of alcohols as silyl ethers and their subsequent deprotection.
Strategic Selection of a Silyl Protecting Group
The choice of a silyl protecting group is a critical decision in the planning of a complex synthesis. The following decision tree provides a guideline for selecting an appropriate group based on the anticipated reaction conditions.
Caption: A decision-making guide for selecting a suitable silyl ether protecting group.
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection.
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol, based on the reliable Corey procedure, is widely used for the efficient silylation of primary alcohols.[9]
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.)
-
Imidazole (2.2 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.) and TBDMSCl (1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS-protected alcohol.
Causality Behind Experimental Choices:
-
Imidazole: Acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst to form a more reactive silylating agent, N-TBDMS-imidazole.[10]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.[10]
-
Aqueous Workup: The use of saturated sodium bicarbonate neutralizes any remaining acidic species, and the subsequent extractions and washes remove the DMF and other water-soluble byproducts.
Fluoride-Mediated Deprotection of a TBDMS Ether
This is a standard and highly effective method for the cleavage of TBDMS ethers.[9]
Materials:
-
TBDMS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF, add the TBAF solution (1.2 eq.) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually complete within 30 minutes to 2 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Causality Behind Experimental Choices:
-
TBAF: Serves as a soluble source of fluoride ions, which are highly nucleophilic towards silicon.[9] The formation of the strong Si-F bond drives the reaction to completion.[9][10]
-
THF: An appropriate solvent that dissolves both the silyl ether and the TBAF reagent.
Orthogonal Deprotection Strategies
The differential stability of silyl ethers allows for their selective removal in the presence of one another, a cornerstone of orthogonal protection strategies.[5][6][11] For instance, a labile TMS or TES group can be cleaved under mild acidic conditions that leave a more robust TBDMS, TIPS, or TBDPS group intact.[2][12] Similarly, a primary TBDMS ether can often be selectively cleaved in the presence of a secondary or tertiary TBDMS ether due to reduced steric hindrance.[12]
Conclusion
The judicious selection of silyl protecting groups is a critical element in the strategic planning and successful execution of complex organic syntheses. By understanding the nuanced differences in their stability and reactivity, chemists can devise elegant and efficient routes to complex molecular targets. The data and protocols presented in this guide provide a solid foundation for the rational application of these indispensable synthetic tools.
References
-
Wikipedia. Silyl ether. [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups. [Link]
-
MDPI. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
ResearchGate. Selective Deprotection of Silyl Ethers. [Link]
-
National Center for Biotechnology Information. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]
-
ScienceDirect. Tetrahedron report number 997Selective deprotection of silyl ethers. [Link]
-
National Center for Biotechnology Information. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
Fiveable. Silyl Ethers Definition - Organic Chemistry Key Term. [Link]
-
AMiner. Selective Deprotection of Silyl Ethers. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
-
Gelest. Silyl Groups - Technical Library. [Link]
-
YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Link]
-
Chem-Station. Silyl Protective Groups. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
